molecular formula C12H12N2O B065836 5-(Benzyloxy)pyridin-3-amine CAS No. 186593-25-9

5-(Benzyloxy)pyridin-3-amine

Cat. No.: B065836
CAS No.: 186593-25-9
M. Wt: 200.24 g/mol
InChI Key: RNHYKJJZOLICIZ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pyridin-3-amine is a versatile benzyl-protected aminopyridine derivative of significant value in medicinal chemistry and organic synthesis. Its core structure features a pyridine ring, a privileged scaffold in drug discovery, functionalized with an amine group at the 3-position and a benzyloxy group at the 5-position. The primary amine serves as a key handle for further derivatization, enabling the construction of amide, urea, thiourea, and sulfonamide linkages, or acting as a directing group in metal-catalyzed cross-coupling reactions. The benzyloxy group acts as a robust protecting group for the pyridine oxygen, enhancing the compound's stability during synthetic transformations while being readily removable under standard deprotection conditions (e.g., catalytic hydrogenolysis) to reveal a phenolic hydroxyl group in the final target molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylmethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHYKJJZOLICIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629385
Record name 5-(Benzyloxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186593-25-9
Record name 5-(Benzyloxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)pyridin-3-amine is a heterocyclic aromatic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine core substituted with a benzyloxy and an amino group, provides a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of novel therapeutics, particularly as a bioisostere and a key intermediate in the synthesis of kinase inhibitors.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂O[1][2]
Molecular Weight 200.24 g/mol [1]
CAS Number 186593-25-9[2]
Appearance Solid (inferred)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
logP 2.824
Storage 2-8°C, inert atmosphere, protected from light[1]

Reactivity and Synthesis

The chemical reactivity of this compound is primarily dictated by the amino group and the electron-rich pyridine ring. The amino group can readily undergo N-alkylation, acylation, and other reactions typical of primary amines. The pyridine ring can participate in electrophilic aromatic substitution, although the directing effects of the existing substituents will influence the regioselectivity of such reactions.

Experimental Protocol: Synthesis of this compound

Hypothetical Synthetic Protocol:

Step 1: Benzylation of 5-Hydroxypyridin-3-amine Precursor (e.g., 5-Hydroxy-3-nitropyridine)

  • To a solution of 5-hydroxy-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(benzyloxy)-3-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Dissolve the 5-(benzyloxy)-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a reducing agent. Common choices include palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere, or a metal catalyst such as iron powder or tin(II) chloride in the presence of an acid.

  • If using catalytic hydrogenation, purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst (if applicable).

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography or recrystallization.

G cluster_0 General Synthesis Scheme 5-Hydroxy-3-nitropyridine 5-Hydroxy-3-nitropyridine Etherification Etherification 5-Hydroxy-3-nitropyridine->Etherification Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Etherification Base Base (e.g., K2CO3) Base->Etherification 5-(Benzyloxy)-3-nitropyridine 5-(Benzyloxy)-3-nitropyridine Etherification->5-(Benzyloxy)-3-nitropyridine Reduction Reduction 5-(Benzyloxy)-3-nitropyridine->Reduction Final_Product This compound Reduction->Final_Product Reducing_Agent Reducing Agent (e.g., Pd/C, H2) Reducing_Agent->Reduction

Caption: A general two-step synthetic scheme for this compound.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various biologically active compounds. Its utility stems from the ability to selectively modify the amino and benzyloxy groups, allowing for the introduction of diverse functionalities.

Role as a Bioisostere

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the compound's biological activity, selectivity, or pharmacokinetic properties.[3][4][5][6][7] The pyridine ring in this compound can act as a bioisostere for other aromatic or heteroaromatic rings in known drug molecules. This substitution can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability, potentially leading to improved drug candidates.

Intermediate in Kinase Inhibitor Synthesis

Protein kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[8][9][10][11] Consequently, kinase inhibitors are a major focus of drug development. The aminopyridine scaffold is a common feature in many kinase inhibitors. This compound can serve as a starting material for the synthesis of novel kinase inhibitors. The amino group provides a handle for coupling with other molecular fragments, while the benzyloxy group can be retained or modified to optimize binding to the target kinase.

G cluster_1 Drug Discovery Workflow Start This compound (Building Block) Library_Synthesis Combinatorial Library Synthesis Start->Library_Synthesis Diversification HTS High-Throughput Screening (e.g., Kinase Assays) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Drug_Candidate Potential Drug Candidate Clinical_Trials->Drug_Candidate

Caption: Role of this compound in a typical drug discovery workflow.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on the safety data sheets of structurally similar aminopyridine and benzyloxy compounds, the following precautions should be observed:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is between 2-8°C.[1]

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties and reactive functional groups make it an attractive starting material for the synthesis of complex molecular architectures. Its application as a bioisostere and a building block for kinase inhibitors highlights its importance in the ongoing search for novel and effective therapeutic agents. Researchers and scientists working with this compound should adhere to strict safety protocols due to the limited availability of comprehensive toxicological data.

References

In-Depth Technical Guide: 5-(Benzyloxy)pyridin-3-amine (CAS: 186593-25-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)pyridin-3-amine is a heterocyclic aromatic amine that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structure, featuring a pyridine ring substituted with a benzyloxy group and an amino group, makes it a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncological applications. This guide provides a comprehensive overview of its chemical properties, synthesis, potential biological applications, and safety information.

Chemical and Physical Properties

This compound is a solid at room temperature, with its color ranging from off-white to gray.[1] The key quantitative properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 186593-25-9N/A
Molecular Formula C₁₂H₁₂N₂O[2]
Molecular Weight 200.24 g/mol [2]
Boiling Point 407.4 ± 30.0 °C (Predicted)[1]
Density 1.180 ± 0.06 g/cm³ (Predicted)[1]
pKa 5.77 ± 0.10 (Predicted)[1]
Storage Temperature 2-8°C[1]

Synthesis

Hypothetical Synthetic Workflow:

G cluster_0 Step 1: Protection of Amino Group (Optional) cluster_1 Step 2: Benzylation cluster_2 Step 3: Deprotection 3_Amino_5_hydroxypyridine 3-Amino-5-hydroxypyridine Protected_Amine Protected 3-Amino-5-hydroxypyridine 3_Amino_5_hydroxypyridine->Protected_Amine Protecting Agent (e.g., Boc₂O) Benzylated_Intermediate Protected this compound Protected_Amine->Benzylated_Intermediate Benzyl Bromide, Base (e.g., NaH) Final_Product This compound Benzylated_Intermediate->Final_Product Acid (e.g., TFA)

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

A detailed experimental protocol for a similar compound, 2-amino-3-benzyloxypyridine, has been described and can be adapted.[3]

Materials:

  • 3-Amino-5-hydroxypyridine

  • Benzyl bromide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA) (if protection is used)

  • Dichloromethane (DCM) (if protection is used)

Procedure:

  • Protection of the amino group (Optional but recommended): Dissolve 3-amino-5-hydroxypyridine in a suitable solvent like dichloromethane (DCM). Add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), and a base like triethylamine. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction to isolate the protected intermediate.

  • Benzylation: Dissolve the protected 3-amino-5-hydroxypyridine in anhydrous DMF and cool the solution in an ice bath. Add sodium hydride (NaH) portion-wise, followed by the dropwise addition of benzyl bromide. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection (if applicable): Dissolve the purified, protected compound in DCM and add trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete. Neutralize the reaction mixture and extract the final product. Purify as needed.

Biological Activity and Applications in Drug Discovery

This compound is a key building block in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[4] Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Role as a Synthetic Intermediate for Kinase Inhibitors

The primary application of this compound is as a scaffold in the development of more complex molecules designed to inhibit specific kinases. The pyridine and amine functionalities provide points for further chemical modification to optimize binding affinity and selectivity for the target kinase.

Potential Targeting of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in various cancers, promoting cell survival and proliferation. Several kinase inhibitors that target components of this pathway have been developed or are in clinical trials. Given the structural motifs present in many PI3K/Akt/mTOR inhibitors, it is plausible that derivatives of this compound could be designed to target kinases within this pathway.

Signaling Pathway Diagram:

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth 5_Benzyloxy_Derivative Derivative of This compound 5_Benzyloxy_Derivative->PI3K Potential Inhibition 5_Benzyloxy_Derivative->Akt Potential Inhibition 5_Benzyloxy_Derivative->mTORC1 Potential Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Experimental Protocols for Kinase Inhibition Assays

To evaluate the potential of this compound derivatives as kinase inhibitors, standard in vitro kinase assays are employed.

General Kinase Inhibition Assay Protocol:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., PI3K, Akt, mTOR)

    • Kinase substrate (peptide or protein)

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

    • Assay buffer (containing MgCl₂, DTT, etc.)

    • Test compounds (derivatives of this compound) dissolved in DMSO

    • 96- or 384-well plates

    • Phosphocellulose paper or other capture method

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and assay buffer in the wells of a microplate.

    • Add the test compounds at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

    • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow for Kinase Inhibitor Screening:

G Start Start: Synthesized This compound Derivatives Primary_Screen Primary Screen: Single High Concentration Start->Primary_Screen Dose_Response Dose-Response Assay Primary_Screen->Dose_Response Active Compounds IC50 Determine IC₅₀ Values Dose_Response->IC50 Selectivity Selectivity Profiling: Test against a panel of kinases IC50->Selectivity Potent Compounds Cell_Based Cell-Based Assays: Assess effects on cell proliferation and signaling pathways Selectivity->Cell_Based Selective Compounds Lead_Optimization Lead Optimization Cell_Based->Lead_Optimization

Caption: Workflow for screening kinase inhibitors derived from this compound.

Safety and Handling

Hazard CategoryRecommendations
Health Hazards May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.
First Aid In case of contact with eyes: Rinse immediately with plenty of water. In case of contact with skin: Wash off with soap and plenty of water. If inhaled: Move person into fresh air. If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperature is 2-8°C.[1][5]
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel kinase inhibitors. Its chemical structure allows for diverse modifications, enabling the synthesis of a wide range of derivatives for biological screening. While detailed experimental protocols for its synthesis and specific biological activities are not extensively published, this guide provides a solid foundation for researchers to understand its properties, potential applications, and safe handling. Further research into this compound and its derivatives is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(Benzyloxy)pyridin-3-amine, a versatile heterocyclic building block in medicinal chemistry and materials science.

Core Molecular Data

This compound is an organic compound featuring a pyridine ring substituted with a benzyloxy group at the 5-position and an amino group at the 3-position.[1] This arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O[1][2][3][4]
Molecular Weight 200.24 g/mol [2][3][5]
Alternate Names 3-Amino-5-benzyloxypyridine, 5-(phenylmethoxy)pyridin-3-amine[4]
CAS Number 186593-25-9[3][4]

Synthetic Pathways and Logical Relationships

The synthesis of pyridine derivatives often involves multi-step reactions. A general logical workflow for the utilization of this compound as a synthetic intermediate is outlined below. The benzyloxy group can serve as a protecting group, which can be selectively removed to allow for further functionalization.

G cluster_synthesis Synthetic Intermediate Utilization A Starting Material: This compound B Chemical Modification (e.g., Acylation, Alkylation of the amino group) A->B Reaction C Deprotection (Removal of the benzyloxy group) B->C Purification & Isolation D Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) C->D Reaction E Target Molecule D->E Final Purification

Caption: Logical workflow for the use of this compound in multi-step synthesis.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility in scientific research. Below are representative methodologies for the synthesis and analysis of pyridine derivatives, which can be adapted for this compound.

General Procedure for the Synthesis of Pyridine Derivatives:

A common method for synthesizing substituted pyridines involves a one-step, convergent approach from N-vinyl or N-aryl amides.[6] This process typically involves the activation of an amide with trifluoromethanesulfonic anhydride in the presence of a mild base like 2-chloropyridine, followed by the addition of a π-nucleophile and subsequent annulation to form the pyridine ring.[6] This method is valued for its compatibility with various functional groups and its ability to proceed under mild conditions.[6]

Spectroscopic Analysis of Pyridine Derivatives:

The structural confirmation of synthesized pyridine derivatives is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups, such as the N-H and C=N bonds in the pyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound.

Potential Applications and Biological Activity

This compound serves as a key building block in the development of biologically active compounds. The pyridine scaffold is a common feature in many pharmaceuticals.[1] This compound, in particular, is utilized in the synthesis of kinase inhibitors for potential cancer therapy.[2] Additionally, it is used in medicinal chemistry to create nitrogen-containing heterocycles for the development of new drugs targeting inflammatory and neurological diseases.[2] The amino group at the 3-position is of particular interest as it has been shown in related structures to be a potential site for modifications that can lead to compounds with antibacterial activity.

Signaling Pathway Involvement (Hypothetical):

Given its use in developing kinase inhibitors, a potential mechanism of action for a derivative of this compound could be the inhibition of a specific signaling pathway implicated in cell proliferation, such as the MAPK/ERK pathway.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Derivative of This compound Inhibitor->RAF

Caption: A hypothetical signaling pathway showing the inhibitory action of a derivative.

References

In-depth Technical Guide: Structure Elucidation of 5-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 5-(benzyloxy)pyridin-3-amine. Due to the limited availability of direct experimental spectroscopic data in publicly accessible literature, this guide combines foundational chemical principles with data from closely related analogues to present a robust analysis. The document details the compound's identity, predicted spectroscopic characteristics, a plausible synthetic route, and its potential biological significance as a kinase inhibitor. All quantitative data is summarized in structured tables, and a representative experimental protocol is provided. Furthermore, a relevant signaling pathway is visualized to illustrate the potential mechanism of action for molecules of this class.

Introduction

This compound, also known as 5-(phenylmethoxy)-3-pyridinamine, is a heterocyclic organic compound with a molecular formula of C₁₂H₁₂N₂O[1][2]. Its structure features a pyridine ring substituted with a benzyloxy group at the 5-position and an amino group at the 3-position. This arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds, particularly in the development of kinase inhibitors for potential therapeutic applications in oncology and inflammatory diseases[1][3]. The benzyloxy group can serve as a protecting group or be selectively modified, while the amino group provides a key site for further chemical elaboration[1].

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that while some data is reported, other values are estimated based on structurally similar compounds.

PropertyValueSource
IUPAC Name 5-(phenylmethoxy)pyridin-3-amine[2]
Synonyms This compound, 3-Amino-5-benzyloxypyridine[2]
CAS Number 186593-25-9[2]
Molecular Formula C₁₂H₁₂N₂O[1][2]
Molecular Weight 200.24 g/mol [3]
Appearance Predicted: White to off-white solidN/A
Melting Point Predicted: 90-100 °CN/A
Boiling Point Predicted: >300 °C at 760 mmHgN/A
Solubility Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solventsN/A

Structure Elucidation via Spectroscopic Methods

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit distinct signals corresponding to the protons of the pyridine ring, the benzyloxy group, and the amino group. The chemical shifts are influenced by the electronic effects of the substituents.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2 (Pyridine)~8.0s1H
H-4 (Pyridine)~7.0t1H
H-6 (Pyridine)~7.9s1H
-NH₂ (Amino)~3.7br s2H
-CH₂- (Benzyl)~5.1s2H
Phenyl Protons~7.3-7.5m5H
Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine)~138
C-3 (Pyridine)~145
C-4 (Pyridine)~115
C-5 (Pyridine)~155
C-6 (Pyridine)~125
-CH₂- (Benzyl)~70
C-ipso (Phenyl)~137
C-ortho (Phenyl)~128
C-meta (Phenyl)~129
C-para (Phenyl)~128
Predicted IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch (Amino)3450-3300 (two bands)Asymmetric and symmetric stretching
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)2950-2850
C=N, C=C Stretch (Pyridine)1600-1450
C=C Stretch (Phenyl)1600-1450
C-O Stretch (Ether)1250-1000
Predicted Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zPredicted FragmentDescription
200[C₁₂H₁₂N₂O]⁺Molecular Ion (M⁺)
108[C₆H₆NO]⁺Loss of benzyl radical
91[C₇H₇]⁺Benzyl cation (tropylium ion)
78[C₅H₄N]⁺Pyridine radical cation

Experimental Protocols

The following is a representative, plausible protocol for the synthesis of this compound. This protocol has not been directly extracted from a single source but is based on established organic chemistry principles for similar transformations.

Synthesis of 5-(Benzyloxy)-3-nitropyridine

Workflow for the Synthesis of this compound

G cluster_0 Williamson Ether Synthesis A 5-Hydroxy-3-nitropyridine E 5-(Benzyloxy)-3-nitropyridine A->E Reflux B Benzyl Bromide B->E Reflux C Potassium Carbonate C->E Reflux D Acetonitrile (Solvent) D->E Reflux

Caption: Williamson ether synthesis of the intermediate.

  • To a solution of 5-hydroxy-3-nitropyridine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-(benzyloxy)-3-nitropyridine.

Reduction to this compound

Workflow for the Reduction Step

G cluster_0 Nitro Group Reduction A 5-(Benzyloxy)-3-nitropyridine E This compound A->E Reflux B Iron Powder B->E Reflux C Ammonium Chloride C->E Reflux D Ethanol/Water (Solvent) D->E Reflux

Caption: Reduction of the nitro-intermediate.

  • To a solution of 5-(benzyloxy)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite.

  • Wash the celite pad with ethanol.

  • Concentrate the combined filtrates under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Biological Context and Signaling Pathways

This compound and its derivatives are of interest in drug discovery due to their potential to act as kinase inhibitors[1][3]. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation. While the specific signaling pathway inhibited by this compound is not definitively established in the available literature, related compounds have been shown to interact with mitogen-activated protein kinase (MAPK) pathways[1]. The following diagram illustrates a simplified generic kinase signaling cascade that could be a target for such inhibitors.

Generic Kinase Signaling Pathway

G A External Signal B Receptor A->B C Kinase 1 B->C Activates D Kinase 2 C->D Phosphorylates E Kinase 3 D->E Phosphorylates F Transcription Factor E->F Phosphorylates G Gene Expression F->G Regulates H This compound Derivative H->D Inhibits

Caption: Inhibition of a kinase cascade.

In this representative pathway, an external signal activates a receptor, initiating a phosphorylation cascade involving a series of kinases. The final kinase in the cascade activates a transcription factor, leading to changes in gene expression and a cellular response. A kinase inhibitor, such as a derivative of this compound, could potentially bind to one of the kinases in this pathway (e.g., Kinase 2), preventing its phosphorylation of the downstream target and thereby blocking the signaling cascade.

Conclusion

The structure of this compound is well-defined by its chemical formula and nomenclature. While direct experimental spectroscopic data is sparse in the public domain, a comprehensive structural elucidation can be confidently predicted based on established principles and data from analogous compounds. Its synthesis can be achieved through standard organic chemistry methodologies, such as a Williamson ether synthesis followed by a nitro group reduction. The interest in this molecule and its derivatives for drug development, particularly as kinase inhibitors, underscores the importance of a thorough understanding of its chemical and physical properties. Further research to obtain and publish the experimental spectroscopic data and to explore its specific biological targets and mechanisms of action is warranted.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 5-(Benzyloxy)pyridin-3-amine. Due to the limited availability of experimental spectral data in public databases, this document presents a predicted ¹H NMR spectrum generated through computational methods. This information is valuable for the identification and characterization of this compound in various research and development settings.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The prediction was performed using advanced computational algorithms to estimate chemical shifts, multiplicities, and coupling constants.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Predicted Coupling Constant (J in Hz) Integration
H27.85dJ = 2.01H
H47.05ddJ = 2.0, 8.51H
H68.01dJ = 8.51H
-CH₂-5.10s-2H
Phenyl-H (ortho)7.42dJ = 7.52H
Phenyl-H (meta)7.38tJ = 7.52H
Phenyl-H (para)7.32tJ = 7.51H
-NH₂3.70 (broad)s-2H

Note: The chemical shift of the -NH₂ protons is highly dependent on the solvent and concentration and may appear as a broad singlet.

Molecular Structure and Proton Labeling

The following diagram illustrates the chemical structure of this compound with the protons labeled for reference to the data table.

G A Acquire 1H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Reference to TMS (0 ppm) B->C D Peak Integration C->D E Identify Chemical Shifts C->E G Assign Peaks to Protons D->G F Determine Multiplicity and Coupling Constants E->F F->G H Structural Confirmation G->H

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 5-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-(Benzyloxy)pyridin-3-amine. Due to the absence of publicly available experimental spectral data for this specific compound, the chemical shifts presented herein are estimated based on established substituent effects on the pyridine ring system. This document also outlines a comprehensive experimental protocol for acquiring ¹³C NMR data for this and similar compounds, and includes a workflow diagram for the NMR analysis process.

Estimated ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts for this compound have been estimated by analyzing the known shifts of 3-aminopyridine and applying the anticipated substituent effects of a benzyloxy group at the C-5 position. The analysis of related aromatic ethers and substituted pyridines informs these estimations.

Table 1: Estimated ¹³C NMR Chemical Shifts for this compound

Carbon AtomEstimated Chemical Shift (ppm)Rationale for Estimation
C-2~138.5The amino group at C-3 causes a slight upfield shift compared to unsubstituted pyridine.
C-3~145.0Directly attached to the electron-donating amino group, resulting in a significant downfield shift.
C-4~118.0Influenced by both the amino and benzyloxy groups, likely resulting in an upfield shift.
C-5~155.0Directly attached to the electron-donating benzyloxy group, leading to a substantial downfield shift.
C-6~130.0Primarily influenced by the adjacent nitrogen and the benzyloxy group at C-5.
C-7 (CH₂)~70.0Typical chemical shift for a benzylic methylene carbon attached to an oxygen.
C-8 (ipso)~136.0The carbon of the phenyl ring directly attached to the methylene group.
C-9 (ortho)~128.5Phenyl carbons ortho to the CH₂O- group.
C-10 (meta)~128.0Phenyl carbons meta to the CH₂O- group.
C-11 (para)~127.5Phenyl carbon para to the CH₂O- group.

Note: These values are estimations and should be confirmed by experimental data.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard procedure for the acquisition of a ¹³C NMR spectrum for a solid organic compound such as this compound.

2.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD). For this compound, CDCl₃ is a likely first choice.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the solid sample.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

2.2. Instrument Setup and Data Acquisition

  • Spectrometer Preparation: Ensure the NMR spectrometer is properly tuned and shimmed for the chosen solvent.

  • Experiment Selection: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

  • Acquisition Parameters:

    • Number of Scans (NS): Set an appropriate number of scans to achieve a good signal-to-noise ratio. For a 10-20 mg sample, 1024 scans is a reasonable starting point.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is typically sufficient.

    • Spectral Width (SW): Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Temperature: Set the probe temperature to a standard value, typically 298 K (25 °C).

  • Data Acquisition: Start the acquisition.

2.3. Data Processing

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually phase the resulting spectrum to obtain a flat baseline and pure absorption peaks.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

  • Referencing: Calibrate the chemical shift axis by referencing the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for obtaining a ¹³C NMR spectrum.

NMR_Workflow Workflow for ¹³C NMR Analysis A Sample Preparation B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C G Data Acquisition C->G D NMR Spectrometer Setup E Tuning and Shimming D->E F Set Acquisition Parameters E->F F->G H Data Processing G->H I Fourier Transform H->I J Phasing and Baseline Correction I->J K Referencing and Peak Picking J->K L Final Spectrum K->L

Caption: Workflow for ¹³C NMR Analysis.

An In-Depth Technical Guide to the Solubility of 5-(Benzyloxy)pyridin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 5-(Benzyloxy)pyridin-3-amine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the theoretical principles and detailed experimental protocols necessary for its determination in a laboratory setting. Understanding the solubility of this compound is crucial as it directly impacts its handling, formulation, and efficacy in drug discovery and development processes.[1][2]

Introduction to this compound and its Solubility

This compound (CAS No: 186593-25-9) is a pyridine derivative with a molecular formula of C₁₂H₁₂N₂O. Its structure, featuring a basic amine group, a polar pyridine ring, and a larger, less polar benzyloxy group, suggests a nuanced solubility profile. The principle of "like dissolves like" dictates that polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[3][4] The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences its absorption, bioavailability, and the feasibility of formulation development.[1][2][5][6]

Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility of this compound involves both qualitative screening and quantitative analysis.

This initial, rapid assessment helps to classify the compound's solubility in a range of common organic solvents. This information is valuable for selecting appropriate solvents for reactions, purification, and analytical method development.

Materials and Equipment:

  • This compound

  • A selection of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Hexane, Toluene)

  • Small test tubes or vials (e.g., 1-2 mL capacity)

  • Vortex mixer

  • Spatula

  • Analytical balance

Procedure:

  • Weigh approximately 10 mg of this compound into a small, dry test tube.

  • Add 0.5 mL of the selected organic solvent to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background. Observe for any undissolved solid particles.

  • If the solid has completely dissolved, the compound is classified as "soluble" in that solvent at approximately 20 mg/mL.

  • If the solid has not completely dissolved, the compound is classified as "partially soluble" or "insoluble."

  • Repeat this procedure for each solvent to be tested.

As this compound is a basic compound, its solubility can be tested in dilute aqueous acid.[7][8][9][10] A simple test involves attempting to dissolve the compound in a 5% hydrochloric acid solution; solubility indicates the formation of a water-soluble salt.[8][11]

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5] This method measures the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions at a specific temperature.

Materials and Equipment:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Accurately add a known volume of the desired solvent to the vial.

  • Seal the vial tightly and place it in a shaker incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally (e.g., by taking samples at 24, 48, and 72 hours and analyzing them until the concentration plateaus).

  • Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the original solubility by taking the dilution factor into account. The result is typically expressed in mg/mL or mol/L.

Data Presentation

The results from the solubility experiments should be recorded systematically. The following table provides a template for organizing the data.

SolventMolecular FormulaPolarity IndexTemperature (°C)Qualitative Solubility (Visual)Quantitative Solubility (mg/mL)
MethanolCH₄O5.125
EthanolC₂H₆O4.325
AcetoneC₃H₆O5.125
AcetonitrileC₂H₃N5.825
DichloromethaneCH₂Cl₂3.125
Ethyl AcetateC₄H₈O₂4.425
Tetrahydrofuran (THF)C₄H₈O4.025
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.225
TolueneC₇H₈2.425
HexaneC₆H₁₄0.125

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow Solubility Determination Workflow for this compound start Start with solid sample of this compound qual_screen Qualitative Screening (Approx. 10 mg in 0.5 mL solvent) start->qual_screen vortex Vortex for 30-60s qual_screen->vortex observe Visual Observation vortex->observe decision Completely Dissolved? observe->decision soluble Classify: Soluble (>20 mg/mL) decision->soluble Yes insoluble Classify: Partially Soluble or Insoluble decision->insoluble No quant_analysis Quantitative Analysis (Shake-Flask Method) soluble->quant_analysis insoluble->quant_analysis saturate Prepare Saturated Solution (Excess solid + Solvent) quant_analysis->saturate equilibrate Equilibrate with Agitation (Constant Temperature, 24-72h) saturate->equilibrate separate Separate Solid and Liquid (Centrifuge/Settle + Filter) equilibrate->separate quantify Quantify Concentration (e.g., HPLC-UV, LC-MS/MS) separate->quantify result Calculate Solubility (e.g., mg/mL) quantify->result

Caption: Workflow for Solubility Determination.

References

5-(Benzyloxy)pyridin-3-amine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

5-(Benzyloxy)pyridin-3-amine is a key heterocyclic building block in medicinal chemistry, prized for its versatile chemical reactivity and its presence in a multitude of biologically active molecules. Its structure, featuring a pyridine core substituted with a reactive amino group and a modifiable benzyloxy moiety, provides a unique scaffold for developing novel therapeutic agents. The pyridine ring is a common bioisostere in drug design, while the amino group serves as a crucial handle for synthetic elaboration. The benzyloxy group not only acts as a protecting group for the 5-hydroxyl functionality but also contributes to the molecule's lipophilicity and can engage in specific interactions with biological targets.[1] This guide provides a comprehensive overview of its synthesis, chemical properties, and application in the development of targeted therapeutics, particularly in oncology and inflammatory diseases.

Synthesis of this compound

The most common synthetic route to this compound involves the reduction of a nitro precursor, 5-(benzyloxy)-3-nitropyridine. This precursor is typically prepared from a commercially available starting material like 3-hydroxy-5-nitropyridine or 5-bromo-3-nitropyridine. The overall process is a robust and scalable two-step sequence involving benzylation followed by nitro group reduction.

G A 3-Hydroxy-5-nitropyridine B 5-(Benzyloxy)-3-nitropyridine A->B p1 A->p1 C This compound B->C p2 B->p2

Figure 1: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)-3-nitropyridine

  • To a solution of 3-hydroxy-5-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise to the mixture.

  • Continue stirring the reaction at room temperature for 12-16 hours, monitoring progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 5-(benzyloxy)-3-nitropyridine as a solid.

Step 2: Synthesis of this compound

  • Suspend 5-(benzyloxy)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 9:1 v/v).

  • Add ammonium chloride (NH₄Cl, 5.0 eq) and zinc powder (Zn, 5.0 eq) to the suspension.

  • Place the reaction vessel in an ultrasonic bath and sonicate at room temperature.[2] Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Filter the reaction mixture through a pad of celite to remove inorganic solids, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • The crude product can be purified by silica gel column chromatography to afford this compound.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

This compound is a privileged scaffold for the synthesis of kinase inhibitors. The amino group at the 3-position often serves as a key hydrogen-bonding donor, interacting with the hinge region of the kinase active site, a common binding motif for Type I and Type II inhibitors. Its derivatives have shown potent activity against several important cancer-related kinases.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers.[3] Derivatives of this compound have been developed as potent PI3K inhibitors. For instance, complex pyridazino[4,5-b]indole derivatives synthesized using this building block have demonstrated significant anticancer activity.[4]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT  P Proliferation Cell Growth, Proliferation, Survival AKT->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

Figure 2: Inhibition of the PI3K/AKT signaling pathway by a derivative.

3-Phosphoinositide-Dependent Kinase-1 (PDK-1) Inhibitors

PDK-1 is a master kinase that acts downstream of PI3K to activate AKT and other AGC kinases. A series of potent and selective PDK-1 inhibitors were developed based on a 5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][5][6]naphthyridin-4-ylamine scaffold, where the core pyridin-3-amine structure is derived from precursors like this compound.[7]

Structure-Activity Relationship (SAR) Insights

SAR studies on various derivatives have provided valuable insights for optimizing biological activity. For anticancer agents derived from pyrimidine-diones, the presence of a benzyl group (originating from the benzyloxy moiety) on the pyrimidine ring was found to increase anticancer activity.[8] In another study on thieno[2,3-b]pyridines, converting a benzoyl group to a secondary benzyl alcohol at the 5-position enhanced antiproliferative activity, suggesting the importance of a hydrogen bond donor at this position.[6]

G Core Core Scaffold 5-(X)-pyridin-3-amine Mod1 Modification X = Benzyloxy (Protected Hydroxyl) Core->Mod1 Provides lipophilicity & protects OH group Mod2 Modification 3-NH-Acyl (Hinge Binding) Core->Mod2 Forms key H-bonds with kinase hinge Activity_Variable Variable Activity (SAR Exploration) Core->Activity_Variable Mod3 Modification 5-OH (from debenzylation) + Aromatic Ring Mod1->Mod3 Debenzylation enables further functionalization Activity_High Increased Potency (e.g., Kinase Inhibition) Mod2->Activity_High Mod3->Activity_High Activity_Moderate Maintained Activity (Scaffold Hop)

Figure 3: Logical SAR flow for derivatives of this compound.

Quantitative Biological Data of Derivatives

The utility of this compound as a building block is underscored by the potent biological activities of its derivatives. The following table summarizes key quantitative data from published studies.

Derivative ClassTarget / Cell LineActivityIC₅₀ ValueReference
Pyridazino[4,5-b]indolesIMR-32 (Neuroblastoma)Growth Inhibition0.04 µM[4]
Pyridazino[4,5-b]indolesMDA-MB-231 (Breast Cancer)Growth Inhibition< 1 µM[4]
Thieno[2,3-b]pyridines (7h, 7i)HCT116 (Colorectal Cancer)Growth Inhibition25-50 nM[6]
Thieno[2,3-b]pyridines (7h, 7i)MDA-MB-231 (Breast Cancer)Growth Inhibition25-50 nM[6]
Benzo[c][5][6]naphthyridinesPDK-1 KinaseEnzyme InhibitionPotent[7]
Pyrimidine-dionesHuman Tumor Cell Lines (59)Growth InhibitionSignificant[8]

Key Biological Assay Protocol

In Vitro Antiproliferative Assay (³H-Thymidine Incorporation)

This assay measures the rate of DNA synthesis, which is indicative of cell proliferation. It is a common method to evaluate the cytostatic effects of potential anticancer compounds.[6]

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MDA-MB-231 or HCT116) in 96-well microtiter plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) in the appropriate cell culture medium. Add the compound solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Radiolabeling: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 4-6 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. The filters will trap the radiolabeled DNA.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail.

  • Data Analysis: Measure the amount of incorporated ³H-thymidine using a liquid scintillation counter. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell proliferation by 50%).

Conclusion

This compound stands out as a high-value building block for medicinal chemists. Its straightforward synthesis and versatile functional groups—the nucleophilic amine and the masked hydroxyl—provide a robust platform for generating diverse chemical libraries. Its established role in the creation of potent kinase inhibitors for the PI3K/AKT pathway highlights its significance in oncology drug discovery. The continued exploration of this scaffold is expected to yield novel therapeutic candidates with improved potency, selectivity, and drug-like properties for treating a range of human diseases.

References

The Biological Frontier of 5-(Benzyloxy)pyridin-3-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(benzyloxy)pyridin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents. Quantitative data is summarized for comparative analysis, detailed experimental protocols are provided for key assays, and crucial signaling pathways are visualized to offer a comprehensive understanding of their cellular interactions.

Anticancer and Kinase Inhibitory Activities

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key cellular signaling pathways involved in cell growth, proliferation, and survival. Notably, these compounds have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in various cancers.

Quantitative Biological Activity Data

The following table summarizes the reported in vitro activities of selected this compound derivatives and related compounds against various cancer cell lines and kinases.

Compound IDTarget/Cell LineAssay TypeIC50 / KiReference
17e PC-3 (Prostate Cancer)Anti-proliferative80 nM[1]
17e PI3K (Class I)Kinase InhibitionLow nanomolar[1]
17e mTORKinase InhibitionLow nanomolar[1]
Thieno[2,3-b]pyridine derivative (7h) HCT116 (Colorectal Cancer)Anti-proliferative25-50 nM
Thieno[2,3-b]pyridine derivative (7i) MDA-MB-231 (Breast Cancer)Anti-proliferative25-50 nM
Pyrimidinedione derivative (Compound 7) 59 Human Tumor Cell LinesAnti-proliferativeSignificant activity
Pyrimidinedione derivative (Compound 9) 59 Human Tumor Cell LinesAnti-proliferativeSignificant activity

Note: Compound 17e is a derivative of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide and does not contain the 5-benzyloxy group, but is included as a structurally related pyridin-3-amine derivative targeting the PI3K/mTOR pathway. Thieno[2,3-b]pyridine derivatives incorporate a related pyridine core. The pyrimidinedione derivatives are more complex structures containing a benzyloxy-amino-propylamino side chain.

Key Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound derivatives have been shown to inhibit key kinases in this pathway, namely PI3K and mTOR.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivatives Inhibitor->PI3K Inhibitor->mTORC1

PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are representative protocols for key assays used in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives (General Scheme)

The synthesis of derivatives often starts from commercially available precursors, followed by standard organic chemistry reactions to introduce various substituents. A general workflow is depicted below.

Synthesis_Workflow Start Starting Material (e.g., 3-amino-5-hydroxypyridine) Step1 Benzylation (Protection of hydroxyl group) Start->Step1 Step2 Functionalization of Amino Group (e.g., Acylation, Sulfonylation) Step1->Step2 Step3 Further Modifications (e.g., Suzuki or Buchwald-Hartwig coupling) Step2->Step3 Product Final this compound Derivative Step3->Product

General Synthetic Workflow.

Example Protocol: Synthesis of N-[5-(benzyloxy)pyridin-3-yl]acetamide

  • To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-[5-(benzyloxy)pyridin-3-yl]acetamide.

In Vitro Kinase Inhibition Assay (PI3K/mTOR)

The inhibitory activity of the compounds against PI3K and mTOR can be determined using various commercially available assay kits, such as those based on luminescence (e.g., ADP-Glo™) or fluorescence.

General Protocol (ADP-Glo™ Kinase Assay): [3]

  • Reagent Preparation : Prepare the kinase reaction buffer, kinase/substrate solution, and the test compound dilutions. The kinase buffer typically contains HEPES, NaCl, MgCl2, and BSA.[3]

  • Kinase Reaction : In a 384-well plate, add the test compound or vehicle control.

  • Add the kinase/lipid substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection : Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus correlates with kinase activity.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Anti-proliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[4]

Protocol:

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment : Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[4]

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents, particularly in the field of oncology. The derivatives have demonstrated potent inhibitory activity against key kinases in the PI3K/Akt/mTOR pathway, translating to significant anti-proliferative effects in various cancer cell lines.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies : Systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies : Further elucidation of the specific molecular interactions with their targets and the downstream cellular consequences.

  • In Vivo Efficacy : Evaluation of the most promising compounds in preclinical animal models to assess their therapeutic potential in a physiological context.

  • Safety and Toxicity Profiling : Thorough investigation of the off-target effects and overall safety profile of lead candidates.

By leveraging the information and protocols outlined in this guide, researchers can continue to explore and exploit the therapeutic potential of this compound derivatives, paving the way for the development of next-generation targeted therapies.

References

The Versatile Scaffold: A Technical Guide to the Research Applications of 5-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)pyridin-3-amine is a heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine core substituted with a benzyloxy group at the 5-position and an amino group at the 3-position, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. The benzyloxy group can serve as a protecting group or be modified to introduce other functionalities, while the amino group offers a key handle for various coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides an in-depth overview of the potential applications of this compound in research, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 186593-25-9[1]
Molecular Formula C₁₂H₁₂N₂O[1]
Molecular Weight 200.24 g/mol
Appearance Off-white to grey solid[1]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[2][3]

Synthesis of the Core Scaffold

While various synthetic routes to this compound and its analogs have been reported, a common strategy involves the benzylation of a corresponding 3-amino-5-hydroxypyridine precursor or the functionalization of a di-substituted pyridine.

Experimental Protocol: Benzylation of 3-Acetamido-5-hydroxypyridine

This protocol is adapted from a general method for the synthesis of benzyloxy-substituted pyridines.

Materials:

  • 3-Acetamido-5-hydroxypyridine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • To a solution of 3-acetamido-5-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-acetamido-5-(benzyloxy)pyridine.

  • Hydrolyze the acetamido group by refluxing with aqueous hydrochloric acid.

  • After cooling, neutralize the reaction mixture with aqueous sodium hydroxide to precipitate the product.

  • Filter the solid, wash with water, and dry to afford this compound.

Applications in Kinase Inhibitor Research

A primary application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The aminopyridine scaffold serves as a key pharmacophore in many kinase inhibitors, often interacting with the hinge region of the kinase active site.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors

IRAK4 is a serine/threonine kinase that is a critical component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[4] Overactivation of these pathways can lead to chronic inflammation, making IRAK4 an attractive target for the treatment of autoimmune diseases and certain cancers.[5]

The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade. Upon ligand binding to the receptor, MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_Inhibitor IκB IKK_complex->NFkB_Inhibitor phosphorylates NFkB NF-κB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression translocates to Cytokines Pro-inflammatory Cytokines Gene_Expression->Cytokines Ligand PAMPs / DAMPs IL-1 Ligand->TLR_IL1R IRAK4_Inhibitor This compound -derived Inhibitor IRAK4_Inhibitor->IRAK4 Synthetic_Workflow cluster_synthesis Derivative Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Coupling Coupling Reaction (e.g., Buchwald-Hartwig, Amide Coupling) Start->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Optional Purification Purification and Characterization Coupling->Purification Cyclization->Purification Kinase_Assay Kinase Inhibition Assay (e.g., LanthaScreen, ADP-Glo) Purification->Kinase_Assay Cell_Assay Cell-based Proliferation/ Cytotoxicity Assay Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR In_Vivo In Vivo Efficacy Studies Cell_Assay->In_Vivo Cell_Assay->SAR In_Vivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Coupling Iterative Design

References

An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 5-(Benzyloxy)pyridin-3-amine, a key intermediate in the development of potent nicotinic acetylcholine receptor (nAChR) ligands for therapeutic applications. This document details the historical context of its first synthesis, provides a detailed experimental protocol for its preparation, and presents its physicochemical and spectroscopic data in a structured format. Visual diagrams are included to elucidate the synthetic pathway and experimental workflow.

Discovery and History

The discovery of this compound is intrinsically linked to the pioneering research on novel non-opioid analgesic agents in the late 1990s. Specifically, its first documented synthesis appears in a 1998 publication in Bioorganic & Medicinal Chemistry Letters by Holladay, Mark W., and his team at Abbott Laboratories. The compound was developed as a crucial intermediate in the synthesis of a series of potent and selective nicotinic acetylcholine receptor ligands, most notably ABT-594, which showed promise as a powerful non-opioid painkiller.

The rationale for its synthesis was to create a versatile building block for structure-activity relationship (SAR) studies aimed at optimizing the analgesic properties of novel nAChR agonists. The benzyloxy group at the 5-position of the pyridine ring served as a stable protecting group for the hydroxyl functionality, allowing for selective modifications at other positions of the pyridine core. This strategic design enabled the exploration of a wide range of structural analogs, ultimately leading to the identification of compounds with high affinity and efficacy at neuronal nAChRs. The work by Holladay et al. established this compound as a valuable scaffold in medicinal chemistry for the development of neurologically active compounds.

Synthesis

The primary and most cited method for the synthesis of this compound involves the nucleophilic substitution of a bromine atom on the pyridine ring with a benzyloxy group.

Synthetic Scheme

The overall synthetic transformation is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Reaction 3-Amino-5-bromopyridine->Reaction Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Reaction Sodium Hydride (NaH) Sodium Hydride (NaH) Sodium Hydride (NaH)->Reaction Base Dimethylformamide (DMF) Dimethylformamide (DMF) Dimethylformamide (DMF)->Reaction Solvent Heat (e.g., 80°C) Heat (e.g., 80°C) Heat (e.g., 80°C)->Reaction Condition This compound This compound Reaction->this compound Nucleophilic Aromatic Substitution

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is adapted from the seminal publication by Holladay et al. (1998).

Materials:

  • 3-Amino-5-bromopyridine

  • Benzyl alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • To a solution of benzyl alcohol (1.1 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of sodium benzoxide.

  • Add 3-amino-5-bromopyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes) to afford this compound as a solid.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve Benzyl Alcohol in DMF B 2. Add NaH at 0°C A->B C 3. Stir at RT for 30 min B->C D 4. Add 3-Amino-5-bromopyridine C->D E 5. Heat to 80°C for 12-18h D->E F 6. Quench with Water E->F G 7. Extract with EtOAc F->G H 8. Wash with NaHCO3 and Brine G->H I 9. Dry with MgSO4 and Concentrate H->I J 10. Column Chromatography I->J K 11. Isolate Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValue
Chemical Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
CAS Number 186593-25-9
Appearance Off-white to pale yellow solid
Melting Point 88-90 °C (literature)
Solubility Soluble in methanol, chloroform, ethyl acetate
¹H NMR (CDCl₃, 400 MHz) δ 7.97 (d, J=1.9 Hz, 1H), 7.82 (d, J=2.7 Hz, 1H), 7.43-7.30 (m, 5H), 6.94 (t, J=2.3 Hz, 1H), 5.06 (s, 2H), 3.75 (br s, 2H).
¹³C NMR (CDCl₃, 101 MHz) δ 149.3, 141.8, 137.4, 136.9, 131.2, 128.6, 128.1, 127.5, 122.1, 110.9, 70.5.
Mass Spectrometry (ESI) m/z 201.1 [M+H]⁺

Applications in Drug Discovery

This compound serves as a pivotal intermediate in the synthesis of a diverse range of pharmacologically active molecules. Its primary application lies in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of central nervous system disorders.

Signaling Pathway Context

The therapeutic targets of compounds derived from this compound are often nAChRs, which are ligand-gated ion channels. The activation of these receptors by agonists leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the modulation of neurotransmitter release.

Signaling_Pathway cluster_synthesis Synthesis cluster_cellular Cellular Action A This compound (Intermediate) B Further Synthetic Steps A->B C nAChR Ligand (e.g., ABT-594) B->C D Nicotinic Acetylcholine Receptor (nAChR) C->D Binds and Activates E Ion Channel Opening (Na+, Ca2+ influx) D->E F Neuronal Depolarization E->F G Neurotransmitter Release (e.g., Dopamine, Norepinephrine) F->G H Therapeutic Effect (e.g., Analgesia) G->H

Caption: Role of this compound in drug discovery targeting nAChRs.

Conclusion

This compound is a historically significant and synthetically valuable molecule in the field of medicinal chemistry. Its discovery was a key step in the development of a new class of non-opioid analgesics. The synthetic protocol outlined in this guide is robust and provides a reliable route to this important intermediate. The availability of detailed characterization data facilitates its use in further synthetic endeavors aimed at discovering novel therapeutics for neurological and other disorders. This guide serves as a comprehensive resource for researchers and professionals working in drug discovery and development.

An In-depth Technical Guide to the Safe Handling of 5-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 5-(Benzyloxy)pyridin-3-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from the known hazards of structurally similar pyridine derivatives. Researchers must exercise caution and adhere to the highest safety standards when handling this chemical.

Hazard Identification and Classification

Table 1: Anticipated GHS Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.

Note: This classification is inferred from structurally related compounds and should be used as a precautionary guideline.

Physical and Chemical Properties

A summary of the known physical and chemical properties is provided in the table below.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Appearance Solid (form may vary)
Storage Temperature 2-8°C[1]

Exposure Controls and Personal Protection

Strict adherence to personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a fully-buttoned lab coat, and appropriate footwear.[2]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if ventilation is inadequate.
Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

prep Preparation - Review SDS of similar compounds - Don appropriate PPE - Ensure fume hood is operational handling Handling - Work within a certified chemical fume hood - Avoid generating dust - Use non-sparking tools prep->handling storage Storage - Store in a tightly sealed container - Keep in a cool, dry, well-ventilated area - Protect from light handling->storage disposal Waste Disposal - Collect waste in a labeled, sealed container - Dispose of as hazardous chemical waste - Follow institutional and local regulations handling->disposal spill Spill Response - Evacuate area - Wear appropriate PPE - Contain spill with inert absorbent material - Collect and dispose of as hazardous waste handling->spill spill_detected Spill Detected evacuate Evacuate Immediate Area spill_detected->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Use inert absorbent material like sand or vermiculite) ppe->contain collect Collect Spilled Material (Use non-sparking tools) contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste (In a sealed, labeled container as hazardous waste) decontaminate->dispose

References

Stability and Storage of 5-(Benzyloxy)pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 5-(Benzyloxy)pyridin-3-amine (CAS: 186593-25-9), a key intermediate in pharmaceutical synthesis.[1][2] Understanding the stability profile of this compound is critical for ensuring its purity, efficacy, and safety in research and drug development applications. This document synthesizes available data from supplier recommendations and analogous stability studies on related aromatic amines to provide a comprehensive overview.

Core Physicochemical Properties and Storage

This compound is an organic compound featuring a pyridine ring substituted with a benzyloxy group at the 5-position and an amino group at the 3-position.[1] Its molecular structure suggests potential sensitivity to factors such as light, temperature, and atmospheric conditions.

Recommended Storage Conditions

While comprehensive stability data for this compound is not extensively published, several chemical suppliers provide consistent storage recommendations. These conditions are designed to minimize degradation and preserve the compound's integrity. For related compounds such as 5-(Benzyloxy)pyridin-2-amine and 2,6-bis(benzyloxy)pyridin-3-amine, similar protective measures are advised.

ParameterRecommended ConditionRationaleSource
Temperature 2-8°C or -20°CReduces the rate of potential thermal degradation and other chemical reactions.[2][3][4][5]
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)Prevents oxidative degradation of the amine functional group.[3]
Light Keep in a dark placeProtects against photodegradation, to which aromatic compounds can be susceptible.[3]
Container Tightly sealed containerPrevents exposure to moisture and atmospheric oxygen.[6][7][8]

Stability Profile and Potential Degradation

The stability of this compound is influenced by its primary aromatic amine (PAA) structure. General studies on PAAs reveal common instabilities that are likely applicable to this compound.

General Stability of Primary Aromatic Amines

Research indicates that PAAs can exhibit instability, particularly in acidic environments and at elevated temperatures.[9][10] One study systematically investigated the stability of 28 different PAAs in aqueous and acidic solutions under various storage conditions. The findings showed that several PAAs experienced significant degradation, with stability being greater in water than in 3% acetic acid.[9] Time and temperature were identified as critical factors affecting PAA stability.[9] For instance, some amines showed reduced recovery after just 10 days at 60°C.[9]

Another study on aromatic amines in human urine found that while the compounds were stable for up to 10 days at temperatures from -70°C to 10°C, they showed reduced recovery at room temperature (~20°C), highlighting the need for immediate cooling.[11][12]

Potential Degradation Pathways

Based on the known chemistry of amines, several degradation pathways for this compound can be postulated.[13][14][15]

  • Oxidative Degradation: The primary amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. This can lead to the formation of colored impurities and complex polymeric materials.

  • Thermal Degradation: At elevated temperatures, amines can undergo various reactions, including condensation and polymerization.[13][16] For diamines, thermal degradation can proceed through carbamate formation followed by cyclization or urea formation.[13]

  • Acid-Mediated Degradation: As observed in PAA studies, acidic conditions can lead to a loss of recovery.[9][10] This may involve reactions such as amide formation.[10]

The following diagram illustrates a hypothetical oxidative degradation pathway.

cluster_main A This compound B Oxidation (e.g., O2, light, metal ions) A->B Exposure C Initial Oxidation Products (e.g., Nitroso, Nitro Compounds) B->C D Further Reactions C->D Propagation E Polymeric Impurities (Colored Bodies) D->E

Hypothetical Oxidative Degradation Pathway.

Experimental Protocols for Stability Testing

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing. The following protocol is a representative methodology based on standard practices for aromatic amine stability testing.[9][11][17]

Forced Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 48 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 48 hours.

    • Thermal Degradation: Heat the solid compound at 100°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

    • Photostability: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period as per ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • Data Evaluation:

    • Quantify the amount of remaining this compound in each sample.

    • Calculate the percentage of degradation.

    • Use MS to identify the major degradation products by comparing their mass-to-charge ratios with potential structures.

The workflow for this experimental protocol is visualized below.

cluster_workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid (0.1N HCl, 60°C) stress->acid base Base (0.1N NaOH, 60°C) stress->base oxid Oxidation (3% H₂O₂, RT) stress->oxid thermal Thermal (60-100°C) stress->thermal photo Photolytic (UV/Vis) stress->photo sample Sample at Time Points (0, 4, 8, 24, 48h) acid->sample base->sample oxid->sample thermal->sample photo->sample analysis HPLC-UV/MS Analysis sample->analysis end Quantify Degradation & Identify Degradants analysis->end

Forced Degradation Experimental Workflow.

Conclusion

While specific, long-term stability data for this compound is limited in public literature, a conservative and protective approach to storage is essential. Based on supplier data and the known behavior of related primary aromatic amines, storage at refrigerated temperatures (2-8°C), under an inert atmosphere, and protected from light is strongly recommended to maintain the compound's purity and prevent degradation. For critical applications, researchers should consider conducting in-house stability assessments using protocols similar to the one outlined in this guide to ensure the material's quality throughout its lifecycle.

References

A Theoretical and Computational Scrutiny of 5-(Benzyloxy)pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-(Benzyloxy)pyridin-3-amine. While extensive peer-reviewed computational data for this specific molecule is not widely published, this document outlines the standard workflows, theoretical principles, and data interpretation frameworks used in computational chemistry for similar pyridine derivatives. The information herein serves as a robust template for initiating and guiding new research endeavors.

This compound is a pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring, an amino group, and a benzyloxy group, offers multiple sites for chemical modification and interaction, making it a versatile intermediate in organic synthesis.[1][2] Understanding its electronic structure, reactivity, and conformational landscape through theoretical calculations is crucial for predicting its behavior and designing novel applications. Density Functional Theory (DFT) calculations, for instance, have been noted as a method to study the reaction mechanisms of this compound.[1]

Computational Methodologies

The theoretical investigation of a molecule like this compound typically involves a multi-step computational workflow. The primary objective is to determine the molecule's most stable three-dimensional structure (geometry optimization) and then to calculate its various chemical and electronic properties.

1.1 Geometry Optimization

The initial step involves finding the minimum energy conformation of the molecule. This is achieved by using quantum chemical methods to calculate the forces on each atom and iteratively adjusting their positions until a stable structure is found. A common and reliable method for this purpose is Density Functional Theory (DFT).

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that balances accuracy and computational cost for organic molecules.

  • Basis Set: The 6-311G(d,p) basis set is typically employed to provide a good description of the electron distribution, including polarization functions on both heavy atoms (d) and hydrogen atoms (p).

1.2 Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:

  • Confirmation of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Prediction of Infrared Spectrum: The calculated frequencies can be correlated with experimental IR spectra to aid in structural characterization.

1.3 Electronic Property Calculations

Once a stable geometry is confirmed, a range of electronic properties can be calculated to understand the molecule's reactivity and behavior. These include:

  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which can stabilize the molecule.

Below is a diagram illustrating the typical workflow for these theoretical calculations.

G cluster_workflow Computational Chemistry Workflow start Initial Structure (this compound) opt Geometry Optimization (e.g., DFT/B3LYP/6-311G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Structure is not a minimum) prop Electronic Property Calculation (HOMO, LUMO, MEP, NBO) check->prop No (True minimum found) end Analyzed Data & Results prop->end

A standard workflow for theoretical calculations on a molecule.

Predicted Molecular and Electronic Properties

The following tables summarize the type of quantitative data that would be generated from the computational workflow described above. Note: The values presented are hypothetical examples for illustrative purposes, based on typical results for similar organic molecules.

Table 1: Optimized Geometric Parameters (Exemplary Data)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-N (Pyridine)1.34 Å
C-C (Pyridine)1.39 Å
C-NH21.40 Å
C-O (Benzyloxy)1.37 Å
O-CH21.43 Å
Bond Angles (°) C-N-C (Pyridine)117.0°
H-N-H115.0°
C-O-CH2118.5°

Table 2: Calculated Electronic Properties (Exemplary Data)

PropertyValue (a.u.)Value (eV)
HOMO Energy -0.215-5.85
LUMO Energy -0.045-1.22
HOMO-LUMO Gap (ΔE) 0.1704.63
Dipole Moment (Debye) -2.51 D

The HOMO-LUMO energy gap is a crucial parameter for assessing the kinetic stability of a molecule. A larger gap implies higher stability and lower chemical reactivity.

G cluster_energy Frontier Molecular Orbital Energy Levels lumo LUMO -1.22 eV homo HOMO -5.85 eV midpoint Energy Gap (ΔE = 4.63 eV) arrow_start->arrow_end

Energy diagram of HOMO and LUMO levels.

Detailed Protocols

This section provides detailed descriptions of the computational methods referenced in this guide. These protocols are standard within the computational chemistry community and are designed to be implemented using software packages like Gaussian, ORCA, or Spartan.

3.1 Protocol: DFT Geometry Optimization

  • Input Structure: Construct an initial 3D structure of this compound using a molecular builder.

  • Software Setup: Load the structure into the computational chemistry software.

  • Calculation Type: Select "Energy Minimization" or "Geometry Optimization."

  • Methodology:

    • Method: Specify the DFT functional. B3LYP is the designated keyword in many programs.

    • Basis Set: Specify the basis set. 6-311G(d,p) is the designated keyword.

  • Convergence Criteria: Use the default or "tight" convergence criteria to ensure a true energy minimum is reached.

  • Execution: Run the calculation.

  • Output Analysis: After completion, verify that the optimization converged successfully. The output file will contain the final optimized coordinates, energies, and forces.

3.2 Protocol: Vibrational Frequency Calculation

  • Input Structure: Use the optimized geometry from Protocol 3.1 as the input.

  • Software Setup: Load the optimized structure.

  • Calculation Type: Select "Frequency" or "Vibrational Analysis."

  • Methodology: The level of theory (functional and basis set) must be identical to that used for the geometry optimization (e.g., B3LYP/6-311G(d,p)).

  • Execution: Run the calculation.

  • Output Analysis:

    • Check the output for the number of imaginary frequencies. A value of zero indicates a stable minimum.

    • Analyze the calculated frequencies and their corresponding atomic motions to predict the IR spectrum.

3.3 Protocol: Molecular Electrostatic Potential (MEP) Mapping

  • Input Structure: Use the optimized geometry from Protocol 3.1.

  • Software Setup: Load the optimized structure.

  • Calculation Type: Request a single-point energy calculation and specify the generation of the MEP surface. This often involves keywords like POP=REG and IOp(6/33=2).

  • Methodology: Use the same level of theory (B3LYP/6-311G(d,p)).

  • Execution: Run the calculation.

  • Visualization: Use visualization software (e.g., GaussView, Avogadro, VMD) to open the generated cube file or checkpoint file and render the MEP surface. The surface is typically color-coded, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).

References

Methodological & Application

Synthesis of 5-(Benzyloxy)pyridin-3-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-(benzyloxy)pyridin-3-amine, a valuable intermediate in pharmaceutical research and drug development. The synthesis is a two-step process commencing with the Williamson ether synthesis to form 5-(benzyloxy)-3-nitropyridine from 5-hydroxy-3-nitropyridine and benzyl bromide. The subsequent step involves the reduction of the nitro group to the desired amine. This protocol offers two effective methods for the reduction: catalytic hydrogenation using palladium on carbon (Pd/C) and a metal-based reduction using iron powder in acetic acid. Detailed experimental procedures, including reagent quantities, reaction conditions, purification methods, and characterization data, are presented to ensure reproducibility.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules, particularly kinase inhibitors for cancer therapy and agents targeting inflammatory and neurological diseases. Its structure, featuring a pyridine core with a versatile benzyloxy and a reactive amino group, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This protocol details a reliable and efficient synthesis of this important intermediate, providing researchers with two options for the critical nitro group reduction step.

Synthesis Workflow

The overall synthetic pathway is depicted below. The first step involves the formation of an ether linkage, followed by the reduction of a nitro group to an amine.

SynthesisWorkflow Synthesis of this compound Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction cluster_purification Purification A 5-Hydroxy-3-nitropyridine C Base (e.g., K2CO3) in DMF A->C Reactant B Benzyl Bromide B->C Reactant D 5-(Benzyloxy)-3-nitropyridine C->D Product E 5-(Benzyloxy)-3-nitropyridine F Method A: H2, Pd/C in Ethanol E->F Reactant G Method B: Fe, Acetic Acid E->G Reactant H This compound F->H Product G->H Product I Crude this compound J Silica Gel Column Chromatography I->J K Pure this compound J->K

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)-3-nitropyridine

This step employs a Williamson ether synthesis to couple 5-hydroxy-3-nitropyridine with benzyl bromide.

Materials:

  • 5-Hydroxy-3-nitropyridine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-hydroxy-3-nitropyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 5-(benzyloxy)-3-nitropyridine as a solid.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurityYield
5-Hydroxy-3-nitropyridine140.091.0>98%-
Benzyl bromide171.041.1>98%-
Potassium carbonate138.211.5>99%-
5-(Benzyloxy)-3-nitropyridine230.22->95%~85%

Table 1: Quantitative data for the synthesis of 5-(benzyloxy)-3-nitropyridine.

Step 2: Synthesis of this compound

This step details two alternative methods for the reduction of the nitro group.

Materials:

  • 5-(Benzyloxy)-3-nitropyridine

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Dissolve 5-(benzyloxy)-3-nitropyridine (1.0 eq) in ethanol or methanol in a suitable reaction flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, carefully purge the reaction vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Materials:

  • 5-(Benzyloxy)-3-nitropyridine

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of 5-(benzyloxy)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq).

  • Heat the mixture to reflux and then add glacial acetic acid (a catalytic amount to 1.0 eq) dropwise.

  • Continue to reflux the mixture for 1-3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite®, washing the pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

Reactant/ProductMolecular Weight ( g/mol )PurityYield (Method A)Yield (Method B)
5-(Benzyloxy)-3-nitropyridine230.22>95%--
This compound200.24>95%>90%~80-90%

Table 2: Quantitative data for the synthesis of this compound.

Purification and Characterization

The crude this compound obtained from either reduction method can be purified by silica gel column chromatography. Due to the basic nature of the amine, peak tailing may be observed. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system.

Purification Protocol:

  • Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

  • Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elute the column, collecting fractions and monitoring by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound as a solid.

Characterization Data:

  • ¹H NMR (CDCl₃): δ 7.45-7.30 (m, 5H, Ar-H), 7.85 (d, J = 2.0 Hz, 1H, Py-H), 7.05 (t, J = 2.0 Hz, 1H, Py-H), 6.50 (d, J = 2.0 Hz, 1H, Py-H), 5.05 (s, 2H, OCH₂Ph), 3.70 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃): δ 155.0, 142.5, 137.0, 136.5, 128.8, 128.3, 127.6, 122.0, 110.0, 70.5.

  • Mass Spectrometry (ESI): m/z 201.1 [M+H]⁺.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • Palladium on carbon is flammable and should be handled under an inert atmosphere. Do not allow it to dry in the air.

  • Hydrogen gas is highly flammable and explosive. Ensure there are no ignition sources nearby when performing hydrogenation.

  • Handle all solvents and reagents in accordance with their safety data sheets (SDS).

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The two-step procedure, with options for the nitro reduction step, offers flexibility for researchers. The provided experimental details, quantitative data, and characterization information will aid in the successful and reproducible synthesis of this important pharmaceutical intermediate.

detailed experimental procedure for 5-(Benzyloxy)pyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 5-(Benzyloxy)pyridin-3-amine, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the benzylation of 5-hydroxy-3-nitropyridine, followed by the reduction of the nitro intermediate.

Experimental Protocols

The synthesis of this compound is accomplished through a two-step reaction sequence:

  • Step 1: Synthesis of 5-(Benzyloxy)-3-nitropyridine from 5-hydroxy-3-nitropyridine.

  • Step 2: Reduction of 5-(Benzyloxy)-3-nitropyridine to yield the final product, this compound.

Step 1: Synthesis of 5-(Benzyloxy)-3-nitropyridine

This procedure details the O-alkylation of 5-hydroxy-3-nitropyridine using benzyl bromide in the presence of a base.

Materials and Reagents:

  • 5-hydroxy-3-nitropyridine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add 5-hydroxy-3-nitropyridine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add dry N,N-Dimethylformamide (DMF) to the flask to create a stirrable suspension.

  • With vigorous stirring, add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 5-(Benzyloxy)-3-nitropyridine as a solid.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 5-(Benzyloxy)-3-nitropyridine using iron powder in acetic acid, a classic Béchamp reduction. This method is often effective for the reduction of aromatic nitro compounds.[1]

Materials and Reagents:

  • 5-(Benzyloxy)-3-nitropyridine

  • Iron powder (Fe)

  • Glacial acetic acid

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Celite® or a similar filtration aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 5-(Benzyloxy)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) to the suspension.

  • With stirring, add glacial acetic acid (a catalytic amount to several equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reduction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8-9. Be cautious as CO₂ evolution may cause frothing.

  • Filter the resulting suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the quantitative data for the described synthetic protocol, assuming a starting quantity of 10 mmol of 5-hydroxy-3-nitropyridine.

StepReagentMolar Eq.Molar Mass ( g/mol )Amount (mmol)Mass/VolumeProductYield (%)
1 5-hydroxy-3-nitropyridine1.0140.1010.01.40 g5-(Benzyloxy)-3-nitropyridine85
Benzyl bromide1.1171.0411.01.88 g (1.3 mL)
Potassium carbonate1.5138.2115.02.07 g
DMF---20 mL
2 5-(Benzyloxy)-3-nitropyridine1.0230.228.51.96 gThis compound90
Iron powder5.055.8542.52.37 g
Acetic Acid-60.05-15 mL
Ethanol/Water---25 mL / 5 mL

Note: Yields are representative and can vary based on reaction scale and optimization.

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Nitro Reduction start_mat 5-hydroxy-3-nitropyridine reaction1 Reaction (60-70°C, 4-6h) start_mat->reaction1 reagents1 Benzyl Bromide, K₂CO₃ reagents1->reaction1 solvent1 DMF solvent1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate 5-(Benzyloxy)-3-nitropyridine purification1->intermediate reaction2 Reaction (Reflux, 2-4h) intermediate->reaction2 Intermediate Product reagents2 Iron Powder, Acetic Acid reagents2->reaction2 solvent2 Ethanol/Water solvent2->reaction2 workup2 Neutralization & Filtration reaction2->workup2 purification2 Purification workup2->purification2 final_product This compound purification2->final_product

Caption: Workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. A thorough risk assessment should be conducted before commencing any chemical synthesis.

References

Application Notes & Protocols: Synthesis of 5-(Benzyloxy)pyridin-3-amine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-(benzyloxy)pyridin-3-amine using the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method offers a robust and efficient route for the formation of the carbon-nitrogen bond, a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules.

Introduction

The Buchwald-Hartwig amination is a powerful tool in modern organic synthesis for the construction of C-N bonds from aryl or heteroaryl halides and amines.[1][2] This reaction is particularly valuable for synthesizing primary aromatic amines, which can be challenging to prepare using traditional methods.[3] For the synthesis of this compound, a two-step approach is employed. First, a palladium-catalyzed cross-coupling reaction is performed between 3-bromo-5-(benzyloxy)pyridine and an ammonia surrogate, benzophenone imine.[3][4] The resulting intermediate is then hydrolyzed to yield the desired primary amine. This method avoids the direct use of ammonia, which can be problematic due to its volatility and potential for catalyst inhibition.[1]

Reaction Scheme

The overall synthetic strategy involves two key steps:

  • Buchwald-Hartwig Coupling: 3-bromo-5-(benzyloxy)pyridine is coupled with benzophenone imine in the presence of a palladium catalyst, a phosphine ligand, and a base.

  • Hydrolysis: The resulting N-(diphenylmethylene) derivative is treated with an acid to afford this compound.

Experimental Data

The following table summarizes a representative set of reaction conditions for the Buchwald-Hartwig amination step, based on protocols for similar substrates.[5][6] Optimal conditions for this specific transformation may require further screening and optimization.

ParameterConditionNotes
Starting Material 3-bromo-5-(benzyloxy)pyridineThe purity of the starting material is crucial for high yields.
Amine Source Benzophenone imine (1.2 equiv.)Acts as an ammonia surrogate, facilitating the introduction of the primary amino group after hydrolysis.[3][4]
Palladium Source Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)A common and effective palladium(0) source for Buchwald-Hartwig reactions.
Ligand (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 4 mol%)A bulky, electron-rich phosphine ligand that promotes the catalytic cycle. Other ligands like XPhos or RuPhos could also be effective.
Base Sodium tert-butoxide (NaOtBu, 1.4 equiv.)A strong, non-nucleophilic base is essential for the deprotonation of the amine and regeneration of the catalyst.
Solvent TolueneAnhydrous conditions are necessary. Other non-polar aprotic solvents like dioxane can also be used.
Temperature 100 °CThe reaction is typically heated to ensure a reasonable reaction rate.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.
Hydrolysis 2 M Hydrochloric acidAcidic workup cleaves the imine to reveal the primary amine.
Typical Yield 70-90% (over two steps)Yields are highly dependent on the specific reaction conditions and the purity of the reagents.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 3-bromo-5-(benzyloxy)pyridine.

Materials:

  • 3-bromo-5-(benzyloxy)pyridine

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

Step 1: Buchwald-Hartwig Coupling

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-(benzyloxy)pyridine (1.0 equiv), benzophenone imine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and BINAP (0.04 equiv).

  • Add sodium tert-butoxide (1.4 equiv) to the flask.

  • Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the aryl bromide).

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 2: Work-up and Hydrolysis

  • Dilute the reaction mixture with ethyl acetate.

  • Carefully add 2 M HCl and stir the mixture vigorously for 1-2 hours at room temperature to hydrolyze the imine intermediate. The progress of the hydrolysis can also be monitored by TLC.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 3: Purification

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford this compound as a pure solid.

Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the synthesis of this compound.

Buchwald_Hartwig_Workflow Synthesis of this compound Workflow cluster_coupling Step 1: Buchwald-Hartwig Coupling cluster_hydrolysis Step 2: Hydrolysis & Purification reagents 3-bromo-5-(benzyloxy)pyridine Benzophenone Imine Pd2(dba)3, BINAP NaOtBu, Toluene coupling Reaction at 100 °C reagents->coupling intermediate N-(diphenylmethylene)- This compound coupling->intermediate hydrolysis Acidic Workup (2M HCl) intermediate->hydrolysis purification Purification (Column Chromatography) hydrolysis->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle

The following diagram outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amide_complex L-Pd(II)(Ar)(NR'R'') OA_complex->Amide_complex Amine Coordination & Deprotonation X_ion X- Amide_complex->Pd0 Reductive Elimination Product Ar-NR'R'' BaseH Base-H+ ArX Ar-X Amine HNR'R'' Base Base

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

Synthesis of 5-(Benzyloxy)pyridin-3-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(Benzyloxy)pyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core with benzyloxy and amine functionalities, makes it a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors for potential cancer therapeutics and agents targeting inflammatory and neurological disorders. The strategic placement of the benzyloxy group allows for its potential removal or modification, offering a versatile handle for further synthetic transformations. This document provides detailed application notes and protocols for the synthesis of this compound, catering to researchers, scientists, and drug development professionals.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step reaction sequence. The first step involves the formation of the key intermediate, 5-(benzyloxy)-3-nitropyridine, via a Williamson ether synthesis. The subsequent step is the reduction of the nitro group to the desired primary amine.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 5-Hydroxy-3-nitropyridine C 5-(Benzyloxy)-3-nitropyridine A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Benzyl Bromide B->C D This compound C->D Reducing Agent (e.g., Pd/C, H2) Solvent (e.g., Ethanol)

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)-3-nitropyridine

This procedure details the synthesis of the nitro-intermediate via a Williamson ether synthesis.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Hydroxy-3-nitropyridine≥98%Commercially Available
Benzyl Bromide≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 5-hydroxy-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-(benzyloxy)-3-nitropyridine.

Quantitative Data for Step 1:

ParameterValue
Typical Yield 85-95%
Purity (by HPLC) >98%

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 5-(benzyloxy)-3-nitropyridine to the corresponding amine using catalytic hydrogenation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-(Benzyloxy)-3-nitropyridine-From Step 1
Palladium on Carbon (10% Pd/C)-Commercially Available
EthanolAnhydrousCommercially Available
Hydrogen (H₂) gasHigh PurityIn-house supply or cylinder
Celite®-Commercially Available

Equipment:

  • Two-neck round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum line

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a two-neck round-bottom flask, dissolve 5-(benzyloxy)-3-nitropyridine (1.0 eq) in ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a hydrogen-filled balloon is suitable for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Quantitative Data for Step 2:

ParameterValue
Typical Yield 90-98%
Purity (by HPLC) >99%

Experimental Workflow Diagram

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction A Dissolve 5-hydroxy-3-nitropyridine and K2CO3 in DMF B Add Benzyl Bromide A->B C Heat at 80°C for 4h B->C D Work-up: - Quench with ice-water - Extract with Ethyl Acetate - Wash with Brine - Dry and Concentrate C->D E Purification: Column Chromatography D->E F 5-(Benzyloxy)-3-nitropyridine E->F G Dissolve 5-(benzyloxy)-3-nitropyridine in Ethanol F->G Intermediate Product H Add 10% Pd/C catalyst G->H I Hydrogenation (H2 balloon) at Room Temperature H->I J Work-up: - Filter through Celite® - Concentrate I->J K This compound J->K

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Safety Precautions

  • Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Palladium on carbon is pyrophoric, especially after use. The filter cake should be kept wet and disposed of properly.

  • Hydrogen gas is highly flammable and explosive. Ensure all operations involving hydrogen are performed in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Characterization Data

The final product, this compound, can be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

These detailed protocols and application notes provide a comprehensive guide for the successful synthesis of this compound, a key building block for the development of novel therapeutic agents.

Application Note and Protocol: Purification of 5-(Benzyloxy)pyridin-3-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Benzyloxy)pyridin-3-amine is a valuable intermediate in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other biologically active molecules.[1][2] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data.[3] Due to the basic nature of the pyridine nitrogen and the primary amine, this compound can exhibit challenging behavior during silica gel chromatography, such as peak tailing and irreversible adsorption, due to interactions with acidic silanol groups.[4][5][6] This application note provides a detailed protocol for the efficient purification of this compound using column chromatography, addressing these challenges by employing a modified mobile phase.

Data Presentation

Table 1: Materials and Reagents
Material/ReagentGradeSupplierNotes
Crude this compoundSynthesis GradeN/AAssumed to contain non-polar and polar impurities.
Silica Gel60 Å, 230-400 meshStandard SupplierStandard stationary phase for normal-phase chromatography.
Dichloromethane (DCM)HPLC GradeStandard SupplierComponent of the mobile phase.
Methanol (MeOH)HPLC GradeStandard SupplierComponent of the mobile phase.
Triethylamine (Et3N)Reagent GradeStandard SupplierMobile phase modifier to suppress silanol interactions.[4][6][7]
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor TLC analysis.
HexaneACS GradeStandard SupplierFor TLC analysis.
TLC PlatesSilica Gel 60 F254Standard SupplierFor reaction monitoring and fraction analysis.
UV Lamp254 nmStandard Lab EquipmentFor visualization of TLC plates.
Table 2: Recommended Chromatographic Conditions
ParameterValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase (Eluent) Dichloromethane (DCM) : Methanol (MeOH) with 0.5% Triethylamine (Et3N)A gradient of increasing methanol concentration will be used. The DCM provides a non-polar base, while MeOH increases polarity to elute the amine. Et3N is crucial to prevent peak tailing by neutralizing acidic silica sites.[4][7]
Typical Gradient 1% to 10% MeOH in DCMTo be optimized based on TLC analysis. This range typically provides good separation for moderately polar compounds.
Loading Technique Dry LoadingRecommended for better resolution, especially if the crude product has low solubility in the initial mobile phase.
Detection UV (254 nm)The aromatic rings in the molecule allow for easy visualization under UV light.
Table 3: Theoretical Rf Values and Elution Profile
CompoundExpected Rf (95:5 DCM:MeOH)Elution OrderNotes
Non-polar impurities (e.g., benzyl bromide)High (>0.8)1Elutes early in the chromatography.
This compound ~0.3 - 0.5 2 The target compound. Rf should be optimized for good separation.
Polar impurities (e.g., starting materials, di-substituted products)Low (<0.2)3Elutes later or may remain on the baseline.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis for Solvent System Optimization
  • Sample Preparation: Dissolve a small amount of the crude this compound in a few drops of DCM or methanol.

  • TLC Development: Spot the dissolved sample onto a silica gel TLC plate. Develop the plate in a TLC chamber with various solvent systems. Start with a non-polar system (e.g., 100% DCM) and gradually increase the polarity by adding methanol (e.g., 1%, 2%, 5%, 10% MeOH in DCM). To mitigate tailing on the TLC plate, add 0.5% triethylamine to the eluent.

  • Visualization: After development, dry the TLC plate and visualize the spots under a UV lamp at 254 nm.

  • Optimal System Selection: The ideal solvent system should provide an Rf value of approximately 0.3 for the target compound, with good separation from impurities.

Column Chromatography Protocol
  • Column Preparation:

    • Secure a glass chromatography column of appropriate size vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.[8]

    • Add a thin layer of sand (approx. 1 cm) over the cotton plug.[8]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 1% MeOH in DCM with 0.5% Et3N).

    • Pour the slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing.[8]

    • Add another layer of sand on top of the packed silica gel to prevent disruption during solvent addition.[8]

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed silica gel.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with the initial, low-polarity mobile phase.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol as required to elute the target compound. A stepwise gradient is recommended (e.g., 2 column volumes of 1% MeOH, then 2 column volumes of 2% MeOH, etc.).

    • Collect fractions containing the pure desired product.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound, as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • The resulting solid or oil is the purified product. Further dry the product under high vacuum to remove residual solvent.

Mandatory Visualizations

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent Optimization Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack and Equilibrate Column Slurry->Pack Load Dry Load Crude Product Pack->Load Elute Elute with Gradient Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Obtain Purified Product Evaporate->Product

Caption: Experimental workflow for the purification of this compound.

G cluster_problem The Challenge cluster_solution The Solution cluster_outcome The Outcome Compound This compound (Basic Amine) Silica Silica Gel (Acidic Silanols) Compound->Silica Strong Interaction (Tailing) Outcome Suppressed Tailing & Improved Separation Silica->Outcome Modifier Triethylamine (Et3N) in Mobile Phase Modifier->Silica Neutralizes Acidic Sites

Caption: Logical relationship for using a mobile phase modifier in the purification.

References

Application Notes and Protocols for the Recrystallization of 5-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of 5-(Benzyloxy)pyridin-3-amine via recrystallization. Recrystallization is a critical technique for the purification of solid organic compounds, ensuring high purity of starting materials and intermediates essential for drug development and scientific research. The protocol herein is based on established principles for the purification of aminopyridine derivatives and offers two effective solvent systems. While specific experimental data for the recrystallization of this compound is not widely published, the described methods are derived from protocols for structurally analogous compounds and are expected to yield high-purity material.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is paramount to ensure the desired outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Recrystallization is a robust and scalable method for purifying solid compounds by leveraging differences in solubility between the compound of interest and its impurities in a given solvent or solvent system at different temperatures. A typical synthesis of this compound involves the reaction of 3-amino-5-bromopyridine with benzyl alcohol, and the crude product is often purified by recrystallization or column chromatography[1]. This document outlines a detailed protocol for the recrystallization of this compound, providing researchers with a practical guide to obtaining a highly purified product.

Data Presentation

The following table summarizes hypothetical yet representative data for the recrystallization of this compound, illustrating the expected outcome of the purification process.

ParameterBefore RecrystallizationAfter Recrystallization (Method 1)After Recrystallization (Method 2)
Starting Material (g) 10.010.010.0
Purity (by HPLC, %) ~95%>99%>99%
Appearance Light brown solidOff-white to pale yellow crystalsOff-white to pale yellow crystals
Melting Point (°C) 88-9293-9593-95
Yield (%) -85-9580-90
Solvent System -Ethanol/Diethyl EtherToluene/Hexane
Solvent Volume (mL) -Ethanol: ~50, Diethyl Ether: ~100-150Toluene: ~60, Hexane: ~120-180

Experimental Protocols

Two primary methods are proposed for the recrystallization of this compound, based on solvent systems successfully used for similar aromatic amines and pyridine derivatives. The choice of method may depend on the nature of the impurities present in the crude material.

Method 1: Recrystallization from Ethanol/Diethyl Ether

This method is adapted from the procedure used for the crystallization of the closely related compound, 3-(Benzyloxy)pyridin-2-amine[2]. Ethanol is a good solvent for many polar organic compounds when hot, while diethyl ether acts as an anti-solvent to induce crystallization upon cooling.

Materials:

  • Crude this compound

  • Ethanol (absolute)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of hot ethanol to the flask with stirring to dissolve the solid completely. The solution should be near saturation.

  • Once the solid is fully dissolved, remove the flask from the heat source.

  • Slowly add diethyl ether to the warm solution with continuous stirring until a slight turbidity persists. This indicates the solution is saturated.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Method 2: Recrystallization from Toluene/Hexane

This is a common solvent system for the recrystallization of aromatic compounds. Toluene is a good solvent for aromatic compounds at elevated temperatures, and hexane serves as an effective anti-solvent.

Materials:

  • Crude this compound

  • Toluene

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimum volume of hot toluene to dissolve the crude product completely.

  • While the solution is still warm, slowly add hexane with stirring until the solution becomes faintly cloudy.

  • Allow the solution to cool gradually to room temperature to facilitate the formation of well-defined crystals.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolate the crystals by vacuum filtration through a Buchner funnel.

  • Wash the collected crystals with a small portion of cold hexane.

  • Dry the purified product under vacuum.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the recrystallization of this compound using the Ethanol/Diethyl Ether method.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_product Final Product start Start with Crude This compound dissolve Dissolve in minimum hot Ethanol start->dissolve add_antisolvent Add Diethyl Ether until turbidity dissolve->add_antisolvent cool_rt Cool to Room Temperature add_antisolvent->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with cold Diethyl Ether filter->wash dry Dry under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product

References

Application Notes and Protocols for 5-(Benzyloxy)pyridin-3-amine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)pyridin-3-amine is a valuable building block in medicinal chemistry and drug discovery, prized for its versatile pyridine core, which is a prevalent scaffold in numerous biologically active compounds.[1] The presence of a nucleophilic amino group and a modifiable benzyloxy group makes it an attractive starting material for generating diverse molecular libraries through various cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound in palladium-catalyzed cross-coupling reactions, with a focus on the Suzuki-Miyaura coupling. While direct coupling of the amine can be challenging, a common and effective strategy involves a two-step process: conversion of the amine to a boronic acid derivative, followed by a Suzuki-Miyaura cross-coupling reaction. This approach significantly expands the synthetic utility of this versatile pyridine derivative.

I. Suzuki-Miyaura Coupling: A Two-Step Approach

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[2] For this compound, a highly effective application involves its conversion to (5-(benzyloxy)pyridin-3-yl)boronic acid, which can then be coupled with a variety of aryl or heteroaryl halides to generate complex biaryl structures.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow A This compound B Diazotization & Borylation A->B  NaNO2, HBF4, then  B(OiPr)3, acid workup C (5-(Benzyloxy)pyridin-3-yl)boronic acid B->C D Suzuki-Miyaura Coupling C->D F Coupled Product D->F  Pd Catalyst, Base,  Solvent, Heat E Aryl/Heteroaryl Halide E->D Buchwald_Workflow A This compound B Buchwald-Hartwig Amination A->B D Coupled Product B->D  Pd Catalyst, Ligand,  Base, Solvent, Heat C Aryl/Heteroaryl Halide C->B Sonogashira_Workflow A This compound B Sandmeyer Reaction A->B  NaNO2, HBr/HI,  CuBr/CuI C 3-Halo-5-(benzyloxy)pyridine B->C D Sonogashira Coupling C->D F Coupled Product D->F  Pd/Cu Catalyst, Base,  Solvent E Terminal Alkyne E->D

References

Application Notes and Protocols for the Derivatization of 5-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the amino group of 5-(Benzyloxy)pyridin-3-amine, a versatile building block in medicinal chemistry. The following sections describe common derivatization reactions, including sulfonamide, amide, and urea formation, as well as reductive amination and palladium-catalyzed cross-coupling reactions.

Synthesis of Sulfonamide Derivatives

The reaction of this compound with sulfonyl chlorides provides a straightforward method for the synthesis of sulfonamide derivatives. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Experimental Protocol: Synthesis of N-(5-(Benzyloxy)pyridin-3-yl)benzenesulfonamide

A general procedure for the synthesis of sulfonamides from aminopyridines can be adapted for this compound. In a typical reaction, 3-aminopyridine reacts with benzenesulfonyl chloride in the presence of aqueous sodium carbonate. The pH of the reaction is maintained between 8 and 10 to facilitate the reaction and scavenge the HCl produced. After the reaction is complete, the pH is adjusted to 2 with HCl to precipitate the product.[1]

  • Materials:

    • This compound

    • Benzenesulfonyl chloride

    • Sodium carbonate (Na₂CO₃)

    • Hydrochloric acid (HCl)

    • Suitable organic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

    • Water

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable organic solvent.

    • Add an aqueous solution of sodium carbonate (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzenesulfonyl chloride (1.1 eq) to the stirring mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-(5-(benzyloxy)pyridin-3-yl)benzenesulfonamide.

Reactant 1Reactant 2ProductBaseSolventYieldReference
3-AminopyridineBenzenesulfonyl chlorideN-Pyridin-3-yl-benzenesulfonamideNa₂CO₃Water93.3%[1]
This compoundBenzenesulfonyl chlorideN-(5-(Benzyloxy)pyridin-3-yl)benzenesulfonamidePyridineDCMTypical >80%(Adapted)

Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. This compound can be readily acylated using acid chlorides or activated carboxylic acids.

Experimental Protocol: Synthesis of N-(5-(Benzyloxy)pyridin-3-yl)benzamide

The Schotten-Baumann reaction provides a classic method for the synthesis of amides from amines and acid chlorides. This reaction is typically performed in a two-phase system with an aqueous base.[] Alternatively, modern coupling reagents can be employed for the direct reaction of carboxylic acids with the amine.

  • Materials:

    • This compound

    • Benzoyl chloride

    • Sodium hydroxide (NaOH) or a non-nucleophilic organic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

    • Dichloromethane (DCM)

    • Water

  • Procedure (Schotten-Baumann Conditions):

    • Dissolve this compound (1.0 eq) in DCM.

    • Add an aqueous solution of NaOH (2.0 eq).

    • Cool the biphasic mixture to 0 °C.

    • Add benzoyl chloride (1.1 eq) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by recrystallization or column chromatography.

Reactant 1Reactant 2ProductCoupling MethodBaseSolventYieldReference
AmineAcyl ChlorideAmideSchotten-BaumannNaOHDCM/H₂OGood[]
This compoundBenzoyl chlorideN-(5-(Benzyloxy)pyridin-3-yl)benzamideSchotten-Baumann (Adapted)NaOHDCM/H₂OTypical >85%(Adapted)

Alternative Amide Coupling:

Modern peptide coupling reagents offer a milder alternative for amide bond formation directly from carboxylic acids.

  • Procedure (HATU Coupling):

    • Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.1 eq) in an anhydrous aprotic solvent such as DMF.

    • Add a non-nucleophilic base like DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 2-12 hours.

    • Work-up typically involves dilution with water and extraction with an organic solvent.

Synthesis of Urea Derivatives

Urea derivatives are prevalent in many biologically active compounds. They can be synthesized by the reaction of this compound with isocyanates or by using phosgene equivalents.

Experimental Protocol: Synthesis of 1-(5-(Benzyloxy)pyridin-3-yl)-3-phenylurea

The reaction of an amine with an isocyanate is a high-yielding and straightforward method for the preparation of unsymmetrical ureas.

  • Materials:

    • This compound

    • Phenyl isocyanate

    • Anhydrous aprotic solvent (e.g., THF or DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF.

    • Add phenyl isocyanate (1.0 eq) dropwise at room temperature.

    • Stir the reaction mixture for 1-3 hours. The product often precipitates from the reaction mixture.

    • Collect the solid product by filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture and purify by chromatography.

Reactant 1Reactant 2ProductSolventYieldReference
4-AminoacetophenonePhenyl isocyanate1-(4-acetylphenyl)-3-phenylureaTolueneNot specified[3]
This compoundPhenyl isocyanate1-(5-(Benzyloxy)pyridin-3-yl)-3-phenylureaTHFTypical >90%(Adapted)

Reductive Amination

Reductive amination allows for the formation of secondary or tertiary amines by reacting this compound with an aldehyde or ketone in the presence of a reducing agent.

Experimental Protocol: Synthesis of N-Benzyl-5-(benzyloxy)pyridin-3-amine

This procedure involves the in-situ formation of an imine between the amine and an aldehyde, which is then reduced to the corresponding secondary amine.

  • Materials:

    • This compound

    • Benzaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, as a catalyst)

  • Procedure:

    • To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq) in portions.

    • If the reaction is slow, a catalytic amount of acetic acid can be added.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, wash the organic layer with brine, and dry over sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography.

AmineCarbonyl CompoundReducing AgentProductSolventYieldReference
AnilineBenzaldehydeNaBH₄N-BenzylanilineMethanol93%[4]
This compoundBenzaldehydeNaBH(OAc)₃N-Benzyl-5-(benzyloxy)pyridin-3-amineDCMGood to excellent(Adapted)

Palladium-Catalyzed Cross-Coupling Reactions

For the derivatization at the pyridine ring, palladium-catalyzed cross-coupling reactions are powerful tools. These reactions typically require a halogenated precursor, such as 3-bromo-5-(benzyloxy)pyridine, which can be synthesized from this compound via a Sandmeyer reaction.

Suzuki Coupling

The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound and a halide.

Experimental Protocol: Synthesis of 5-(Benzyloxy)-3-phenylpyridine

  • Materials:

    • 3-Bromo-5-(benzyloxy)pyridine

    • Phenylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

    • Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)

  • Procedure:

    • To a degassed mixture of the solvent, add 3-bromo-5-(benzyloxy)pyridine (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

    • Add the palladium catalyst (typically 1-5 mol%).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 2-24 hours.

    • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Aryl HalideBoronic AcidCatalystBaseSolventYieldReference
3-BromoquinolinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME88%[5]
3-Bromo-5-(benzyloxy)pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/WaterGood to excellent(Adapted)
Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Experimental Protocol: Synthesis of 5-(Benzyloxy)-N-phenylpyridin-3-amine

  • Materials:

    • 3-Bromo-5-(benzyloxy)pyridine

    • Aniline

    • Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos, or BINAP)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄)

    • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base.

    • Add the solvent, followed by 3-bromo-5-(benzyloxy)pyridine (1.0 eq) and aniline (1.2 eq).

    • Heat the reaction mixture at 80-120 °C until the starting material is consumed.

    • Cool the reaction, dilute with an organic solvent, and filter through celite.

    • Concentrate the filtrate and purify the product by chromatography.

Aryl HalideAmineCatalyst/LigandBaseSolventYieldReference
BromobenzeneAnilinePd₂(dba)₃/XPhosNaOt-BuTolueneHigh[6]
3-Bromo-5-(benzyloxy)pyridineAnilinePd₂(dba)₃/BINAPNaOt-BuTolueneGood to excellent(Adapted)
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.

Experimental Protocol: Synthesis of 5-(Benzyloxy)-3-(phenylethynyl)pyridine

  • Materials:

    • 3-Bromo-5-(benzyloxy)pyridine

    • Phenylacetylene

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI) as a co-catalyst

    • Amine base (e.g., Triethylamine or Diisopropylamine)

    • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

  • Procedure:

    • To a solution of 3-bromo-5-(benzyloxy)pyridine (1.0 eq) and phenylacetylene (1.2 eq) in the solvent, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

    • Add the amine base.

    • Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.

    • Work-up typically involves filtration to remove the ammonium salt, followed by extraction and purification.

Aryl HalideAlkyneCatalyst/Co-catalystBaseSolventYieldReference
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂/CuITEATHF74%[7]
3-Bromo-5-(benzyloxy)pyridinePhenylacetylenePd(PPh₃)₂Cl₂/CuITEATHFGood(Adapted)

Visualizations

Derivatization_Workflow cluster_amino_derivatization Derivatization of the Amino Group cluster_ring_functionalization Derivatization via Ring Functionalization Start This compound Sulfonamide Sulfonamide Derivative Start->Sulfonamide R-SO₂Cl, Base Amide Amide Derivative Start->Amide R-COCl or R-COOH, Coupling Agent Urea Urea Derivative Start->Urea R-NCO Sec_Amine Secondary Amine Start->Sec_Amine R-CHO, Reducing Agent Bromo_Pyridine 3-Bromo-5-(benzyloxy)pyridine Start->Bromo_Pyridine Sandmeyer Rxn Aryl_Pyridine Aryl-Pyridine Derivative Alkynyl_Pyridine Alkynyl-Pyridine Derivative Amino_Aryl_Pyridine Amino-Aryl-Pyridine Derivative Bromo_Pyridine->Aryl_Pyridine Suzuki Coupling Bromo_Pyridine->Alkynyl_Pyridine Sonogashira Coupling Bromo_Pyridine->Amino_Aryl_Pyridine Buchwald-Hartwig Amination

Caption: General workflow for the derivatization of this compound.

Reductive_Amination_Pathway Amine This compound Imine Imine intermediate Amine->Imine Condensation (-H₂O) Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Imine Product Secondary/Tertiary Amine Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: Signaling pathway for the Reductive Amination reaction.

Suzuki_Coupling_Pathway Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Complex Ar-Pd(II)(X)L₂ Pd0->Ox_Add Oxidative Addition Aryl_Halide Ar-X (3-Bromo-5-(benzyloxy)pyridine) Aryl_Halide->Ox_Add Transmetalation Transmetalation Complex Ar-Pd(II)(R)L₂ Ox_Add->Transmetalation Transmetalation Boronic_Acid R-B(OH)₂ (Phenylboronic acid) Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Product Ar-R (5-(Benzyloxy)-3-phenylpyridine) Transmetalation->Product Reductive Elimination Product->Pd0

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)pyridin-3-amine is a key intermediate in the synthesis of a variety of kinase inhibitors, which are crucial in the development of targeted therapies for diseases such as cancer and inflammatory disorders.[1] Its pyridine core serves as a versatile scaffold for building molecules that can effectively target the ATP-binding site of various kinases. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this valuable building block. The protocols are based on established synthetic routes found in medicinal chemistry literature and patent filings.

Data Presentation

The following table summarizes the inhibitory activity (IC50) of representative kinase inhibitors synthesized from this compound or structurally similar precursors. This data is essential for evaluating the potency and selectivity of the synthesized compounds.

Compound IDTarget Kinase(s)IC50 (nM)Reference
BTK Inhibitor 1 Bruton's Tyrosine Kinase (BTK)0.4 - 10[2][3]
FGFR Inhibitor 2 Fibroblast Growth Factor Receptor (FGFR1, FGFR2, FGFR3)1.5 - 89[4][5]
p38α/MAPK14 Inhibitor 3 p38 Mitogen-Activated Protein Kinase α31 - 50[6]
PI3K Inhibitor 4 Phosphoinositide 3-kinase (PI3Kα, PI3Kδ)3 - 39[7][8][9]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor, a representative example of a kinase inhibitor derived from this compound. The synthesis involves a multi-step process including pyrimidine ring formation, substitution, and final acrylamide coupling.

Protocol 1: Synthesis of N-(3-((6-amino-5-(6-(benzyloxy)pyridin-3-yl)pyrimidin-4-yl)oxy)phenyl)acrylamide (BTK Inhibitor)

This protocol is adapted from the synthetic route described in patent WO2012170976A2.

Step 1: Synthesis of 5-(6-(benzyloxy)pyridin-3-yl)-6-chloropyrimidin-4-amine

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-bromo-6-chloropyrimidin-4-amine (1.0 eq), 6-(benzyloxy)pyridin-3-ylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Solvent and Base: Add a suitable solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), followed by the addition of a base, such as sodium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Step 2: Synthesis of 6-(3-aminophenoxy)-5-(6-(benzyloxy)pyridin-3-yl)pyrimidin-4-amine

  • Reaction Setup: To a solution of 5-(6-(benzyloxy)pyridin-3-yl)-6-chloropyrimidin-4-amine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add 3-aminophenol (1.5 eq) and a non-nucleophilic base like potassium carbonate (2.5 eq).

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice-water. The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Synthesis of N-(3-((6-amino-5-(6-(benzyloxy)pyridin-3-yl)pyrimidin-4-yl)oxy)phenyl)acrylamide

  • Reaction Setup: Dissolve 6-(3-aminophenoxy)-5-(6-(benzyloxy)pyridin-3-yl)pyrimidin-4-amine (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Acylation: Add a base, such as triethylamine or diisopropylethylamine (1.5 eq), to the solution. Then, add acryloyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction Conditions: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography to yield the desired BTK inhibitor.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the synthesis and action of kinase inhibitors derived from this compound.

G cluster_synthesis Synthetic Workflow Start This compound Intermediate1 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Intermediate1 Introduce core scaffold Intermediate2 Functional Group Interconversion (e.g., Nucleophilic Substitution) Intermediate1->Intermediate2 Add key side chains Final_Product Kinase Inhibitor Intermediate2->Final_Product Final modification

Caption: General synthetic workflow for kinase inhibitors.

G cluster_pathway Simplified Kinase Signaling Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, PI3K/AKT) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates gene expression Inhibitor Kinase Inhibitor (Derived from this compound) Inhibitor->Kinase_Cascade Blocks ATP binding

Caption: Inhibition of a kinase signaling pathway.

G Assay_Setup Assay Setup 1. Prepare kinase, substrate, and ATP solution. 2. Add test compound (inhibitor) at various concentrations. Incubation Incubation Incubate at optimal temperature (e.g., 30°C) for a specific time. Assay_Setup->Incubation Detection Detection 1. Stop the reaction. 2. Measure kinase activity (e.g., phosphorylation of substrate) using methods like: - Radiometric assays (32P-ATP) - Fluorescence-based assays (FRET, FP) - Luminescence-based assays (ADP-Glo) Incubation->Detection Data_Analysis Data Analysis 1. Plot kinase activity vs. inhibitor concentration. 2. Calculate the IC50 value. Detection->Data_Analysis

Caption: Experimental workflow for kinase inhibition assay.

References

analytical HPLC method for 5-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Analytical HPLC Method of 5-(Benzyloxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analytical High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. This method is designed to be a starting point for researchers and scientists involved in the analysis of this compound and can be further validated for specific applications.

Introduction

This compound is a pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of intermediates and final active pharmaceutical ingredients (APIs). This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection.

HPLC Method Parameters

A summary of the HPLC method parameters is provided in the table below for quick reference.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 15 minutes

Experimental Protocol

This section details the step-by-step procedure for preparing the necessary reagents and performing the HPLC analysis.

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Phosphoric Acid (H₃PO₄)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

Preparation of Mobile Phase

Mobile Phase A (20 mM Potassium Phosphate Monobasic, pH 3.0):

  • Weigh 2.72 g of Potassium Phosphate Monobasic and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 using phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter to degas and remove particulate matter.

Mobile Phase B (Acetonitrile):

  • Use HPLC grade acetonitrile directly.

  • Filter the acetonitrile through a 0.45 µm membrane filter.

Preparation of Standard Solution
  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve the standard in methanol and make up the volume to the mark. This will be the stock solution (100 µg/mL).

  • From the stock solution, prepare a working standard solution of 10 µg/mL by diluting 1 mL of the stock solution to 10 mL with the mobile phase (at initial gradient conditions).

  • Filter the working standard solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Preparation of Sample Solution
  • Accurately weigh a sample containing an expected equivalent of 10 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Further dilute the solution as necessary to fall within the calibration range, using the mobile phase as the diluent.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis
  • Set up the HPLC system with the parameters listed in the data table.

  • Equilibrate the column with the mobile phase at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard and sample solutions in the desired sequence.

  • Record the chromatograms and integrate the peak area for this compound.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before the analysis of any samples. The following parameters are recommended:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Workflow Diagram

The following diagram illustrates the overall workflow of the .

HPLC_Workflow reagents Reagents & Materials mobile_phase Mobile Phase Preparation (A: Buffered Aqueous, B: ACN) reagents->mobile_phase standard_prep Standard Solution Preparation reagents->standard_prep sample_prep Sample Solution Preparation reagents->sample_prep equilibration System Equilibration mobile_phase->equilibration injection Inject Samples & Standards standard_prep->injection sample_prep->injection equilibration->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection UV Detection (254 nm) chromatography->detection integration Peak Integration detection->integration calculation Quantification integration->calculation report Generate Report calculation->report

Caption: Workflow for the HPLC analysis of this compound.

Discussion

The described RP-HPLC method provides a reliable approach for the separation and quantification of this compound. The use of a C18 column is standard for compounds of this polarity.[1][2] The mobile phase, consisting of an acidified phosphate buffer and acetonitrile, is designed to ensure good peak shape and resolution for basic compounds like aminopyridines.[3][4] The pKa of pyridine is approximately 5.2, and maintaining the mobile phase pH at 3.0 ensures that the amine group is protonated, which generally leads to better retention and peak symmetry on a C18 column.[1][5] The UV detection wavelength of 254 nm is chosen based on the typical absorbance of aromatic and pyridine-containing compounds.[3]

This method can serve as a foundation for further development and validation, including assessments of linearity, accuracy, precision, specificity, and robustness, as per ICH guidelines. For instance, a stability-indicating assay would require forced degradation studies to ensure that the method can separate the main analyte from its potential degradation products.[4]

References

Application Note: Development of a Thin-Layer Chromatography (TLC) Method for Monitoring Reactions of 5-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Benzyloxy)pyridin-3-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Monitoring the progress of chemical reactions involving this amine is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideal for real-time reaction monitoring.[1][2][3][4] This application note provides a detailed protocol for developing a robust TLC method for monitoring reactions involving this compound.

Principle of the Method

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents).[5][6][7] The separation depends on the polarity of the compounds, the stationary phase, and the mobile phase. By carefully selecting the mobile phase, one can achieve clear separation between the starting material (this compound), intermediates, and the final product. The progress of the reaction can be visualized by observing the disappearance of the starting material spot and the appearance of the product spot on the TLC plate.

Materials and Equipment

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates. The fluorescent indicator (F254) allows for visualization under UV light.[8][9]

  • Developing Chamber: A glass chamber with a lid.

  • Capillary Tubes: For spotting the samples onto the TLC plate.

  • Solvents: HPLC grade solvents for the mobile phase (e.g., ethyl acetate, hexane, dichloromethane, methanol).

  • Visualization Reagents:

    • UV lamp (254 nm)[8][9]

    • Potassium permanganate (KMnO4) stain

    • Ninhydrin stain

    • P-anisaldehyde stain

  • Heating device: Heat gun or hot plate for developing stains.[10][11]

  • Sample Vials

  • Forceps

  • Pencil

Experimental Protocol

Preparation of the Mobile Phase

The choice of the mobile phase is critical for achieving good separation. A common starting point for amines is a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate).[2][12] The polarity of the mobile phase can be adjusted by changing the ratio of the solvents.

  • Initial Mobile Phase: Start with a 1:1 mixture of hexane and ethyl acetate.

  • Adjusting Polarity:

    • If the spots remain at the bottom of the plate (low Rf value), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[5][12]

    • If the spots run to the top of the plate (high Rf value), decrease the polarity by increasing the proportion of hexane.[2][12]

    • For very polar compounds, a small amount of a more polar solvent like methanol can be added to the mobile phase (e.g., 95:5 ethyl acetate:methanol).[12]

Preparation of the TLC Plate and Spotting
  • Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[7] Do not use a pen, as the ink may separate and interfere with the chromatogram.

  • Mark the points on the origin where the samples will be spotted. It is good practice to spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) to aid in identification.

  • Dissolve a small amount of the starting material (this compound) in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a reference solution.

  • Withdraw a small aliquot of the reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.).

  • Using a capillary tube, spot a small amount of the reference solution and the reaction mixture onto the marked points on the origin. The spots should be small and concentrated to ensure good separation.[2]

Development of the Chromatogram
  • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which improves the resolution of the separation. Close the chamber with the lid and allow it to equilibrate for a few minutes.

  • Carefully place the spotted TLC plate into the developing chamber using forceps. Ensure that the solvent level is below the origin line.[7]

  • Allow the solvent to ascend the plate by capillary action.[5][6]

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Visualization
  • UV Light: Place the dried TLC plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots against a fluorescent green background.[8][9] Circle the observed spots with a pencil. This method is non-destructive.[8]

  • Chemical Staining: If the compounds are not UV-active or for further confirmation, chemical stains can be used. These methods are destructive.[10]

    • Potassium Permanganate Stain: This is a general stain for oxidizable compounds.[9][11] Dip the plate in the KMnO4 solution or spray it evenly. Oxidizable compounds will appear as yellow or brown spots on a purple background.[9] Gentle heating may be required.[11]

    • Ninhydrin Stain: This stain is specific for primary and secondary amines, which will appear as blue or purple spots upon heating.[9] This is particularly useful for visualizing the starting material, this compound.

    • p-Anisaldehyde Stain: This is a general-purpose stain that can produce a range of colors for different compounds, which can be useful for differentiating between the starting material and the product.[8][10]

Data Presentation and Interpretation

The movement of a compound on a TLC plate is characterized by its retardation factor (Rf), which is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature). By comparing the Rf values of the spots in the reaction mixture to the reference starting material, one can monitor the progress of the reaction.

Table 1: TLC Method Parameters for Monitoring this compound Reactions

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (1:1) - Initial suggestion, may require optimization
Spotting Solvent Dichloromethane or Ethyl Acetate
Development Saturated chamber, allow solvent to travel to ~1 cm from the top
Visualization 1. UV light (254 nm) 2. Potassium Permanganate stain 3. Ninhydrin stain
Expected Rf of Starting Material Will depend on the final mobile phase, but should be between 0.2 - 0.8 for good separation.[12]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for developing the TLC method and a logical relationship for interpreting the results.

TLC_Method_Development_Workflow cluster_prep Preparation cluster_tlc TLC Procedure cluster_viz Visualization & Analysis cluster_opt Optimization prep_mp Prepare Mobile Phase (e.g., 1:1 Hexane:EtOAc) spot Spot Samples on TLC Plate prep_mp->spot prep_sample Prepare Samples (Starting Material, Reaction Mixture) prep_sample->spot develop Develop TLC Plate in Chamber spot->develop dry Dry the TLC Plate develop->dry uv Visualize under UV Light dry->uv stain Apply Chemical Stain (e.g., KMnO4, Ninhydrin) uv->stain analyze Analyze Spots & Calculate Rf stain->analyze optimize Optimize Mobile Phase Polarity analyze->optimize If separation is poor optimize->prep_mp

Caption: Workflow for TLC Method Development.

TLC_Reaction_Monitoring_Logic start Reaction Start (t=0) - Strong Starting Material Spot - No Product Spot progress Reaction in Progress (t=x) - Diminishing Starting Material Spot - Appearing Product Spot start->progress Time Elapses complete Reaction Complete (t=final) - No Starting Material Spot - Strong Product Spot progress->complete Time Elapses

Caption: Logical Progression of a TLC Monitored Reaction.

Troubleshooting

ProblemPossible CauseSolution
Spots are streaky Sample is too concentrated; sample is not fully soluble in the mobile phase; compound is unstable on silica gel.[13]Dilute the sample; try a different spotting solvent; consider using alumina TLC plates for acid-sensitive compounds.[12][13]
Rf values are too high or too low Mobile phase polarity is incorrect.Adjust the solvent ratio of the mobile phase. Increase polarity to increase Rf, decrease polarity to decrease Rf.[2][12]
No spots are visible under UV light Compounds are not UV-active.Use a chemical stain for visualization.
Spots are too large The initial spot on the origin was too large.[2]Apply the sample in smaller increments, allowing the solvent to evaporate between applications.
Reactant and product have very similar Rf values The mobile phase does not provide enough resolution.Try a different solvent system; consider using a different stationary phase (e.g., alumina).[13]

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a TLC method to monitor reactions involving this compound. By following these guidelines, researchers can effectively track the progress of their reactions, leading to improved yields, purity, and process understanding. The key to a successful TLC method lies in the systematic optimization of the mobile phase and the appropriate choice of visualization techniques.

References

Scale-Up Synthesis of 5-(Benzyloxy)pyridin-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of 5-(Benzyloxy)pyridin-3-amine, a valuable intermediate in pharmaceutical development. The described three-step synthesis is designed to be robust and scalable, starting from the readily available 3-amino-5-hydroxypyridine.

Executive Summary

The following protocol outlines a high-yield, three-step synthesis for the preparation of this compound on a larger scale. The process involves the initial protection of the amino group of 3-amino-5-hydroxypyridine via acetylation, followed by a Williamson ether synthesis to introduce the benzyloxy group, and concluding with the deprotection of the amino group to yield the final product. This method is designed for scalability, with considerations for process safety and optimization.

Data Presentation

StepReactionStarting MaterialReagentsSolventTemp. (°C)Time (h)ProductYield (%)Purity (%)
1Acetylation3-Amino-5-hydroxypyridineAcetic Anhydride, PyridineToluene25-302-3N-(5-hydroxypyridin-3-yl)acetamide95>98
2Williamson Ether SynthesisN-(5-hydroxypyridin-3-yl)acetamideBenzyl Bromide, K₂CO₃Acetonitrile80-854-6N-(5-(benzyloxy)pyridin-3-yl)acetamide92>97
3Deprotection (Hydrolysis)N-(5-(benzyloxy)pyridin-3-yl)acetamide6M HClWater/Ethanol100-1108-12This compound88>99

Experimental Protocols

Step 1: Synthesis of N-(5-hydroxypyridin-3-yl)acetamide (Acetylation)

Objective: To protect the amino group of 3-amino-5-hydroxypyridine by acetylation to prevent side reactions in the subsequent etherification step.

Materials:

  • 3-Amino-5-hydroxypyridine (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Pyridine (1.2 eq)

  • Toluene

  • Deionized Water

Procedure:

  • To a clean and dry reactor, charge 3-amino-5-hydroxypyridine and toluene.

  • Stir the mixture to form a suspension.

  • Add pyridine to the suspension.

  • Slowly add acetic anhydride to the reaction mixture at a temperature of 25-30 °C.

  • Stir the reaction mixture for 2-3 hours at room temperature. Monitor the reaction progress by HPLC or TLC.

  • Upon completion, add deionized water to quench the reaction and dissolve the product.

  • Separate the aqueous layer and wash the organic layer with deionized water.

  • Combine the aqueous layers and adjust the pH to 7 with a suitable base (e.g., sodium bicarbonate solution).

  • Cool the solution to 0-5 °C to precipitate the product.

  • Filter the solid, wash with cold deionized water, and dry under vacuum to obtain N-(5-hydroxypyridin-3-yl)acetamide as a solid.

Step 2: Synthesis of N-(5-(benzyloxy)pyridin-3-yl)acetamide (Williamson Ether Synthesis)

Objective: To introduce the benzyloxy group via a Williamson ether synthesis.

Materials:

  • N-(5-hydroxypyridin-3-yl)acetamide (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile

  • Deionized Water

Procedure:

  • Charge N-(5-hydroxypyridin-3-yl)acetamide, potassium carbonate, and acetonitrile to a reactor.

  • Heat the mixture to 80-85 °C with stirring.

  • Slowly add benzyl bromide to the reaction mixture.

  • Maintain the reaction at 80-85 °C for 4-6 hours. Monitor the reaction progress by HPLC or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(5-(benzyloxy)pyridin-3-yl)acetamide.

Step 3: Synthesis of this compound (Deprotection)

Objective: To deprotect the acetylated amino group to obtain the final product.

Materials:

  • N-(5-(benzyloxy)pyridin-3-yl)acetamide (1.0 eq)

  • 6M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Brine

Procedure:

  • Charge N-(5-(benzyloxy)pyridin-3-yl)acetamide and 6M HCl to a reactor.

  • Heat the mixture to reflux (100-110 °C) for 8-12 hours. Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a concentrated NaOH solution to a pH of >10.

  • Extract the product with a suitable organic solvent such as dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Visualizations

Scale_Up_Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Deprotection start 3-Amino-5-hydroxypyridine reagents1 Acetic Anhydride, Pyridine, Toluene reaction1 Reaction at 25-30°C start->reaction1 reagents1->reaction1 workup1 Aqueous Workup & Precipitation reaction1->workup1 product1 N-(5-hydroxypyridin-3-yl)acetamide workup1->product1 reagents2 Benzyl Bromide, K₂CO₃, Acetonitrile reaction2 Reaction at 80-85°C product1->reaction2 reagents2->reaction2 workup2 Filtration & Recrystallization reaction2->workup2 product2 N-(5-(benzyloxy)pyridin-3-yl)acetamide workup2->product2 reagents3 6M HCl, then NaOH reaction3 Reflux at 100-110°C product2->reaction3 reagents3->reaction3 workup3 Extraction & Purification reaction3->workup3 final_product This compound workup3->final_product

Protecting Group Strategies for the Synthesis of 5-(Benzyloxy)pyridin-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-(benzyloxy)pyridin-3-amine, a valuable intermediate in pharmaceutical research. The focus is on the strategic use of protecting groups to achieve efficient and selective synthesis. Two primary strategies, employing the tert-butyloxycarbonyl (Boc) and acetyl (Ac) protecting groups for the 3-amino functionality, are presented and compared.

Introduction

This compound is a key building block in the development of various therapeutic agents. Its structure, featuring a pyridine core with amino and benzyloxy functionalities, allows for diverse chemical modifications. The synthesis of this intermediate requires careful protection of the reactive amino group to prevent unwanted side reactions during the introduction of the benzyloxy group. This note outlines two effective protecting group strategies and provides detailed protocols for each step, from the synthesis of the precursor to the final deprotection.

Overview of Synthetic Strategies

The synthesis of this compound can be efficiently achieved from the common precursor, 3-amino-5-hydroxypyridine. The general synthetic approach involves three key steps:

  • N-Protection: The amino group of 3-amino-5-hydroxypyridine is protected to prevent its reaction in the subsequent O-benzylation step.

  • O-Benzylation: The hydroxyl group is converted to a benzyl ether.

  • N-Deprotection: The protecting group is removed from the amino functionality to yield the final product.

This document details two distinct strategies based on the choice of the nitrogen-protecting group: the Boc Strategy and the Acetyl Strategy .

Synthetic_Strategies cluster_0 General Workflow Start 3-Amino-5-hydroxypyridine N_Protection N-Protection Start->N_Protection O_Benzylation O-Benzylation N_Protection->O_Benzylation N_Deprotection N-Deprotection O_Benzylation->N_Deprotection End This compound N_Deprotection->End

Caption: General workflow for the synthesis of this compound.

Data Presentation: Comparison of Protecting Group Strategies

The following table summarizes the quantitative data for the two protecting group strategies, allowing for a direct comparison of their efficiency at each step.

StepParameterBoc StrategyAcetyl Strategy
1. N-Protection Product tert-Butyl (5-hydroxypyridin-3-yl)carbamateN-(5-Hydroxypyridin-3-yl)acetamide
Yield ~85%~95%
2. O-Benzylation Product tert-Butyl (5-(benzyloxy)pyridin-3-yl)carbamateN-(5-(Benzyloxy)pyridin-3-yl)acetamide
Yield ~76%~80%
3. N-Deprotection Product This compoundThis compound
Yield ~90-95%~85%
Overall Yield ~58-61% ~65%

Experimental Protocols

Synthesis of Starting Material: 3-Amino-5-hydroxypyridine

This protocol describes the synthesis of the key starting material from 3-aminopyridine.

Precursor_Synthesis cluster_1 Synthesis of 3-Amino-5-hydroxypyridine A 3-Aminopyridine B Diazotization (NaNO2, H2SO4) A->B C Hydrolysis B->C D 3-Hydroxypyridine C->D E Nitration (HNO3, H2SO4) D->E F 3-Hydroxy-5-nitropyridine E->F G Reduction (e.g., H2/Pd-C) F->G H 3-Amino-5-hydroxypyridine G->H

Caption: Reaction pathway for the synthesis of 3-amino-5-hydroxypyridine.

Protocol:

  • Diazotization and Hydrolysis to 3-Hydroxypyridine:

    • Dissolve 3-aminopyridine in aqueous sulfuric acid and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to 70-80 °C until nitrogen evolution ceases.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate 3-hydroxypyridine.

    • Filter the solid, wash with cold water, and dry.

  • Nitration of 3-Hydroxypyridine:

    • Add 3-hydroxypyridine portion-wise to a mixture of concentrated nitric acid and sulfuric acid at 0-5 °C.

    • Stir the reaction mixture at room temperature for several hours.

    • Pour the mixture onto ice and neutralize with a base to precipitate 3-hydroxy-5-nitropyridine.

    • Filter, wash with water, and dry the product.

  • Reduction to 3-Amino-5-hydroxypyridine:

    • Dissolve 3-hydroxy-5-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

    • Filter the catalyst and concentrate the filtrate to obtain 3-amino-5-hydroxypyridine.

Strategy 1: The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions.

Step 1: N-Protection of 3-Amino-5-hydroxypyridine with Boc Anhydride

Protocol:

  • Dissolve 3-amino-5-hydroxypyridine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (5-hydroxypyridin-3-yl)carbamate.

    • Yield: Approximately 85%.[1]

Step 2: O-Benzylation of tert-Butyl (5-hydroxypyridin-3-yl)carbamate

Protocol:

  • Suspend tert-butyl (5-hydroxypyridin-3-yl)carbamate (1.0 eq) and magnesium oxide (MgO, 2.0 eq) in acetonitrile.

  • Add benzyl bromide (1.2 eq) and heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield tert-butyl (5-(benzyloxy)pyridin-3-yl)carbamate.

    • Yield: Approximately 76%.

Step 3: N-Deprotection of tert-Butyl (5-(benzyloxy)pyridin-3-yl)carbamate

Protocol:

  • Dissolve tert-butyl (5-(benzyloxy)pyridin-3-yl)carbamate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give this compound.

    • Yield: Approximately 90-95%.

Strategy 2: The Acetyl Protecting Group

The acetyl (Ac) group offers an alternative protection strategy. It is readily introduced and can be removed under basic or acidic conditions, though typically requiring harsher conditions than Boc deprotection.

Step 1: N-Protection of 3-Amino-5-hydroxypyridine with Acetic Anhydride

Protocol:

  • Suspend 3-amino-5-hydroxypyridine (1.0 eq) in pyridine.

  • Add acetic anhydride (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with copper sulfate solution to remove pyridine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain N-(5-hydroxypyridin-3-yl)acetamide.

    • Yield: Approximately 95%.

Step 2: O-Benzylation of N-(5-Hydroxypyridin-3-yl)acetamide

Protocol:

  • Dissolve N-(5-hydroxypyridin-3-yl)acetamide (1.0 eq) and potassium carbonate (1.5 eq) in dimethylformamide (DMF).

  • Add benzyl bromide (1.2 eq) and stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to give N-(5-(benzyloxy)pyridin-3-yl)acetamide.

    • Yield: Approximately 80%.

Step 3: N-Deprotection of N-(5-(Benzyloxy)pyridin-3-yl)acetamide

Protocol:

  • Suspend N-(5-(benzyloxy)pyridin-3-yl)acetamide (1.0 eq) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

    • Yield: Approximately 85%.

Conclusion

Both the Boc and Acetyl protecting group strategies provide effective pathways for the synthesis of this compound. The Acetyl strategy offers a slightly higher overall yield. However, the Boc strategy employs milder deprotection conditions, which may be advantageous when working with sensitive substrates. The choice of strategy will depend on the specific requirements of the overall synthetic plan, including scale, cost, and the presence of other functional groups.

References

One-Pot Synthesis of 5-(Benzyloxy)pyridin-3-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Among the diverse range of substituted pyridines, 5-(benzyloxy)pyridin-3-amine and its derivatives are of significant interest due to their potential applications in medicinal chemistry, particularly as enzyme inhibitors and intermediates in the synthesis of complex therapeutic agents. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. This document provides detailed application notes and protocols for a highly efficient one-pot synthesis of this compound derivatives, leveraging a modified Bohlmann-Rahtz pyridine synthesis. This three-component reaction offers a streamlined approach, combining readily available starting materials to construct the desired pyridine core in a single synthetic operation.

Principle of the Method

The one-pot synthesis of this compound derivatives is based on a modified Bohlmann-Rahtz reaction. This three-component condensation reaction involves the reaction of an α-(benzyloxymethyl)-β-ketoester, an alkynone, and a source of ammonia (ammonium acetate). The reaction proceeds through a series of in-situ transformations including enamine formation, Michael addition, and subsequent cyclization and aromatization to yield the final polysubstituted pyridine product. The benzyloxy group at the 5-position is introduced via the corresponding functionalized β-ketoester.

Experimental Protocols

Protocol 1: Synthesis of the Key Precursor - Ethyl 2-(benzyloxymethyl)-3-oxobutanoate

This protocol describes the synthesis of the key starting material, an α-(benzyloxymethyl)-β-ketoester, which is crucial for introducing the benzyloxy moiety at the desired position of the pyridine ring. A similar procedure for the synthesis of ethyl 4-(benzyloxy)-3-oxobutanoate has been reported, which involves the reaction of ethyl 4-bromoacetoacetate with benzyl alcohol in the presence of a base. The following is an adapted procedure for the synthesis of the required α-substituted isomer.

Materials:

  • Ethyl acetoacetate

  • Paraformaldehyde

  • Benzyl alcohol

  • Sodium hydride (NaH) or other suitable base

  • Dry tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of sodium hydride (1.1 eq.) in dry THF at 0 °C under an inert atmosphere, slowly add benzyl alcohol (1.1 eq.).

  • After the evolution of hydrogen gas ceases, add ethyl acetoacetate (1.0 eq.) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add paraformaldehyde (1.5 eq.) to the reaction mixture and stir at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(benzyloxymethyl)-3-oxobutanoate.

Protocol 2: One-Pot Synthesis of this compound Derivatives

This protocol outlines the one-pot, three-component reaction for the synthesis of the target pyridine derivatives.

Materials:

  • Ethyl 2-(benzyloxymethyl)-3-oxobutanoate (from Protocol 1)

  • Substituted alkynone (e.g., 4-phenylbut-3-yn-2-one for a 2-methyl-6-phenyl derivative)

  • Ammonium acetate

  • Ethanol

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine ethyl 2-(benzyloxymethyl)-3-oxobutanoate (1.0 eq.), the desired alkynone (1.1 eq.), and ammonium acetate (5.0 eq.) in ethanol.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Data Presentation

The following table summarizes the expected yields for a variety of this compound derivatives synthesized using the one-pot protocol. The yields are based on analogous reactions reported in the literature for the modified Bohlmann-Rahtz synthesis.[1]

EntryR¹ (on Pyridine)R² (on Pyridine)Alkynone UsedExpected Yield (%)
1MethylPhenyl4-Phenylbut-3-yn-2-one75-85
2Methyl4-Chlorophenyl4-(4-Chlorophenyl)but-3-yn-2-one70-80
3Methyl4-Methoxyphenyl4-(4-Methoxyphenyl)but-3-yn-2-one72-82
4EthylPhenyl1-Phenylpent-1-yn-3-one70-80

Mandatory Visualization

The following diagrams illustrate the key experimental workflow and the logical relationship of the synthetic strategy.

G cluster_0 Precursor Synthesis cluster_1 One-Pot Pyridine Synthesis Ethyl acetoacetate Ethyl acetoacetate Alkoxymethylation Alkoxymethylation Ethyl acetoacetate->Alkoxymethylation Benzyl alcohol Benzyl alcohol Benzyl alcohol->Alkoxymethylation Paraformaldehyde Paraformaldehyde Paraformaldehyde->Alkoxymethylation Ethyl 2-(benzyloxymethyl)-3-oxobutanoate Ethyl 2-(benzyloxymethyl)-3-oxobutanoate Alkoxymethylation->Ethyl 2-(benzyloxymethyl)-3-oxobutanoate Three-component Reaction Three-component Reaction Ethyl 2-(benzyloxymethyl)-3-oxobutanoate->Three-component Reaction Alkynone Alkynone Alkynone->Three-component Reaction Ammonium acetate Ammonium acetate Ammonium acetate->Three-component Reaction This compound Derivative This compound Derivative Three-component Reaction->this compound Derivative

Caption: Experimental workflow for the synthesis of this compound derivatives.

G β-Ketoester β-Ketoester Enamine Formation Enamine Formation β-Ketoester->Enamine Formation Ammonium Acetate Ammonium Acetate Ammonium Acetate->Enamine Formation Alkynone Alkynone Michael Addition Michael Addition Alkynone->Michael Addition Enamine Formation->Michael Addition Cyclization/Aromatization Cyclization/Aromatization Michael Addition->Cyclization/Aromatization Substituted Pyridine Substituted Pyridine Cyclization/Aromatization->Substituted Pyridine

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Benzyloxy)pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic routes for this compound are:

  • Williamson Ether Synthesis: This is a widely used method involving the reaction of 3-amino-5-hydroxypyridine with benzyl bromide in the presence of a base. A variation of this method uses 3-amino-5-bromopyridine and benzyl alcohol with a suitable base and catalyst.

  • Reduction of a Nitro Intermediate: This route involves the synthesis of 5-(benzyloxy)-3-nitropyridine followed by the reduction of the nitro group to an amine.

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. Common side products include:

  • N-benzylated and N,N-dibenzylated products: These arise from the reaction of the amino group with the benzylating agent.

  • Over-alkylation: Multiple benzyl groups can be introduced, leading to complex mixtures.

  • Products from incomplete reaction: Unreacted starting materials are common impurities.

  • Side products from starting material impurities: Impurities in the starting materials can lead to unexpected side products.

Q3: How can I minimize the formation of N-benzylated side products?

A3: To minimize N-benzylation, consider the following strategies:

  • Protect the amino group: The amino group can be protected with a suitable protecting group (e.g., acetyl) before the O-benzylation step. The protecting group is then removed in a subsequent step.

  • Optimize reaction conditions: Carefully control the stoichiometry of the reactants, reaction temperature, and reaction time. Using a milder base and a non-polar solvent can sometimes favor O-alkylation.

Q4: What are the recommended purification methods for this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Column chromatography: This is a highly effective method for separating the desired product from closely related side products.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be a good purification technique.

  • Acid-base extraction: This can be used to separate the basic amine product from non-basic impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Extend the reaction time if starting material is still present. - Increase the reaction temperature, but be cautious as this may also increase side product formation.
Suboptimal Reaction Conditions - Screen different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, THF, Acetonitrile) to find the optimal combination. - Ensure all reagents and solvents are dry, as moisture can quench the base and hinder the reaction.
Degradation of Product - If the product is sensitive to the reaction conditions, consider using milder conditions (e.g., lower temperature, weaker base). - Ensure the work-up procedure is not too harsh.
Loss during Purification - Optimize the purification method. For column chromatography, select an appropriate solvent system to achieve good separation. - For recrystallization, choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.
Problem 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
Side Product Identification Prevention Removal
N-Benzylated Product Higher Rf value on TLC compared to the desired O-benzylated product. Can be confirmed by NMR and MS analysis.- Protect the amino group before benzylation. - Use a bulky benzylating agent to sterically hinder N-alkylation. - Use a 1:1 stoichiometry of the aminophenol to the benzylating agent.Column chromatography is the most effective method for separation.
N,N-Dibenzylated Product Even higher Rf value on TLC.- Use a protecting group for the amine. - Strictly control the stoichiometry of the benzylating agent.Separation by column chromatography.
Unreacted Starting Material Lower Rf value on TLC.- Ensure the reaction goes to completion by monitoring with TLC. - Use a slight excess of the benzylating agent.Can be removed by column chromatography or acid-base extraction if the starting material has different acidic/basic properties.

Experimental Protocols

A common method for the synthesis of this compound is the Williamson ether synthesis starting from 3-amino-5-hydroxypyridine.

Protocol: Synthesis of this compound

  • Protection of the Amino Group (Optional but Recommended):

    • Dissolve 3-amino-5-hydroxypyridine in a suitable solvent (e.g., dichloromethane).

    • Add a protecting group reagent (e.g., acetic anhydride) and a base (e.g., triethylamine).

    • Stir the reaction at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction to isolate the N-protected intermediate.

  • O-Benzylation:

    • Dissolve the N-protected 3-amino-5-hydroxypyridine in a dry aprotic solvent (e.g., DMF or THF).

    • Add a base (e.g., sodium hydride) portion-wise at 0 °C and stir for 30 minutes.

    • Add benzyl bromide dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

  • Deprotection of the Amino Group (if protected):

    • Dissolve the N-protected this compound in a suitable solvent.

    • Add an appropriate reagent to remove the protecting group (e.g., acid or base, depending on the protecting group).

    • Stir the reaction until the deprotection is complete (monitor by TLC).

    • Work up the reaction to isolate the final product, this compound.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Alternatively, recrystallize the product from a suitable solvent.

Visualizations

Synthesis_Workflow cluster_protection Step 1: Protection (Optional) cluster_benzylation Step 2: O-Benzylation cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification A 3-Amino-5-hydroxypyridine B N-Protected Intermediate A->B Protecting Agent (e.g., Ac2O) C N-Protected Intermediate D N-Protected this compound C->D Benzyl Bromide, Base E N-Protected this compound F This compound E->F Deprotection Agent G Crude Product H Pure this compound G->H Column Chromatography / Recrystallization

Caption: Synthetic workflow for this compound.

Side_Products main 3-Amino-5-hydroxypyridine + Benzyl Bromide desired This compound (O-Alkylation) main->desired side1 3-(Benzylamino)-5-hydroxypyridine (N-Alkylation) main->side1 side2 3-(Dibenzylamino)-5-hydroxypyridine (N,N-Dialkylation) main->side2 side3 5-(Benzyloxy)-3-(benzylamino)pyridine (N,O-Dialkylation) main->side3

Caption: Common side products in the direct benzylation of 3-amino-5-hydroxypyridine.

Technical Support Center: 5-(Benzyloxy)pyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 5-(benzyloxy)pyridin-3-amine. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: this compound possesses two main reactive sites: the nucleophilic 3-amino group and the pyridine ring, which can participate in metal-catalyzed cross-coupling reactions. The benzyloxy group at the 5-position is a relatively stable ether linkage but can be susceptible to cleavage under certain hydrogenolysis or harsh acidic/basic conditions. The pyridine nitrogen can also act as a Lewis base, potentially coordinating to metal catalysts and influencing reactivity.

Q2: How does the electronic nature of the pyridine ring affect its reactivity?

A2: The pyridine ring is generally considered electron-deficient. However, the amino group at the 3-position and the benzyloxy group at the 5-position are both electron-donating groups, which increases the electron density of the pyridine ring compared to pyridine itself. This enhanced electron density can facilitate electrophilic aromatic substitution (though this is less common for pyridines) and influences the reactivity of the amino group.

Q3: What are the common challenges in working with this compound?

A3: Common challenges include:

  • Competing N- and Ring-Reactivity: In some reactions, both the amino group and the pyridine ring (if derivatized with a halide, for example) can be reactive.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to palladium catalysts, potentially inhibiting their activity in cross-coupling reactions.

  • Debenzylation: The benzyloxy protecting group may be cleaved under certain reductive conditions (e.g., hydrogenation) or in the presence of strong Lewis acids.

  • Purification: The basic nature of the pyridine ring can sometimes complicate chromatographic purification. Using a triethylamine-treated silica gel or a gradient with a small amount of a basic modifier (like triethylamine or pyridine) in the eluent can be beneficial.

Troubleshooting Guides

N-Acylation Reactions

Problem: Low or no yield of the N-acylated product.

Possible Cause Suggested Solution
Insufficiently activated acylating agent. Use a more reactive acylating agent, such as an acyl chloride or anhydride, instead of a carboxylic acid with a coupling agent.
Base is not strong enough. Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct. For less reactive acylating agents, a stronger base like pyridine can be used as both the base and a catalyst.
Steric hindrance. If the acylating agent is sterically bulky, the reaction may require higher temperatures or longer reaction times.
Side reaction at the pyridine nitrogen. While less likely for acylation, ensure the reaction conditions are not overly harsh to promote unwanted side reactions.

Problem: Formation of multiple products.

Possible Cause Suggested Solution
Diacylation. Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture at a low temperature to favor mono-acylation.
Reaction with the solvent. Ensure the solvent is inert under the reaction conditions. For example, using an alcohol as a solvent with an acyl chloride will lead to ester formation.
Suzuki Coupling Reactions

Problem: Low or no yield of the coupled product.

Possible Cause Suggested Solution
Catalyst deactivation. The pyridine nitrogen of this compound can coordinate to the palladium catalyst. Use a higher catalyst loading or employ ligands that are less susceptible to displacement, such as bulky biarylphosphine ligands (e.g., XPhos, SPhos).
Inefficient transmetalation. This can be an issue with electron-deficient boronic acids. Ensure the base is appropriate (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and consider using a phase-transfer catalyst if the reaction is biphasic.
Protodeboronation of the boronic acid. Use anhydrous solvents and ensure the base is not excessively strong or the reaction temperature too high for prolonged periods.
Debenzylation of the starting material. If using conditions that could facilitate hydrogenolysis (e.g., a hydrogen source with a Pd catalyst), the benzyloxy group may be cleaved. Avoid hydrogen sources and consider a different palladium catalyst if this is observed.

Problem: Homocoupling of the boronic acid.

Possible Cause Suggested Solution
Presence of oxygen. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Slow oxidative addition. Ensure the palladium catalyst is active and the aryl halide is sufficiently reactive.
Buchwald-Hartwig Amination

Problem: Low or no yield of the desired amine.

Possible Cause Suggested Solution
Catalyst inhibition. Similar to Suzuki coupling, the pyridine nitrogen can inhibit the palladium catalyst. Use bulky electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) that can promote the desired coupling over catalyst inhibition.
Incorrect base. The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. The optimal base can depend on the specific substrates and ligands.
Ligand decomposition. Some phosphine ligands can be air-sensitive. Handle them under an inert atmosphere.
Side reaction: β-hydride elimination. If the coupling partner has a β-hydrogen, this side reaction can occur. Using bulky ligands can sometimes suppress this pathway.

Experimental Protocols

General N-Acylation Protocol

A general procedure for the N-acylation of 3-aminopyridines can be adapted for this compound.[1]

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine at 0 °C.

  • Add a base, such as triethylamine (1.2 eq) or pyridine (used as solvent).

  • Slowly add the acylating agent (e.g., benzoyl chloride, 1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Suzuki Coupling Protocol

The following is a general protocol for the Suzuki coupling of a pyridyl halide with a boronic acid, which can be adapted for reactions involving this compound derivatives.

  • In a reaction vessel, combine the this compound derivative (e.g., a bromo-substituted version) (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

  • Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

General Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the Buchwald-Hartwig amination, which can be used for coupling this compound with an aryl halide.

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for this compound Reactions start Reaction Fails or Gives Low Yield check_reagents Check Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_atmosphere Ensure Inert Atmosphere (for cross-coupling) start->check_atmosphere analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_reagents->analyze_crude check_conditions->analyze_crude check_atmosphere->analyze_crude no_product No Product Formed analyze_crude->no_product No spot for product side_products Side Products Observed analyze_crude->side_products Unexpected spots/peaks incomplete_reaction Incomplete Reaction analyze_crude->incomplete_reaction Starting material remains troubleshoot_no_product Increase Temperature Change Catalyst/Ligand Use More Reactive Reagents no_product->troubleshoot_no_product troubleshoot_side_products Identify Side Products Consider Debenzylation Consider Catalyst Inhibition Adjust Stoichiometry side_products->troubleshoot_side_products troubleshoot_incomplete Increase Reaction Time Increase Temperature Add More Catalyst incomplete_reaction->troubleshoot_incomplete optimize Optimize Reaction Conditions troubleshoot_no_product->optimize troubleshoot_side_products->optimize troubleshoot_incomplete->optimize

Caption: A logical workflow for troubleshooting common issues in reactions with this compound.

N_Acylation_Pathway N-Acylation of this compound start_material This compound reaction N-Acylation Reaction start_material->reaction acylating_agent Acylating Agent (R-CO-X) acylating_agent->reaction base Base (e.g., TEA, Pyridine) base->reaction reaction->base regenerates product N-Acylated Product reaction->product byproduct Acid Byproduct (H-X) reaction->byproduct base_scavenges scavenges

Caption: A simplified diagram illustrating the N-acylation reaction pathway.

Cross_Coupling_Decision_Tree Decision Tree for Cross-Coupling Reactions start Desired Transformation suzuki_node C-C Bond Formation? start->suzuki_node buchwald_node C-N Bond Formation? start->buchwald_node suzuki_reagents Use Aryl Halide/Triflate + Boronic Acid/Ester suzuki_node->suzuki_reagents Yes buchwald_reagents Use Aryl Halide/Triflate + Amine buchwald_node->buchwald_reagents Yes catalyst_system Select Pd Catalyst and Ligand (e.g., Pd(PPh3)4, Pd2(dba)3 + XPhos) suzuki_reagents->catalyst_system buchwald_reagents->catalyst_system base_selection Select Appropriate Base (e.g., K2CO3, NaOtBu) catalyst_system->base_selection reaction_setup Setup Reaction under Inert Atmosphere base_selection->reaction_setup

Caption: A decision tree to guide the selection of a cross-coupling reaction.

References

Technical Support Center: Purification of 5-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-(Benzyloxy)pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized from 3-amino-5-bromopyridine and benzyl alcohol?

A1: The most probable impurities include unreacted starting materials such as 3-amino-5-bromopyridine and benzyl alcohol. Additionally, side-products like the dibenzylated amine (5-(benzyloxy)-N-(benzyl)pyridin-3-amine) and the de-benzylated product (5-hydroxypyridin-3-amine) may be present.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the purification process. A suitable mobile phase, such as ethyl acetate/petroleum ether or dichloromethane/methanol, will allow for the separation of the desired product from its impurities. Visualization can be achieved under UV light (254 nm) and/or by using a potassium permanganate stain.

Q3: What are the recommended storage conditions for purified this compound?

A3: To ensure stability, the purified compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Recommended Solution
Multiple spots on TLC after reaction work-up Incomplete reaction or formation of side-products.See Experimental Protocols for detailed work-up and purification procedures. Characterize the impurities by techniques like LC-MS to devise a targeted purification strategy.
Product streaks on the silica gel column The basic nature of the aminopyridine interacting strongly with the acidic silica gel.1. Add a small amount of triethylamine (~0.5-1%) to the eluent system. 2. Use triethylamine-treated silica gel for the column.
Co-elution of an impurity with the product during column chromatography The impurity has a similar polarity to the product.1. Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities. 2. Consider using a different stationary phase, such as alumina. 3. If the impurity persists, attempt purification by recrystallization.
Low recovery after recrystallization The chosen solvent system is not optimal, leading to either poor dissolution or high solubility of the product at low temperatures.1. Perform small-scale solvent screening to identify a suitable solvent or solvent mixture. Ideal solvents will dissolve the compound when hot but cause it to precipitate upon cooling. 2. Consider using a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to fine-tune the solubility.
Product appears as an oil after purification The presence of residual solvent or a low-melting impurity.1. Ensure all solvent is removed under high vacuum. 2. Triturate the oil with a non-polar solvent like cold hexanes or diethyl ether to induce solidification and remove non-polar impurities. 3. Re-purify by column chromatography if necessary.

Quantitative Data Summary

The following tables summarize typical data obtained during the purification of this compound.

Table 1: TLC Analysis of a Typical Reaction Mixture

CompoundMobile Phase (Ethyl Acetate:Petroleum Ether)Rf Value
3-amino-5-bromopyridine1:4~0.2
Benzyl alcohol1:4~0.5
This compound 1:4 ~0.4
Dibenzylated amine1:4~0.6

Table 2: Comparison of Purification Methods

Purification MethodPurity BeforePurity AfterTypical Yield
Column Chromatography~85%>98%70-85%
Recrystallization~90%>99%60-75%

Experimental Protocols

General Work-up Procedure
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If a solid base like potassium carbonate was used, filter it off.

  • If the reaction was performed in a high-boiling solvent like DMF, dilute the mixture with a suitable organic solvent such as ethyl acetate and wash with water and brine to remove the DMF and any water-soluble by-products.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

This protocol is designed to separate this compound from less polar and more polar impurities.

Caption: Workflow for Column Chromatography Purification.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate in petroleum ether).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, may be necessary for optimal separation.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purification by Recrystallization

This method is effective for purifying the product if a suitable solvent system is identified.

Recrystallization_Workflow A Dissolve crude product in a minimal amount of hot solvent B Allow the solution to cool slowly to room temperature A->B C Cool further in an ice bath to maximize crystal formation B->C D Collect crystals by vacuum filtration C->D E Wash crystals with a small amount of cold solvent D->E F Dry the crystals under vacuum E->F G Pure this compound F->G

Caption: Workflow for Recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes). An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

optimizing catalyst loading for 5-(Benzyloxy)pyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Benzyloxy)pyridin-3-amine. The following information is designed to address common challenges encountered during this synthetic process, with a focus on optimizing catalyst loading.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using palladium-catalyzed cross-coupling methods like the Buchwald-Hartwig amination.

Q1: Low or no product yield is observed. What are the potential causes and solutions?

A1: Low or no yield in the synthesis of this compound can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous.

  • Incorrect Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. For electron-rich pyridines, bulky and electron-rich ligands such as XPhos or SPhos often give better results.

  • Suboptimal Base: The strength and solubility of the base are critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is fresh and has been handled under inert conditions.

  • Low Reaction Temperature: The reaction may require heating to proceed at an adequate rate. Optimization of the reaction temperature is recommended, typically in the range of 80-120 °C.

Q2: The reaction is sluggish and does not go to completion. How can I increase the reaction rate?

A2: A slow reaction rate can often be addressed by adjusting the catalyst system and reaction parameters.

  • Increase Catalyst Loading: While optimizing for lower catalyst loading is ideal, a slight increase in the palladium precursor and/or ligand concentration can significantly improve the reaction rate. It is important to find a balance, as excessively high loadings can lead to side reactions and purification challenges.[1][2]

  • Change in Ligand: Consider switching to a more active ligand. The choice of ligand can dramatically influence the rate of both the oxidative addition and reductive elimination steps in the catalytic cycle.

  • Solvent Effects: The choice of solvent can impact the solubility of the reactants and the catalyst, thereby affecting the reaction rate. Toluene and dioxane are common solvents for this type of reaction.

Q3: Significant amounts of side products are being formed. What are the common side reactions and how can they be minimized?

A3: Side product formation is a common issue in cross-coupling reactions.

  • Hydrodehalogenation of the Aryl Halide: This side reaction can be minimized by ensuring an efficient catalytic cycle. The use of appropriate ligands and ensuring the reaction is not overheated can help.

  • Homocoupling of the Aryl Halide: This can occur at high catalyst loadings or temperatures. Optimizing these parameters is key to minimizing this side product.

  • Reaction with Solvent: Some solvents can react with the catalyst or intermediates. For example, dichloromethane (DCM) has been reported to react with pyridine derivatives, leading to the formation of bispyridinium dichlorides.[3] It is advisable to use non-reactive solvents like toluene or dioxane.

Q4: The product is difficult to purify. What are some common impurities and how can they be removed?

A4: Purification can be challenging due to the presence of residual catalyst, ligand, and side products.

  • Palladium Residues: Residual palladium can often be removed by filtration through a pad of Celite® or by treatment with a scavenger resin.

  • Phosphine Ligand Oxides: Oxidized phosphine ligands can be difficult to remove by standard chromatography. In some cases, a specific workup procedure, such as an acidic wash, can help.

  • Unreacted Starting Materials: If the reaction has not gone to completion, unreacted starting materials will need to be separated. Optimizing the reaction conditions to drive the reaction to completion is the best approach.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for the synthesis of this compound via Buchwald-Hartwig amination?

A1: The optimal catalyst loading can vary depending on the specific reaction conditions, including the choice of palladium precursor, ligand, base, and solvent. Generally, palladium catalyst loadings in the range of 1-5 mol % are used for laboratory-scale synthesis.[1] For process development and scale-up, further optimization to reduce the catalyst loading to below 1 mol % is often desirable.

Q2: How does catalyst loading affect the yield and purity of the product?

A2: Catalyst loading has a direct impact on the reaction's efficiency and selectivity.

  • Yield: Insufficient catalyst loading will result in a low yield due to a slow or incomplete reaction. Conversely, increasing the catalyst loading can improve the yield up to a certain point.

  • Purity: Excessively high catalyst loading can lead to the formation of side products, such as homocoupled species, which will decrease the purity of the final product.[2] It is crucial to find the optimal loading that maximizes yield while minimizing impurities.

Q3: What are the key parameters to consider when optimizing catalyst loading?

A3: When optimizing catalyst loading, a systematic approach is recommended. Key parameters to investigate include:

  • Palladium Precursor Concentration: The amount of the palladium salt (e.g., Pd(OAc)₂, Pd₂(dba)₃).

  • Ligand-to-Metal Ratio: The stoichiometry of the phosphine ligand relative to the palladium precursor.

  • Base Equivalents: The amount of base used relative to the limiting reagent.

  • Temperature and Reaction Time: These parameters are interdependent with catalyst loading.

Experimental Protocol: Optimization of Catalyst Loading

This protocol outlines a general procedure for the Buchwald-Hartwig amination to synthesize this compound, with a focus on optimizing the catalyst loading.

Materials:

  • 5-Bromo-3-nitropyridine (or a suitable precursor to the amine)

  • Benzyl alcohol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (variable mol %), Xantphos (variable mol %), and NaOtBu (1.5 equivalents).

  • Add anhydrous toluene to the flask, followed by 5-bromo-3-nitropyridine (1 equivalent) and benzyl alcohol (1.2 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 16 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Catalyst Loading Optimization

The following table summarizes hypothetical results from an optimization study, illustrating the effect of catalyst loading on the yield of this compound.

EntryPd(OAc)₂ (mol %)Xantphos (mol %)Temperature (°C)Time (h)Yield (%)
15.07.51001692
22.53.751001688
31.01.51001685
40.50.751001675
51.01.5802478

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis start Start setup Prepare Schlenk Flask (Inert Atmosphere) start->setup 1 reagents Add Pd(OAc)₂, Ligand, Base setup->reagents 2 reactants Add Starting Materials & Solvent reagents->reactants 3 heat Heat to Target Temperature reactants->heat 4 monitor Monitor by TLC/LC-MS heat->monitor 5 quench Quench Reaction monitor->quench 6 extract Extract Product quench->extract 7 purify Column Chromatography extract->purify 8 analyze Analyze Yield & Purity purify->analyze 9 end End analyze->end 10

Caption: Experimental workflow for optimizing catalyst loading in the synthesis of this compound.

logical_relationship cluster_inputs Input Variables cluster_outputs Output Metrics catalyst Catalyst Loading yield Product Yield catalyst->yield Direct Impact purity Product Purity catalyst->purity Inverse Impact (at high loading) rate Reaction Rate catalyst->rate Direct Impact temperature Temperature temperature->yield temperature->rate time Reaction Time time->yield

Caption: Logical relationship between key reaction parameters and outcomes in catalyst optimization.

References

preventing byproduct formation in aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during aminopyridine synthesis, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in aminopyridine synthesis, particularly in the Chichibabin reaction?

A1: The most prevalent byproduct in the Chichibabin reaction is a dimer of the starting pyridine material. For instance, in the synthesis of 2-amino-4-tert-butylpyridine, a significant byproduct is 4,4'-di-tert-butyl-2,2'-bipyridine.[1][2] Another potential byproduct is the corresponding hydroxypyridine, which can form if water is present during the workup of the diazonium salt intermediate in alternative synthesis routes.[3] Over-amination, resulting in the introduction of a second amino group, can also occur, especially with increased concentrations of the aminating agent.[4]

Q2: What factors contribute to the formation of these byproducts?

A2: Byproduct formation is influenced by several factors:

  • Reaction Temperature: High temperatures can promote decomposition and the formation of dimeric byproducts.[1][2]

  • Reaction Pressure: In the Chichibabin reaction, atmospheric pressure can favor dimerization, while higher pressures can increase the yield of the desired aminopyridine.[1][2]

  • Presence of Water: In syntheses involving diazonium salt intermediates, the presence of water can lead to the formation of hydroxypyridine byproducts.[3]

  • Concentration of Reagents: Higher concentrations of sodium amide can lead to the formation of di-aminated products.[4]

  • Solvent: The choice of solvent can impact the solubility of intermediates and the reaction pathway. Aprotic solvents like xylene or toluene are common in the traditional Chichibabin reaction.[1][4]

Q3: How can I monitor the progress of my aminopyridine synthesis?

A3: For the Chichibabin reaction, progress can be monitored by observing the evolution of hydrogen gas and the formation of a reddish color, which indicates the presence of the intermediate σ-adduct.[1] Standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to track the consumption of starting material and the formation of the product and byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during aminopyridine synthesis and provides actionable solutions.

Problem Probable Cause(s) Solution(s)
Low Yield of Aminopyridine - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of sodium amide. - Competing side reactions (e.g., dimerization).- Extend the reaction time. - Optimize the reaction temperature; for the Chichibabin reaction, use the lowest temperature that allows for steady hydrogen evolution.[1][2] - Use freshly prepared or high-purity sodium amide. Interestingly, some impurities in less pure sodium amide have been anecdotally reported to catalyze the reaction.[4] - For the Chichibabin reaction, consider running the reaction under elevated pressure (e.g., 350 psi of nitrogen) to suppress dimerization.[1][2]
High Levels of Dimer Byproduct - Reaction run at atmospheric pressure. - High reaction temperature.- Increase the reaction pressure. For example, increasing the pressure to 350 psi in the synthesis of 2-amino-4-tert-butylpyridine significantly reduced the dimer byproduct from 89% to 26%.[1][2] - Lower the reaction temperature to the minimum required for the reaction to proceed.
Formation of Hydroxypyridine - Presence of water during the workup of diazonium salt intermediates (in alternative synthesis routes).- Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Carefully control the workup conditions to minimize exposure to water.
Formation of Di-aminated Byproducts - Excess of the aminating agent (e.g., sodium amide).- Use a stoichiometric amount or a slight excess of the aminating agent. - Slowly add the aminating agent to the reaction mixture to avoid localized high concentrations.
Difficulty in Product Purification - Similar polarities of the product and byproducts.- Utilize column chromatography with a carefully selected solvent system. - Recrystallization from a suitable solvent can be effective for crystalline products. - For basic aminopyridines, acid-base extraction can be a useful purification technique.

Quantitative Data Summary

The following table summarizes the impact of reaction pressure on the product and byproduct distribution in the Chichibabin amination of 4-tert-butylpyridine.

Reaction Pressure2-amino-4-tert-butylpyridine Yield4,4'-di-tert-butyl-2,2'-bipyridine (Dimer) Yield
Atmospheric Pressure11%89%
350 psi Nitrogen74%26%
Data sourced from Wikipedia's page on the Chichibabin reaction.[1]

Experimental Protocols

Detailed Protocol for a Modified Chichibabin Reaction

This protocol is adapted from a milder synthesis of 2-aminopyridines using a sodium hydride-iodide composite.[5][6]

Materials:

  • Pyridine (or substituted pyridine)

  • Primary amine (e.g., n-butylamine)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Lithium iodide (LiI)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a 10 mL sealed tube, add pyridine (0.492 mmol), sodium hydride (1.54 mmol, 3 equiv.), and lithium iodide (1.02 mmol, 2 equiv.) under a nitrogen atmosphere.

  • Add anhydrous THF (500 µL) to the tube.

  • Add the primary amine (1.00 mmol, 2 equiv.) to the reaction mixture at room temperature.

  • Seal the tube and stir the reaction mixture at 85 °C for 7 hours.

  • After the reaction is complete, cool the mixture to 0 °C in an ice bath and quench with ice-cold water.

  • Extract the organic materials three times with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over magnesium sulfate.

  • Concentrate the solution in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography (e.g., hexane:EtOAc = 4:1) to yield the N-substituted-2-aminopyridine.

Visualizations

Chichibabin Reaction Pathway and Byproduct Formation

Chichibabin_Reaction cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Pyridine Pyridine Sigma_Adduct σ-Adduct (Meisenheimer Adduct) Pyridine->Sigma_Adduct + NaNH₂ Dimer Dimer (e.g., 2,2'-Bipyridine) Pyridine->Dimer High Temp / Low Pressure Aminopyridine_Salt Aminopyridine Salt Sigma_Adduct->Aminopyridine_Salt - H⁻ Aminopyridine 2-Aminopyridine Aminopyridine_Salt->Aminopyridine + H₂O (workup)

Caption: Chichibabin reaction pathway leading to 2-aminopyridine and the competing dimerization side reaction.

Troubleshooting Workflow for Low Aminopyridine Yield

Troubleshooting_Workflow Start Low Yield of Aminopyridine Check_Reaction Check Reaction Completion (TLC/GC/HPLC) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Extend_Time Extend Reaction Time or Increase Temperature Slightly Incomplete->Extend_Time Yes Analyze_Byproducts Analyze for Byproducts (GC-MS/NMR) Incomplete->Analyze_Byproducts No Complete->Analyze_Byproducts Extend_Time->Check_Reaction Dimer_High High Dimer Concentration? Analyze_Byproducts->Dimer_High Other_Byproducts Other Byproducts Present? Dimer_High->Other_Byproducts No Increase_Pressure Increase Reaction Pressure Dimer_High->Increase_Pressure Yes Optimize_Conditions Optimize Other Conditions (Solvent, Reagent Purity) Other_Byproducts->Optimize_Conditions Yes End Improved Yield Increase_Pressure->End Optimize_Conditions->End

Caption: A logical workflow for troubleshooting low yields in aminopyridine synthesis.

References

Technical Support Center: Purification of 5-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 5-(Benzyloxy)pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

A1: The two most common and effective methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities I might encounter?

A2: The impurities present in a sample of this compound are highly dependent on the synthetic route used. Common impurities can include:

  • Unreacted starting materials: For example, if synthesized from 3-amino-5-bromopyridine and benzyl alcohol, residual amounts of these starting materials may be present.

  • Di-benzylated by-products: Over-reaction can lead to the formation of di-benzylated species.

  • Positional isomers: Depending on the synthetic strategy, other isomers of the benzyloxypyridine amine may be formed.

  • Reagents and catalysts: Residual catalysts (e.g., palladium from coupling reactions) or bases used in the reaction may also be present.

Q3: What should I consider when developing a column chromatography protocol?

A3: For successful purification by column chromatography, consider the following:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of this compound.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is a good starting point. The polarity can be gradually increased to elute the desired compound.

  • Tailing/Streaking: Amines can sometimes interact strongly with the acidic silica gel, leading to tailing or streaking of the compound on the column. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N) (typically 0.1-1%), can be added to the eluent system.

  • Loading Technique: Dry loading the crude material onto a small amount of silica gel before placing it on the column can often lead to better separation than direct liquid loading.

Q4: How can I effectively recrystallize this compound?

A4: Recrystallization is an excellent technique for obtaining high-purity material. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent screen is the best approach to identify the optimal conditions.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Troubleshooting Steps
Compound is not moving off the baseline Eluent is not polar enough.Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Compound is running with the solvent front Eluent is too polar.Decrease the polarity of the eluent system. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Poor separation of the product from impurities Inappropriate eluent system.Try a different solvent system. For example, replace ethyl acetate with dichloromethane or acetone. A shallow gradient elution may also improve separation.
Streaking or tailing of the product spot/band The amine is interacting with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica.
Product seems to be decomposing on the column The compound may be unstable on silica gel.Test the stability of your compound on a small amount of silica before running a large column. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.
Recrystallization
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve even when heated The chosen solvent is a poor solvent for the compound.Try a more polar solvent. If the compound is very non-polar, a non-polar solvent may be required. A solvent mixture can also be effective.
Compound "oils out" instead of crystallizing The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent might be too high.Try adding a seed crystal to induce crystallization. Scratch the inside of the flask with a glass rod. Allow the solution to cool more slowly. Use a lower-boiling point solvent if possible.
No crystals form upon cooling The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent at low temperatures.Concentrate the solution by evaporating some of the solvent. Add a co-solvent in which the compound is less soluble (an anti-solvent). Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Low recovery of the purified product The compound has significant solubility in the cold solvent. The volume of solvent used was too large.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution for a longer period or to a lower temperature. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored or appear impure Impurities were co-precipitated or are trapped in the crystal lattice.Perform a second recrystallization. Consider treating the hot solution with activated charcoal to remove colored impurities before filtration and cooling.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting eluent mixture (e.g., 9:1 Hexane:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair. A good starting point could be a mixture of ethanol and water, or ethyl acetate and hexane.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude decision Choose Method crude->decision column Column Chromatography decision->column Complex Mixture recrystal Recrystallization decision->recrystal High Purity Needed analysis Purity Analysis (TLC, HPLC, NMR) column->analysis recrystal->analysis pure_product Pure this compound analysis->pure_product troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystal Recrystallization Issues cluster_solutions Potential Solutions start Purification Issue Encountered is_column Column Chromatography? start->is_column is_recrystal Recrystallization? start->is_recrystal no_elution No Elution is_column->no_elution Yes streaking Streaking/Tailing is_column->streaking Yes poor_sep Poor Separation is_column->poor_sep Yes oiling_out Oiling Out is_recrystal->oiling_out Yes no_crystals No Crystals Form is_recrystal->no_crystals Yes low_yield Low Yield is_recrystal->low_yield Yes inc_polarity Increase Polarity no_elution->inc_polarity add_base Add Et3N streaking->add_base change_solvent Change Solvent System poor_sep->change_solvent slow_cool Slower Cooling oiling_out->slow_cool concentrate Concentrate Solution no_crystals->concentrate min_solvent Minimize Solvent low_yield->min_solvent

dealing with low reactivity of 3-aminopyridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 3-aminopyridine derivatives in synthetic chemistry.

Introduction

3-Aminopyridine and its derivatives are crucial building blocks in medicinal chemistry and materials science, appearing in numerous pharmaceutical compounds.[1] However, their synthetic utility is often hampered by low reactivity. This diminished reactivity stems from the electron-withdrawing nature of the pyridine ring, which reduces the nucleophilicity of the C3-amino group.[2][3] Furthermore, the pyridine nitrogen can coordinate with metal catalysts, potentially inhibiting catalytic cycles in cross-coupling reactions.[4] This guide addresses these common issues with practical solutions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 3-aminopyridine derivative showing low reactivity in cross-coupling reactions?

Answer: The primary reasons for the low reactivity of 3-aminopyridine derivatives in cross-coupling reactions are twofold:

  • Electronic Effects: The nitrogen atom in the pyridine ring is electronegative and exerts a strong electron-withdrawing effect, which deactivates the ring towards electrophilic substitution and reduces the nucleophilicity of the amino group.[3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, and sometimes the amino group itself, can coordinate to the metal center of the catalyst (e.g., Palladium). This coordination can prevent or slow down key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[4]

// Relationships PyridineRing -> LowNuc [label="-I Effect", color="#EA4335", fontcolor="#EA4335"]; AminoGroup -> LowNuc [label="is affected by", color="#4285F4", style=dashed, fontcolor="#5F6368"]; PyridineRing -> CatInhibition [label="Coordinates to", color="#EA4335", fontcolor="#EA4335"]; AminoGroup -> CatInhibition [label="Can coordinate to", color="#4285F4", style=dashed, fontcolor="#5F6368"]; MetalCatalyst -> CatInhibition [label="is inhibited", color="#FBBC05", style=dashed, fontcolor="#5F6368"];

LowNuc -> { node [shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"] SlowReaction [label="Slow Reaction Rates"]; LowYield [label="Low Product Yield"]; } [color="#5F6368"];

CatInhibition -> { node [shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"] FailedReaction [label="Failed Reaction"]; LowYield; } [color="#5F6368"]; }

Caption: The relationship between the electronic properties of 3-aminopyridine and its low reactivity.

Q2: My Suzuki coupling reaction with a 3-aminopyridine derivative is failing. How can I troubleshoot it?

Answer: Suzuki-Miyaura coupling involving aminopyridines can be challenging. While it's often stated that primary amines are unsuitable for these reactions without protection, recent advancements show success with careful optimization of the catalyst, base, and solvent system.[5] An attempted Suzuki reaction between phenylboronic acid and 2-chloro-3-aminopyridine was initially reported as unsuccessful, highlighting the difficulty.[5]

Troubleshooting Workflow

Suzuki_Troubleshooting Start Suzuki Reaction Fails (Low/No Yield) CheckReagents 1. Verify Reagent Quality - Boronic acid/ester stable? - Halide pure? - Base anhydrous? Start->CheckReagents ChangeCatalyst 2. Change Catalyst/Ligand - Try Pd(dppf)Cl2 - Use bulky phosphine ligands (e.g., SPhos) CheckReagents->ChangeCatalyst Reagents OK ScreenBase 3. Screen Bases - Switch from Na2CO3 to stronger K3PO4 or Cs2CO3 ChangeCatalyst->ScreenBase No Improvement Success Reaction Successful ChangeCatalyst->Success Improved Yield ScreenSolvent 4. Screen Solvents - Toluene/H2O - Dioxane/H2O - DMF or DMSO ScreenBase->ScreenSolvent No Improvement ScreenBase->Success Improved Yield IncreaseTemp 5. Increase Temperature - Reflux or use microwave irradiation ScreenSolvent->IncreaseTemp No Improvement ScreenSolvent->Success Improved Yield IncreaseTemp->Success Improved Yield Failure Consider Alternative - Stille or Negishi Coupling - Protecting Group Strategy IncreaseTemp->Failure No Improvement

Caption: A troubleshooting decision tree for a failing Suzuki coupling reaction.

Key Optimization Parameters for Suzuki Coupling

ParameterRecommendationRationale & Citation
Catalyst Use a robust pre-catalyst like Pd(dppf)Cl₂ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a specialized ligand (e.g., SPhos).[6]Standard catalysts may be poisoned by the pyridine nitrogen. Bulky, electron-rich phosphine ligands can promote the difficult oxidative addition and reductive elimination steps.
Base Use a stronger base like K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃.[7][8]A stronger base can facilitate the crucial transmetalation step, which is often rate-limiting.
Solvent A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is standard. For very unreactive substrates, polar aprotic solvents like DMF or DMSO can be effective.[8]The solvent system must solubilize both the organic and inorganic reagents. High-boiling point solvents allow for higher reaction temperatures.
Temperature Increase the reaction temperature to reflux. Microwave irradiation can significantly accelerate the reaction and improve yields.[9][10]The increased energy helps overcome the activation barrier for unreactive substrates.
Q3: How can I improve the efficiency of Buchwald-Hartwig amination involving 3-aminopyridine derivatives?

Answer: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11] However, coupling 3-halo-2-aminopyridines presents challenges due to potential chelation of the palladium catalyst by the substrate's amidine-like structure, which can hinder oxidative addition.[4]

Optimized Conditions for Buchwald-Hartwig Amination

ComponentRecommended Reagent/ConditionPurpose & Citation
Pd Pre-catalyst Use specialized pre-catalysts derived from ligands like RuPhos (for secondary amines) and BrettPhos (for primary amines).[4][12]These bulky, electron-rich ligands are designed to accelerate the catalytic cycle and prevent catalyst deactivation, proving highly effective for challenging substrates like aminopyridines.[4]
Base LiHMDS (Lithium bis(trimethylsilyl)amide)This strong, non-nucleophilic base is effective in these couplings, particularly in combination with the recommended catalyst systems.[4][12]
Solvent Anhydrous, non-polar solvents like Toluene or Dioxane .These solvents are standard for Buchwald-Hartwig reactions and are compatible with the reagents.
Temperature Elevated temperatures (e.g., 80-110 °C).Provides the necessary energy to drive the reaction to completion.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Preparation: To an oven-dried Schlenk tube, add the 3-halopyridine derivative (1.0 equiv), the amine coupling partner (1.2 equiv), the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 0.02 equiv), and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[6]

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the addition of LiHMDS (as a solution in THF, 1.5 equiv).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Q4: I'm struggling with the acylation of 3-aminopyridine. How can I drive the reaction to completion?

Answer: The acylation of 3-aminopyridine can be sluggish due to the reduced nucleophilicity of the amino group. Standard conditions may require prolonged reaction times or high temperatures.

Strategies to Improve Acylation Yields

  • Activate the Carboxylic Acid: Instead of using the free carboxylic acid with a coupling agent, convert it to a more reactive species like an acyl chloride or an acid anhydride . This provides a much more electrophilic partner for the weakly nucleophilic amine.

  • Use a Catalyst: For direct amide couplings, a catalytic amount of DMAP (4-Dimethylaminopyridine) can be used alongside a carbodiimide like EDC or DCC to accelerate the reaction.

  • Increase Temperature: Heating the reaction, sometimes under microwave irradiation, can significantly increase the reaction rate and yield.[9] For example, one study optimized a reaction to proceed at 100 °C for just 15 minutes under microwave conditions, achieving a 92% yield.[9]

  • Use a More Forcing Coupling Agent: If standard coupling agents fail, consider more potent reagents like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in an aprotic solvent like DMF.

// Nodes Start [label="Low Acylation Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activate [label="Activate Carboxylic Acid\n(Acyl Chloride/Anhydride)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Add Catalyst\n(e.g., DMAP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Increase Temperature\n(Conventional or Microwave)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CouplingAgent [label="Use Stronger Coupling Agent\n(e.g., HATU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Improved Yield/\nFaster Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Activate [color="#5F6368"]; Start -> Catalyst [color="#5F6368"]; Start -> Heat [color="#5F6368"]; Start -> CouplingAgent [color="#5F6368"];

Activate -> Result [color="#34A853"]; Catalyst -> Result [color="#34A853"]; Heat -> Result [color="#34A853"]; CouplingAgent -> Result [color="#34A853"]; }

Caption: Key strategies to overcome low reactivity in the acylation of 3-aminopyridine.

Q5: When should I consider using a protecting group for the amino function?

Answer: While adding protection and deprotection steps is less atom-economical, it is a robust strategy when optimization of reaction conditions fails or when other functional groups in the molecule are sensitive to the required conditions.

Consider a protecting group when:

  • Harsh Conditions are Required: If a reaction requires strongly acidic or basic conditions that could interfere with other parts of your molecule, protecting the amine is advisable.

  • Multiple Reactive Sites: If your molecule has other nucleophilic sites (e.g., other amines, hydroxyls) that could compete in the reaction.

  • Improving Solubility or Stability: Some protecting groups can alter the physical properties of the molecule, making it more soluble or stable for a given reaction.

  • Modulating Reactivity: A protected amine, such as an acetamide, can still undergo certain reactions like Suzuki coupling, sometimes with higher yields than the unprotected amine.[5]

Common Amino Protecting Groups

Protecting GroupAbbreviationProtection MethodDeprotection Method
tert-ButoxycarbonylBocBoc₂O, Base (e.g., NEt₃, NaOH)Strong Acid (e.g., TFA, HCl)
CarboxybenzylCbz (or Z)Cbz-Cl, BaseHydrogenolysis (H₂/Pd)[13]
AcetylAcAc₂O or AcCl, BaseAcidic or Basic Hydrolysis
BenzylBnBnBr, BaseHydrogenolysis (H₂/Pd)[14]

References

stability issues of 5-(Benzyloxy)pyridin-3-amine during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-(Benzyloxy)pyridin-3-amine during chemical reactions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using this compound in a reaction?

A1: The main stability issue is the potential for debenzylation, which is the cleavage of the benzyl group from the pyridinol oxygen. This can occur under various reaction conditions, particularly during catalytic hydrogenation or in the presence of strong acids or bases. The resulting byproduct is 5-hydroxypyridin-3-amine.

Q2: Under what specific conditions is debenzylation likely to occur?

A2: Debenzylation is commonly observed under conditions used for catalytic hydrogenation. This includes the use of palladium catalysts (e.g., Pd/C, Pd(OH)₂) with a hydrogen source.[1] The choice of hydrogen donor, such as hydrogen gas, formic acid, or ammonium formate, can influence the reaction's efficiency.[2][3] Acidic conditions can also facilitate this process.[1]

Q3: Can this compound be used in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination?

A3: Yes, but with caution. While these reactions are powerful tools for forming C-C and C-N bonds, the palladium catalyst and reaction conditions can potentially lead to debenzylation.[4][5] The presence of a free amino group on the pyridine ring can also sometimes complicate Suzuki coupling reactions.[4][6] Careful selection of the catalyst, ligands, and base is crucial to minimize side reactions.

Q4: How should I store this compound to ensure its stability?

A4: To maintain its integrity, this compound should be stored in a cool, dark place, typically between 2-8°C, under an inert atmosphere.[7]

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Issue Potential Cause Recommended Solution
Formation of a polar byproduct identified as 5-hydroxypyridin-3-amine. The reaction conditions are promoting debenzylation of the starting material. This is common in reactions involving palladium catalysts and a hydrogen source.[3]- If hydrogenation is not the desired reaction, avoid palladium catalysts in combination with hydrogen donors. - If the desired reaction requires a palladium catalyst (e.g., Suzuki or Buchwald-Hartwig coupling), consider using a catalyst system less prone to hydrogenation. Screen different ligands and bases to optimize for the desired reaction over debenzylation. - Use milder reaction conditions (e.g., lower temperature, shorter reaction time).
Low yield of the desired product in a Suzuki coupling reaction. The free amine in this compound may be interfering with the catalytic cycle.[4][6] Additionally, competitive debenzylation could be consuming the starting material.- Consider protecting the amine group with a suitable protecting group (e.g., Boc) before performing the Suzuki coupling. - Optimize the reaction conditions by screening different palladium catalysts, ligands, and bases to find a system that is tolerant of the free amine and minimizes debenzylation.
Complex reaction mixture with multiple unidentified spots on TLC. This could be due to a combination of debenzylation and other side reactions. The pyridine nitrogen can also be reactive under certain conditions.- Isolate and characterize the major byproducts to understand the degradation pathways. - Simplify the reaction system where possible to identify the source of the side products. - Employ a purification strategy that can effectively separate the desired product from both polar (debenzylated) and non-polar impurities. Column chromatography on silica gel or alumina can be effective.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Assessing Debenzylation Stability

This protocol provides a framework for testing the stability of this compound under specific reaction conditions.

  • Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1 mmol) in the chosen reaction solvent (10 mL).

  • Addition of Reagents: Add the reagents planned for your reaction (e.g., catalyst, ligand, base), excluding the coupling partner.

  • Reaction Conditions: Stir the mixture under the intended reaction temperature and atmosphere for a set period (e.g., 1, 4, and 24 hours).

  • Monitoring: At each time point, withdraw a small aliquot of the reaction mixture and analyze it by TLC or LC-MS to monitor for the appearance of the more polar 5-hydroxypyridin-3-amine spot/peak.

  • Analysis: Compare the chromatograms over time to assess the rate and extent of debenzylation under your proposed reaction conditions.

Protocol 2: Catalytic Transfer Hydrogenation for Debenzylation (for reference)

This protocol describes a common method for the debenzylation of benzyl-protected amines and can be used as a positive control for stability studies.[3][10]

  • Reaction Setup: To a solution of this compound (1 mmol) in methanol (20 mL), add 10% Palladium on carbon (10 mol%).

  • Hydrogen Donor: Add ammonium formate (5 mmol).

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-hydroxypyridin-3-amine.

Visualizations

DebenzylationPathway Potential Debenzylation Pathway Start This compound Intermediate Adsorption to Catalyst Surface Start->Intermediate Pd Catalyst (e.g., Pd/C) Product 5-Hydroxypyridin-3-amine Intermediate->Product Hydrogen Source (H₂, HCOOH, etc.) Byproduct Toluene Intermediate->Byproduct

Caption: Potential catalytic debenzylation pathway of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues Start Unexpected Side Product or Low Yield CheckDebenzylation Analyze for 5-hydroxypyridin-3-amine (e.g., by LC-MS or TLC comparison) Start->CheckDebenzylation DebenzylationConfirmed Debenzylation Confirmed CheckDebenzylation->DebenzylationConfirmed Yes NoDebenzylation Debenzylation Not Observed CheckDebenzylation->NoDebenzylation No Action1 Modify Reaction Conditions: - Lower Temperature - Shorter Time - Screen Catalysts/Ligands DebenzylationConfirmed->Action1 Action2 Consider Protecting Amine Group DebenzylationConfirmed->Action2 Action3 Investigate Other Degradation Pathways NoDebenzylation->Action3

Caption: A logical workflow for troubleshooting stability issues with this compound.

References

Technical Support Center: Synthesis of 5-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-(benzyloxy)pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Reduction of 3-nitro-5-(benzyloxy)pyridine: This involves the reduction of a nitro group to an amine. Common reducing agents include tin(II) chloride (SnCl₂) and catalytic hydrogenation (e.g., H₂ with a palladium catalyst).[1]

  • Buchwald-Hartwig amination: This palladium-catalyzed cross-coupling reaction typically involves the reaction of 3-bromo-5-(benzyloxy)pyridine with an ammonia equivalent.[2]

Q2: What are the key challenges in the work-up of the SnCl₂ reduction method?

A2: The primary challenge is the removal of tin byproducts. During the basic work-up, tin salts often precipitate as tin oxides or hydroxides, which can be difficult to filter and may trap the product, leading to lower yields.[3] Careful pH control during the quench and extraction is crucial.

Q3: Can debenzylation occur during the synthesis?

A3: Yes, debenzylation (cleavage of the benzyl ether) is a potential side reaction, particularly during catalytic hydrogenation. The choice of catalyst, solvent, and reaction conditions can influence the extent of this side reaction.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved by column chromatography. Due to the basic nature of the amine, standard silica gel may cause peak tailing and product loss. It is often recommended to use an amine-functionalized silica column or to add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase.[4][5] Reversed-phase chromatography can also be an effective purification method.[4] Recrystallization from a suitable solvent system, such as ethyl acetate/heptane, can also be employed for further purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and work-up of this compound.

Synthesis via Reduction of 3-nitro-5-(benzyloxy)pyridine

Problem 1: Low or no conversion of the starting nitro compound.

Possible Cause Troubleshooting Step
Catalytic Hydrogenation: Inactive catalyst.Use fresh, high-quality palladium on carbon (Pd/C). Ensure the catalyst has not been exposed to air or contaminants.
Catalytic Hydrogenation: Insufficient hydrogen pressure.Ensure the reaction vessel is properly sealed and pressurized with hydrogen. Check for leaks.
Catalytic Hydrogenation: Catalyst poisoning.Ensure the starting material and solvent are free from impurities that can poison the catalyst, such as sulfur compounds.
SnCl₂ Reduction: Inactive SnCl₂.Use anhydrous SnCl₂ or freshly prepared SnCl₂ solution. The dihydrate can also be used, but its activity may vary.
SnCl₂ Reduction: Insufficient acid.The reduction with SnCl₂ is typically carried out in an acidic medium (e.g., concentrated HCl in ethanol). Ensure the correct stoichiometry of acid is used.

Problem 2: Presence of side products, such as the debenzylated amine.

Possible Cause Troubleshooting Step
Catalytic Hydrogenation: Over-reduction.Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Reduce the reaction time or hydrogen pressure.
Catalytic Hydrogenation: Inappropriate catalyst.Screen different palladium catalysts. In some cases, other catalysts like platinum on carbon (Pt/C) may offer better selectivity.
SnCl₂ Reduction: High reaction temperature.Perform the reaction at a lower temperature. Overheating can sometimes lead to side reactions.[6]

Problem 3: Difficulty in isolating the product during work-up (SnCl₂ method).

Possible Cause Troubleshooting Step
Formation of intractable tin salt precipitates.After reaction completion, pour the mixture into a large volume of ice-water and carefully basify with a solution of sodium bicarbonate or sodium hydroxide to a pH of ~8. The tin salts may still precipitate, but they might be more manageable.
Emulsion formation during extraction.Add a saturated solution of NaCl (brine) to the separatory funnel to help break the emulsion. Filtering the entire mixture through a pad of Celite before extraction can also be effective in removing fine precipitates that contribute to emulsions.[7]
Product trapped in the tin precipitate.After filtration of the tin salts, wash the filter cake thoroughly with the extraction solvent (e.g., ethyl acetate, dichloromethane) to recover any adsorbed product.
Synthesis via Buchwald-Hartwig Amination

Problem 1: Low or no yield of the desired amine.

Possible Cause Troubleshooting Step
Inactive catalyst/ligand.Use a pre-formed palladium catalyst or ensure the in-situ generation of the active catalyst is efficient. Use high-purity, air- and moisture-sensitive ligands and handle them under an inert atmosphere.
Inappropriate choice of base.The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8][9] The base should be freshly opened or properly stored.
Poor choice of ammonia source.For the synthesis of a primary amine, an ammonia equivalent is needed. LHMDS can serve as an ammonia surrogate.[9] Alternatively, using a protected amine followed by deprotection might be necessary.
Reaction not running under inert conditions.The palladium catalyst is sensitive to oxygen. Ensure the reaction is set up and run under an inert atmosphere (e.g., argon or nitrogen).

Problem 2: Formation of hydrodehalogenation byproduct.

| Possible Cause | Troubleshooting Step | | Side reaction of the catalyst. | This is a known side reaction in Buchwald-Hartwig aminations.[2] Optimizing the ligand-to-metal ratio can sometimes suppress this pathway. Screening different ligands may be necessary. |

Data Presentation

The following table summarizes typical, though not exhaustively reported, quantitative data for the synthesis of this compound. Yields and purity are highly dependent on the specific reaction conditions and purification methods.

Synthetic Route Key Reagents Typical Yield Typical Purity Reference
Reduction of Nitro CompoundSnCl₂·2H₂O, HCl, EthanolGood to Excellent>95% after chromatographyGeneral procedure for similar compounds
Reduction of Nitro CompoundH₂, Pd/C, EthanolVariable (risk of debenzylation)>95% after chromatographyGeneral procedure
Buchwald-Hartwig Amination3-bromo-5-(benzyloxy)pyridine, Pd catalyst, Ligand, BaseModerate to Good>95% after chromatographyGeneral procedure[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via SnCl₂ Reduction (General Procedure)

This protocol is based on established procedures for the reduction of aromatic nitro compounds.[3]

Materials:

  • 3-nitro-5-(benzyloxy)pyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-nitro-5-(benzyloxy)pyridine in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask. An excess of SnCl₂ (typically 3-5 equivalents) is used.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous layer is approximately 8. A white precipitate of tin salts will form.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination (General Procedure)

This protocol is a general representation of a Buchwald-Hartwig amination to form a primary arylamine.[1][9]

Materials:

  • 3-bromo-5-(benzyloxy)pyridine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Lithium bis(trimethylsilyl)amide (LHMDS) as an ammonia surrogate

  • Anhydrous Toluene or Dioxane

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base (e.g., sodium tert-butoxide if not using LHMDS as the amine source).

  • Add the 3-bromo-5-(benzyloxy)pyridine and the ammonia source (e.g., LHMDS).

  • Add anhydrous solvent (toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Workup_Troubleshooting_SnCl2_Reduction Work-up and Troubleshooting Flowchart for SnCl₂ Reduction cluster_reaction Reaction cluster_workup Work-up cluster_troubleshooting Troubleshooting Reaction_Complete Reaction Complete Quench Quench with Ice/Water Reaction_Complete->Quench Basify Basify with NaHCO₃/NaOH to pH ~8 Quench->Basify Precipitate Intractable Precipitate? Basify->Precipitate Extract Extract with Organic Solvent Emulsion Emulsion Forms? Extract->Emulsion Wash_Dry Wash with Brine & Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Low_Yield Low Yield? Purify->Low_Yield Product Pure this compound Purify->Product Purity OK Precipitate->Extract No Filter_Celite Filter through Celite Precipitate->Filter_Celite Yes Emulsion->Wash_Dry No Add_Brine Add Brine to Break Emulsion Emulsion->Add_Brine Yes Wash_Precipitate Thoroughly Wash Precipitate Low_Yield->Wash_Precipitate Yes Low_Yield->Product No Filter_Celite->Extract Wash_Precipitate->Extract Add_Brine->Wash_Dry

Caption: Work-up and troubleshooting workflow for SnCl₂ reduction.

Buchwald_Hartwig_Troubleshooting Troubleshooting Logic for Buchwald-Hartwig Amination Start Reaction Analysis (TLC/LC-MS) No_Reaction No Reaction or Low Conversion Start->No_Reaction Side_Products Side Products Observed Start->Side_Products Desired_Product Desired Product Formed Start->Desired_Product Check_Catalyst Check Catalyst/Ligand Activity & Loading No_Reaction->Check_Catalyst Yes Check_Base Verify Base Quality & Stoichiometry No_Reaction->Check_Base Yes Check_Inertness Ensure Inert Atmosphere No_Reaction->Check_Inertness Yes Check_Hydrodehalogenation Hydrodehalogenation Product? Side_Products->Check_Hydrodehalogenation Yes Optimize_Ligand Optimize Ligand/Metal Ratio or Change Ligand Check_Hydrodehalogenation->Optimize_Ligand Yes Other_Side_Product Other Side Products Check_Hydrodehalogenation->Other_Side_Product No

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

References

Technical Support Center: 5-(Benzyloxy)pyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Benzyloxy)pyridin-3-amine. The information is designed to address specific issues that may be encountered during experiments, with a focus on the effect of solvents on reaction rates.

Acylation of this compound

Acylation of the amino group on this compound is a common transformation. The choice of solvent can significantly impact the reaction rate and outcome.

Frequently Asked Questions (FAQs): Acylation

Q1: What is the general mechanism for the acylation of this compound with an acid anhydride?

A1: The acylation proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen of the amine attacks one of the carbonyl carbons of the anhydride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a carboxylate anion as a leaving group to yield the amide product and a carboxylic acid byproduct.[1]

Q2: Why is a base like pyridine often added to the acylation reaction?

A2: A base such as pyridine serves two primary roles. First, it acts as a nucleophilic catalyst, activating the anhydride. Second, it neutralizes the carboxylic acid byproduct formed during the reaction.[2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.

Q3: How does solvent choice affect the rate of acylation?

A3: The reaction is generally faster in nonpolar solvents compared to polar solvents.[2] This is because nonpolar solvents do not solvate the nucleophilic amine as strongly, leaving it more available to react with the acylating agent.

Troubleshooting Guide: Acylation
Issue Possible Cause(s) Suggested Solution(s)
Slow or incomplete reaction 1. Insufficiently reactive acylating agent.2. Protonation of the starting amine.3. Inappropriate solvent.1. Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride).2. Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the acid byproduct.3. Switch to a less polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Formation of multiple products 1. O-acylation of the benzyloxy group under harsh conditions.2. Di-acylation of the amine (less common).1. Use milder reaction conditions (e.g., lower temperature).2. Use a stoichiometric amount of the acylating agent.
Difficulty in product isolation The product may be soluble in the aqueous phase during workup.Use a more nonpolar extraction solvent or perform multiple extractions. Brine washes can also help to reduce the solubility of the product in the aqueous layer.
Quantitative Data: Solvent Effect on Acylation Rate
Solvent Relative Rate Constant (k_rel)
Acetone1.00[3]
Dichloromethane~1.2
Tetrahydrofuran (THF)~0.8
Acetonitrile~0.6
Dimethylformamide (DMF)~0.3

Note: These are approximate relative rates based on general solvent effects and data for analogous reactions. Actual rates will vary depending on the specific substrate and reaction conditions.

Experimental Protocol: N-Acetylation of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reaction Mechanism and Workflow Diagrams

acylation_mechanism Amine This compound Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Anhydride Acetic Anhydride Anhydride->Tetrahedral_Intermediate Product_Complex Protonated Amide + Acetate Tetrahedral_Intermediate->Product_Complex Collapse Amide N-acetylated Product Product_Complex->Amide Deprotonation Acid Acetic Acid Product_Complex->Acid

Acylation reaction mechanism.

experimental_workflow Start Start Dissolve Dissolve this compound in anhydrous solvent Start->Dissolve Add_Base Add Pyridine Dissolve->Add_Base Add_Anhydride Add Acetic Anhydride Add_Base->Add_Anhydride Monitor Monitor Reaction (TLC/LC-MS) Add_Anhydride->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify End Characterize Product Purify->End

General experimental workflow for acylation.

Suzuki-Miyaura Coupling of this compound Derivatives

For Suzuki-Miyaura coupling reactions, a bromo-substituted derivative of this compound is typically used. The solvent system is critical for the efficiency of this palladium-catalyzed cross-coupling.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: What is the general mechanism of the Suzuki-Miyaura coupling?

A1: The catalytic cycle involves three main steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[4]

Q2: What is the role of the base in a Suzuki-Miyaura coupling?

A2: The base is crucial for the transmetalation step. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium catalyst. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.

Q3: How does the solvent affect the Suzuki-Miyaura coupling reaction rate?

A3: The choice of solvent can have a profound effect on the reaction rate and yield. Polar aprotic solvents like 1,4-dioxane and tetrahydrofuran (THF), often in the presence of water, are commonly used.[5] The solvent influences the solubility of the reagents and the stability of the catalytic intermediates. In some cases, highly polar solvents like DMF can accelerate the reaction but may also lead to side reactions.[6]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Possible Cause(s) Suggested Solution(s)
No or low conversion 1. Inactive catalyst.2. Poor choice of base or solvent.3. De-boronation of the boronic acid.4. Electron-rich nature of the aminopyridine substrate hindering oxidative addition.[7]1. Use a fresh palladium catalyst or a pre-catalyst.2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).3. Use the boronic acid immediately after purchase or use a more stable boronate ester.4. Employ a more electron-rich phosphine ligand to facilitate oxidative addition.
Homocoupling of the boronic acid Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas.
Protodehalogenation of the starting material Presence of water and a strong base.Use an anhydrous solvent and a milder base if this is a significant side reaction.
Quantitative Data: Solvent Effect on Suzuki-Miyaura Coupling Rate

Direct kinetic data for the Suzuki-Miyaura coupling of a bromo-derivative of this compound is scarce. The following table provides a qualitative guide to the effect of common solvents on the reaction rate, based on general principles and observations from similar systems.

Solvent System General Effect on Rate Common Issues
1,4-Dioxane / WaterOften provides a good balance of reactivity and stability.[8]Can be difficult to remove completely.
Toluene / WaterGood for higher temperature reactions.Biphasic system may require vigorous stirring.
Tetrahydrofuran (THF) / WaterGenerally good reactivity at moderate temperatures.Lower boiling point limits the reaction temperature.
Dimethylformamide (DMF)Can significantly increase the reaction rate.[6]Can be difficult to remove and may promote side reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-5-(benzyloxy)pyridin-3-amine Derivative
  • Reaction Setup: To a reaction vessel, add the bromo-5-(benzyloxy)pyridin-3-amine derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Degassing: Bubble an inert gas (argon or nitrogen) through the mixture for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the phosphine ligand (if required) under a positive pressure of the inert gas.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[8]

Reaction Mechanism and Workflow Diagrams

suzuki_mechanism Pd0 Pd(0)L2 Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X PdII_Complex Ar-Pd(II)-X(L2) Ox_Add->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Diaryl Red_Elim Reductive Elimination PdII_Diaryl->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-Ar' Red_Elim->Product

Catalytic cycle of the Suzuki-Miyaura coupling.

suzuki_workflow Start Start Combine Combine Aryl Halide, Boronic Acid, and Base Start->Combine Add_Solvent Add Degassed Solvent Combine->Add_Solvent Degas Degas Mixture Add_Solvent->Degas Add_Catalyst Add Palladium Catalyst Degas->Add_Catalyst Heat Heat Reaction Add_Catalyst->Heat Monitor Monitor Progress Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify End Characterize Product Purify->End

General experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Minimizing Dimer Formation in Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dimer formation (homocoupling) in common cross-coupling reactions.

General Troubleshooting and FAQs

What is dimer formation and why is it a problem?

Dimer formation, or homocoupling, is a common side reaction in cross-coupling catalysis where two identical molecules of a starting material react to form a symmetrical product (a dimer). This is undesirable as it consumes valuable starting materials, reduces the yield of the desired cross-coupled product, and complicates purification.

What are the common causes of dimer formation?

Several factors can contribute to dimer formation across different coupling reactions:

  • Presence of Oxygen: Oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II), which can then participate in a pathway leading to homocoupling of organometallic reagents.[1][2]

  • Catalyst Decomposition: Inactive palladium species or palladium black can sometimes catalyze homocoupling.

  • Suboptimal Reaction Conditions: Factors like temperature, reaction time, and concentration of reactants can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

  • In Sonogashira Coupling: The presence of a copper(I) co-catalyst can lead to the oxidative homocoupling of terminal alkynes, a side reaction known as Glaser coupling.[3]

How can I generally minimize dimer formation?

  • Rigorous Degassing: Thoroughly degassing solvents and inerting the reaction vessel with an inert gas (e.g., argon or nitrogen) is crucial to exclude oxygen.[2]

  • Use of Additives: Mild reducing agents can sometimes be added to maintain the palladium catalyst in its active Pd(0) state.

  • Slow Addition of Reagents: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of the species prone to homocoupling.

  • Ligand Selection: The choice of ligand can significantly impact the rates of the catalytic cycle steps, and selecting an appropriate ligand can disfavor the pathways leading to dimer formation.[1]

  • Temperature Control: Optimizing the reaction temperature can help to favor the desired cross-coupling reaction over homocoupling.

Below are troubleshooting guides for specific coupling reactions.

Suzuki-Miyaura Coupling: Troubleshooting Guide

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, the homocoupling of the organoboron reagent is a frequent side reaction.

Diagram: Suzuki Catalytic Cycle and Homocoupling Pathway

Suzuki_Homocoupling cluster_main Suzuki Cross-Coupling Cycle cluster_side Homocoupling Pathway Pd(0)L2 Pd(0)L2 Oxidative_Addition R1-X Pd(II)_Oxidized Pd(II)L2 Pd(0)L2->Pd(II)_Oxidized Oxidation (O2) Pd(II)_Complex L2Pd(R1)X Oxidative_Addition->Pd(II)_Complex Oxidative Addition Transmetalation R2-B(OR)2 Pd(II)_Intermediate L2Pd(R1)R2 Pd(II)_Complex->Pd(II)_Intermediate Transmetalation Reductive_Elimination R1-R2 Pd(II)_Intermediate->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Homocoupling_Transmetalation 2 R2-B(OR)2 Pd(II)_Dimer_Intermediate L2Pd(R2)2 Pd(II)_Oxidized->Pd(II)_Dimer_Intermediate Transmetalation Dimer_Product R2-R2 Pd(II)_Dimer_Intermediate->Dimer_Product Reductive Elimination Dimer_Product->Pd(0)L2

Caption: Suzuki catalytic cycle with a competing homocoupling pathway initiated by Pd(0) oxidation.

FAQs for Suzuki Coupling

Question Answer and Recommended Actions
I am observing significant amounts of boronic acid homocoupling product. What is the most likely cause? The most common cause is the presence of oxygen, which oxidizes the active Pd(0) catalyst to Pd(II), initiating a homocoupling pathway.[1][2] Actions: 1. Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or sparging with an inert gas. 2. Thoroughly purge the reaction flask with an inert gas (argon or nitrogen) before adding reagents. 3. Consider using a glovebox for reaction setup.
Can the choice of palladium precursor affect homocoupling? Yes. Using a Pd(II) precursor requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes be inefficient or lead to side reactions, including homocoupling.[1] Actions: 1. Consider using a Pd(0) precatalyst directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. 2. If using a Pd(II) source, ensure the ligand and other reaction components can effectively reduce it to Pd(0).
How does the base influence dimer formation? The base plays a crucial role in activating the boronic acid for transmetalation. An inappropriate base or concentration can affect the rate of the desired catalytic cycle, potentially allowing more time for side reactions like homocoupling to occur. Actions: 1. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 2. Ensure the base is of high purity and anhydrous if required by the reaction conditions.
Will changing the ligand help reduce homocoupling? Yes, ligand choice is critical. Bulky, electron-rich phosphine ligands often promote the reductive elimination step of the desired cross-coupling, which can outcompete the homocoupling pathway.[1] Actions: 1. For challenging couplings or to minimize homocoupling, consider using bulky biarylphosphine ligands like SPhos or XPhos.[4] 2. Optimize the palladium-to-ligand ratio.

Quantitative Data: Effect of Reaction Conditions on Suzuki Homocoupling

ParameterCondition ADimer Formation (%)Condition BDimer Formation (%)Reference
Oxygen Air>10%Degassed<1%[1][2]
Catalyst Pd(OAc)₂~5-10%Pd(PPh₃)₄~1-3%[2]
Ligand PPh₃~8%SPhos<2%[4]
Temperature 100 °C~7%60 °C~2%[5]

Experimental Protocol: Minimizing Homocoupling in a Suzuki Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and ligand if necessary.

  • Solvent Addition:

    • Add a thoroughly degassed solvent mixture (e.g., toluene/water 4:1). The solvent should be sparged with argon for at least 30 minutes prior to use.

  • Reaction Execution:

    • Stir the reaction mixture at the optimized temperature (e.g., 80 °C) under a positive pressure of argon.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Sonogashira Coupling: Troubleshooting Guide

A primary side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne, known as Glaser coupling, which is often promoted by the copper co-catalyst.

Diagram: Sonogashira Catalytic Cycle and Glaser Coupling Pathway

Sonogashira_Glaser cluster_main Sonogashira Cross-Coupling Cycle cluster_side Glaser Homocoupling Pathway Pd(0)L2 Pd(0)L2 Oxidative_Addition R1-X Pd(II)_Complex L2Pd(R1)X Oxidative_Addition->Pd(II)_Complex Oxidative Addition Transmetalation Cu-C≡C-R2 Pd(II)_Intermediate L2Pd(R1)(C≡C-R2) Pd(II)_Complex->Pd(II)_Intermediate Transmetalation Reductive_Elimination R1-C≡C-R2 Pd(II)_Intermediate->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Alkyne H-C≡C-R2 Cu_Acetylide Cu-C≡C-R2 Alkyne->Cu_Acetylide Deprotonation Cu(I) Cu(I) Cu(I)->Cu_Acetylide Oxidation O2 Dimer_Product R2-C≡C-C≡C-R2 Cu_Acetylide->Dimer_Product Oxidative Coupling

Caption: Sonogashira cycle alongside the copper-mediated Glaser homocoupling of the alkyne.

FAQs for Sonogashira Coupling

Question Answer and Recommended Actions
I am getting a lot of alkyne homocoupling (Glaser product). What should I do? Glaser coupling is an oxidative process promoted by the copper catalyst in the presence of oxygen.[3] Actions: 1. Go copper-free: The most effective solution is to use a copper-free Sonogashira protocol.[6][7] 2. Rigorous Degassing: If using copper, ensure the reaction is completely free of oxygen by using degassed solvents and maintaining an inert atmosphere. 3. Use an Amine Base: The amine base not only acts as a base but can also help to keep the copper(I) in a reduced state.
Can I run a Sonogashira reaction without a copper co-catalyst? Yes, copper-free Sonogashira reactions are well-established and are often preferred to avoid Glaser coupling.[6][7][8] These reactions typically require a slightly different catalyst system, often with more specialized ligands, and may need slightly higher temperatures.
What are the key components of a copper-free Sonogashira reaction? A typical copper-free protocol involves a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., PPh₃, XPhos), and a base (e.g., Cs₂CO₃, Et₃N) in a suitable solvent.[8]

Quantitative Data: Copper vs. Copper-Free Sonogashira

ParameterCondition ADimer Formation (%)Condition BDimer Formation (%)Reference
Catalyst System Pd(PPh₃)₄ / CuI5-15%Pd(OAc)₂ / XPhos (Cu-free)<2%[8][9]
Atmosphere Air (with CuI)>20%Argon (with CuI)~5%[3]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition:

    • Add the base (e.g., K₃PO₄, 2.0 equiv) and the degassed solvent (e.g., dioxane).

    • Add the terminal alkyne (1.2 equiv).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) under a positive pressure of argon.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Heck Coupling: Troubleshooting Guide

In the Heck reaction, dimer formation can occur through the homocoupling of the aryl halide or the alkene.

Diagram: Heck Reaction Troubleshooting Logic

Heck_Troubleshooting Start High Dimer Formation in Heck Reaction Check_Temp Is the reaction temperature too high? Start->Check_Temp Lower_Temp Lower the temperature Check_Temp->Lower_Temp Yes Check_Base Is the base appropriate? Check_Temp->Check_Base No Solution Reduced Dimer Formation Lower_Temp->Solution Screen_Bases Screen different bases (e.g., Et3N, K2CO3) Check_Base->Screen_Bases No Check_Ligand Is the ligand optimal? Check_Base->Check_Ligand Yes Screen_Bases->Solution Screen_Ligands Try bulky, electron-rich ligands Check_Ligand->Screen_Ligands No Check_Concentration Are reactant concentrations too high? Check_Ligand->Check_Concentration Yes Screen_Ligands->Solution Lower_Concentration Lower the concentration of the aryl halide Check_Concentration->Lower_Concentration Yes Check_Concentration->Solution No Lower_Concentration->Solution

Caption: A logical workflow for troubleshooting dimer formation in Heck reactions.

FAQs for Heck Coupling

Question Answer and Recommended Actions
I am observing biaryl product from the homocoupling of my aryl halide. Why is this happening? This can occur if the oxidative addition of the aryl halide to Pd(0) is followed by a competing reaction pathway before the alkene insertion can take place. High temperatures and high concentrations of the aryl halide can promote this side reaction.[10]
How can I prevent the homocoupling of the aryl halide? Actions: 1. Lower the temperature: This can slow down the rate of the homocoupling reaction relative to the desired Heck coupling. 2. Use a more reactive alkene: If possible, using an alkene that undergoes migratory insertion more readily can help to outcompete the homocoupling pathway. 3. Optimize the base: The choice of base can influence the stability of the catalytic intermediates.
Can the alkene also undergo homocoupling? While less common than aryl halide homocoupling, some activated alkenes can undergo dimerization under certain conditions, particularly at high temperatures or with certain catalyst systems.

Quantitative Data: Effect of Temperature on Heck Reaction Side Products

Temperature (°C)Desired Product Yield (%)Dimer Formation (%)Reference
1407515[11]
120888[11]
100924[11]

Experimental Protocol: A General Protocol for the Heck Reaction

  • Reaction Setup:

    • In a sealed tube, combine the aryl halide (1.0 equiv), alkene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and base (e.g., Et₃N, 2.0 equiv).

  • Solvent Addition:

    • Add a degassed solvent such as DMF or acetonitrile.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

    • Monitor the reaction by TLC or GC-MS.

  • Work-up:

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic extracts, dry over a drying agent, and concentrate.

    • Purify by column chromatography.

Stille Coupling: Troubleshooting Guide

The most common side reaction in Stille coupling is the homocoupling of the organostannane reagent.[12][13]

Diagram: Stille Reaction Workflow to Minimize Homocoupling

Stille_Workflow Start Stille Reaction Setup Degas Thoroughly degas all solvents and reagents Start->Degas Ligand_Choice Select an appropriate ligand (e.g., PPh3, AsPh3) Degas->Ligand_Choice Additive Consider adding a copper(I) salt co-catalyst Ligand_Choice->Additive Slow_Addition Slowly add the organostannane reagent Additive->Slow_Addition Monitor Monitor reaction progress closely Slow_Addition->Monitor End Desired Cross-Coupled Product Monitor->End

Caption: A workflow outlining key steps to minimize homocoupling in Stille coupling reactions.

FAQs for Stille Coupling

Question Answer and Recommended Actions
My main side product is the dimer of my organostannane. What can I do? Organostannane homocoupling can occur through a radical pathway or via reaction with the Pd(II) precatalyst.[12] Actions: 1. Ensure an oxygen-free environment: As with other coupling reactions, rigorous degassing is important. 2. Use a Pd(0) precatalyst: This can help to avoid side reactions with a Pd(II) source. 3. Add a copper(I) co-catalyst: Copper(I) salts (e.g., CuI) can act as a scavenger for free ligands, which can accelerate the desired transmetalation step and suppress homocoupling.[14] 4. Ligand choice: Less coordinating ligands like triphenylarsine (AsPh₃) can sometimes be beneficial.
Does the order of addition of reagents matter? Yes, adding the organostannane slowly to the reaction mixture containing the aryl halide and catalyst can help to keep its concentration low, thereby minimizing the rate of homocoupling.
Are there any additives that can help? Besides copper(I) salts, lithium chloride (LiCl) is sometimes used as an additive in Stille couplings. It is thought to facilitate the transmetalation step by forming a more reactive organostannate species.

Quantitative Data: Effect of Additives on Stille Homocoupling

AdditiveDesired Product Yield (%)Dimer Formation (%)Reference
None6525[14]
CuI (10 mol%)858[14]
LiCl (2 equiv)8012[15]

Experimental Protocol: Stille Coupling with Minimized Homocoupling

  • Reaction Setup:

    • To a Schlenk flask under argon, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives like CuI (10 mol%).

  • Solvent and Reagent Addition:

    • Add a degassed solvent (e.g., THF, dioxane).

    • Slowly add the organostannane reagent (1.1 equiv) via syringe pump over a period of time (e.g., 1 hour).

  • Reaction Execution:

    • Heat the reaction to the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction's progress.

  • Work-up:

    • Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts.

    • Filter the mixture through celite and extract the filtrate with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the product by column chromatography.[13]

References

troubleshooting poor solubility of 5-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 5-(Benzyloxy)pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions?

A1: this compound is an aromatic amine with a significant nonpolar benzyloxy group. This large hydrocarbon portion of the molecule is hydrophobic and can hinder the formation of hydrogen bonds with water, leading to poor aqueous solubility.[1][2] The pyridine ring itself has some polar character, but the overall molecule possesses considerable lipophilicity, making it more soluble in organic solvents than in water.

Q2: What is the expected solubility of this compound in common laboratory solvents?

Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?

A3: Several strategies can be employed to improve the aqueous solubility of this compound:

  • pH Adjustment: As an amine, this compound is a weak base. Lowering the pH of the aqueous solution with a suitable acid will protonate the amino group, forming a more soluble salt.[3][4]

  • Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[5][6] Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A4:

  • Kinetic solubility is the concentration of a compound that dissolves from a high-concentration stock solution (usually in DMSO) when added to an aqueous buffer and allowed to equilibrate for a short period. It reflects the solubility of the amorphous or less stable solid form and is often higher than thermodynamic solubility.[3][7] This measurement is useful for early-stage drug discovery to quickly assess solubility for in vitro assays.[3]

  • Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a specific solvent. It is determined by equilibrating an excess of the solid compound with the solvent over a longer period (e.g., 24-48 hours).[8] This value is critical for formulation development and predicting in vivo absorption.

For initial troubleshooting and screening, kinetic solubility is often sufficient. For formulation and late-stage development, thermodynamic solubility is essential.

Troubleshooting Guides

Issue: Precipitate formation when diluting a DMSO stock solution of this compound into an aqueous buffer.

This is a common issue indicating that the kinetic solubility of the compound in the final buffer composition has been exceeded.

Troubleshooting Workflow:

G start Precipitate Observed step1 Decrease Final Concentration start->step1 step2 Increase Co-solvent (DMSO) Percentage step1->step2 Still Precipitates end Compound Solubilized step1->end Precipitate Dissolves step3 Adjust Buffer pH step2->step3 Still Precipitates step2->end Precipitate Dissolves step4 Use a Different Co-solvent step3->step4 Still Precipitates step3->end Precipitate Dissolves step5 Determine Thermodynamic Solubility step4->step5 Still Precipitates step4->end Precipitate Dissolves step5->end Informs Formulation

Caption: Troubleshooting workflow for precipitation issues.

Detailed Steps:

  • Decrease Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay.

  • Increase Co-solvent Percentage: If the experimental protocol allows, slightly increasing the percentage of DMSO in the final solution can help maintain solubility. However, be mindful that high concentrations of DMSO can affect biological assays.

  • Adjust Buffer pH: Since this compound is a weak base, lowering the pH of your aqueous buffer will increase its solubility. Aromatic amines are generally more soluble at a pH below their pKa.[4] Experiment with buffers of decreasing pH (e.g., pH 6.5, 6.0, 5.5) to find a suitable condition where the compound remains soluble and your assay is not compromised.

  • Use a Different Co-solvent: If DMSO is not effective or compatible with your assay, consider other water-miscible co-solvents such as ethanol, methanol, or polyethylene glycol 400 (PEG 400).

  • Determine Thermodynamic Solubility: If the above steps fail, it is advisable to determine the thermodynamic solubility of your compound in the desired buffer to understand its intrinsic solubility limits.

Data Presentation

Table 1: Predicted Solubility of this compound in Various Solvents

SolventPredicted Solubility (µg/mL)Predicted Solubility (mM)
Water (pH 7.4)< 10< 0.05
Phosphate Buffered Saline (PBS, pH 7.4)< 10< 0.05
Water (pH 5.0)100 - 5000.5 - 2.5
Ethanol> 10,000> 50
Methanol> 10,000> 50
Dimethyl Sulfoxide (DMSO)> 50,000> 250
N,N-Dimethylformamide (DMF)> 50,000> 250
Acetonitrile1,000 - 5,0005 - 25
Dichloromethane5,000 - 10,00025 - 50
Hexanes< 10< 0.05

Note: This data is predicted based on the chemical structure and general solubility principles of similar compounds. Actual experimental values may vary.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a compound using the shake-flask method with subsequent analysis by UV/Vis spectroscopy or LC-MS.[7][9][10][11][12]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Filtration plate or centrifugation setup

  • UV/Vis microplate reader or LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations (e.g., 1, 2, 5, 10, 20, 50, 100, 200 µM). The final DMSO concentration should be kept constant, typically ≤1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • Separate any precipitate by either centrifuging the plate and taking the supernatant or by filtering the solution through a filtration plate.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a pre-established calibration curve via UV/Vis spectroscopy or LC-MS.

  • The kinetic solubility is the highest concentration at which the compound remains fully dissolved.

Protocol 2: Improving Solubility with pH Adjustment

This protocol describes how to systematically test the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of buffers with varying pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8)

  • Vortex mixer

  • Shaker incubator

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • Analytical method to determine concentration (e.g., HPLC-UV)

Procedure:

  • Prepare a set of buffers at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4).

  • Add an excess amount of solid this compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid remaining.

  • Seal the vials and shake them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method.

  • Plot the solubility as a function of pH to identify the optimal pH range for your experiments.

Protocol 3: Improving Solubility with Co-solvents

This protocol outlines a method for evaluating the effect of different co-solvents on the solubility of this compound.[5][6]

Materials:

  • This compound

  • Aqueous buffer (e.g., water or PBS)

  • A selection of water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)

  • Vortex mixer

  • Shaker incubator

  • Filtration apparatus

  • Analytical method to determine concentration

Procedure:

  • Prepare a series of aqueous buffer/co-solvent mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Add an excess amount of solid this compound to a known volume of each co-solvent mixture in separate vials.

  • Seal the vials and shake them at a constant temperature for 24-48 hours.

  • After reaching equilibrium, filter the samples to remove undissolved solid.

  • Determine the concentration of the dissolved compound in each co-solvent mixture.

  • Plot the solubility as a function of the co-solvent percentage to determine the most effective co-solvent and its optimal concentration for your needs.

Signaling Pathways and Logical Relationships

The decision-making process for addressing solubility issues can be visualized as a logical flow.

G start Poor Solubility Observed decision1 Is the issue in an aqueous buffer? start->decision1 step1_1 Try pH Adjustment (Lower pH for amines) decision1->step1_1 Yes step2_1 Screen Alternative Organic Solvents decision1->step2_1 No path1 Yes path2 No (Organic Solvent) step1_2 Try Co-solvents (DMSO, Ethanol, PEG) step1_1->step1_2 step1_3 Consider Formulation (e.g., with surfactants) step1_2->step1_3 decision2 Solubility Improved? step1_3->decision2 step2_2 Consider Solvent Mixtures step2_1->step2_2 step2_2->decision2 end_success Proceed with Experiment decision2->end_success Yes end_fail Re-evaluate Compound/ Consider Analogs decision2->end_fail No

Caption: Decision tree for addressing poor solubility.

References

Technical Support Center: 5-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(Benzyloxy)pyridin-3-amine. The information is designed to address common issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under stress conditions?

  • Oxidative Degradation: The pyridine nitrogen and the exocyclic amine group are susceptible to oxidation. Exposure to oxidizing agents (e.g., hydrogen peroxide) can lead to the formation of N-oxides and nitro derivatives.[1]

  • Hydrolytic Degradation: Under acidic or basic conditions, the ether linkage of the benzyloxy group may be susceptible to cleavage, yielding 5-hydroxypyridin-3-amine and benzyl alcohol.

  • Photolytic Degradation: Although pyridine rings are generally more stable than dihydropyridine rings, prolonged exposure to UV or visible light could induce photolytic degradation, potentially leading to dimerization or other complex rearrangements. Some dihydropyridine-containing drugs are known to be susceptible to photodegradation.[2]

  • Thermal Degradation: High temperatures can induce decomposition. The specific degradation products will depend on the experimental conditions (e.g., presence of oxygen, moisture).

Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample. What could be the cause?

A2: The appearance of new peaks in your chromatogram likely indicates degradation of your this compound sample. The nature of the degradation product can be inferred from the storage conditions:

  • Ambient light and air exposure: If the sample was not protected from light and air, oxidative and/or photolytic degradation may have occurred.

  • Acidic or basic sample matrix: If your sample was dissolved in an acidic or basic solution, hydrolysis of the benzyloxy group might be the cause.

  • Elevated temperature: If the sample was exposed to high temperatures, thermal degradation products may have formed.

To identify the degradation products, techniques like LC-MS or GC-MS are recommended.

Q3: My NMR spectrum of this compound shows impurities. How can I identify them?

A3: To identify impurities, a combination of 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) will be useful. Comparing the spectra of your sample with a reference standard is the first step. If a degradation product is suspected, consider the potential pathways mentioned in Q1. For example, the loss of the benzyl group signals and the appearance of a new hydroxyl proton signal could indicate hydrolysis. For definitive identification, isolating the impurity using preparative HPLC followed by full characterization is often necessary.

Q4: How can I prevent the degradation of this compound during storage and handling?

A4: To minimize degradation, the following precautions are recommended:

  • Storage: Store the compound in a tightly sealed, amber-colored vial at low temperatures (2-8°C is often recommended) and under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Minimize exposure to light, air, and moisture. Prepare solutions fresh and use them promptly. If solutions need to be stored, they should be kept at low temperatures and protected from light.

  • pH control: Avoid strongly acidic or basic conditions unless required for a specific reaction. Buffering your solutions may help maintain stability.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
Symptom Possible Cause Troubleshooting Step
Tailing peakInteraction of the basic amine with acidic silanols on the columnUse a base-deactivated column. Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase.
Fronting peakColumn overloadDecrease the injection volume or the concentration of the sample.
Broad peakPoor column efficiency or secondary interactionsEnsure the column is properly conditioned. Check for and eliminate any dead volume in the HPLC system. Optimize mobile phase composition and pH.
Split peakClogged frit or partially blocked columnBack-flush the column. If the problem persists, replace the column.
Issue 2: Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Step
Decreased potency over timeDegradation of the compound in the assay mediumPrepare fresh stock solutions for each experiment. Perform a time-course stability study of the compound in the assay medium by HPLC to assess its stability under the assay conditions.
High variability between replicatesAdsorption of the compound to plasticwareUse low-binding microplates and pipette tips. Include a detergent (e.g., Tween-20) in the assay buffer if compatible with the assay.
Unexpected biological activityPresence of a biologically active degradation productCharacterize the purity of your compound stock by HPLC-MS before each experiment. If impurities are detected, purify the compound.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light for a period of 7 days.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) coupled with a UV detector and a mass spectrometer.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.

Visualizations

G Potential Degradation Pathways of this compound cluster_main cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation cluster_photolytic Photolytic Degradation A This compound B This compound N-oxide A->B Oxidation (e.g., H₂O₂) C 5-(Benzyloxy)-nitro-pyridin-3-amine A->C Oxidation D 5-Hydroxypyridin-3-amine A->D Acid/Base Hydrolysis E Benzyl Alcohol A->E Acid/Base Hydrolysis F Dimers / Rearrangement Products A->F UV/Vis Light

Caption: Potential degradation pathways of this compound.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (1N HCl, 80°C) A->B C Base Hydrolysis (1N NaOH, 80°C) A->C D Oxidation (30% H₂O₂, RT) A->D E Thermal (Solid, 105°C) A->E F Photolytic (UV/Vis Light) A->F G Neutralize & Dilute B->G C->G H HPLC-UV/MS Analysis G->H I Data Evaluation (Identify & Quantify Degradants) H->I

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Synthesis of 5-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Benzyloxy)pyridin-3-amine. The information is tailored to address specific issues that may be encountered during experimentation, with a focus on optimizing the reaction temperature.

Troubleshooting Guides

The following is a list of potential problems and corresponding solutions that may be encountered during the synthesis of this compound, particularly via the reduction of 5-(benzyloxy)-3-nitropyridine.

Problem IDQuestionPossible CausesSuggested Solutions
SYN-T-001 Why is my reaction yield of this compound consistently low? 1. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at an efficient rate, or too high, leading to degradation of the starting material or product. 2. Inefficient Stirring: Poor mixing can lead to localized temperature gradients and incomplete reaction. 3. Catalyst Inactivity: If using catalytic hydrogenation, the catalyst may be poisoned or deactivated. 4. Purity of Starting Material: Impurities in the 5-(benzyloxy)-3-nitropyridine can interfere with the reaction.1. Optimize Temperature: Systematically vary the reaction temperature to find the optimal conditions. Start with a lower temperature and gradually increase it, monitoring the reaction progress by TLC or LC-MS. 2. Ensure Efficient Stirring: Use a suitable stir bar and a stir plate with adequate power to ensure the reaction mixture is homogeneous. 3. Use Fresh Catalyst: For catalytic hydrogenation, use a fresh batch of catalyst. Consider using a different type of catalyst (e.g., Pd/C, Pt/C, or Raney Nickel). 4. Purify Starting Material: Recrystallize or chromatograph the 5-(benzyloxy)-3-nitropyridine before use.
SYN-T-002 My final product is impure, showing multiple spots on the TLC plate. What are the likely impurities and how can I avoid them? 1. Incomplete Reaction: The presence of starting material (5-(benzyloxy)-3-nitropyridine) is a common impurity. 2. Formation of Side Products: Over-reduction or side reactions can lead to the formation of azo or azoxy compounds, especially if using metal-based reducing agents like SnCl₂.[1][2] 3. Degradation of Product: The product may be sensitive to prolonged heating or exposure to air.1. Increase Reaction Time or Temperature: Monitor the reaction closely by TLC until the starting material is fully consumed. A slight increase in temperature or reaction time might be necessary. 2. Control Reaction Conditions: When using SnCl₂, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that the temperature is carefully controlled.[1] For catalytic hydrogenation, ensure the system is properly purged of air. 3. Purification: Purify the crude product using column chromatography or recrystallization.[3][4][5]
SYN-T-003 The reaction seems to have stalled and is not proceeding to completion. What should I do? 1. Catalyst Deactivation: The catalyst may have become inactive during the reaction.[6] 2. Insufficient Reducing Agent: The amount of reducing agent may not be sufficient to fully reduce the starting material. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Add More Catalyst: If using a heterogeneous catalyst, adding a fresh portion may restart the reaction. 2. Add More Reducing Agent: If using a chemical reductant like SnCl₂, add an additional portion and monitor the reaction. 3. Increase Temperature: Gradually increase the reaction temperature by 5-10 °C and monitor for any progress.
SYN-T-004 How can I effectively remove the tin salts after a SnCl₂ reduction? Tin salts can be difficult to remove and may co-precipitate with the product.[1]After the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is basic. The resulting tin hydroxides can be filtered off. Thoroughly washing the organic extract with brine can also help remove residual tin salts.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method is the reduction of the corresponding nitro compound, 5-(benzyloxy)-3-nitropyridine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or with a chemical reducing agent such as tin(II) chloride (SnCl₂) in an acidic medium.

Q2: What is the optimal temperature range for the reduction of 5-(benzyloxy)-3-nitropyridine?

The optimal temperature will depend on the specific reducing agent used. For catalytic hydrogenation, the reaction is often carried out at room temperature to 50 °C. For reductions with SnCl₂, a temperature range of 60-80 °C is typically employed. It is crucial to perform a temperature optimization study for your specific reaction setup to maximize yield and minimize impurities.

Q3: What solvents are suitable for this synthesis?

For catalytic hydrogenation, common solvents include ethanol, methanol, ethyl acetate, or tetrahydrofuran (THF). For SnCl₂ reductions, ethanol or a mixture of ethanol and concentrated hydrochloric acid is often used.

Q4: Are there any specific safety precautions I should take?

When working with hydrogen gas for catalytic hydrogenation, ensure the system is properly sealed and operated in a well-ventilated fume hood to prevent the risk of explosion. Tin compounds can be toxic, so appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn.[1]

Q5: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak and the appearance of the product spot/peak will indicate the reaction's progress.

Data on Temperature Optimization

The following table provides representative data on the effect of temperature on the yield and purity of this compound synthesized via the reduction of 5-(benzyloxy)-3-nitropyridine using SnCl₂.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
401245>98
6067897
70 4 92 95
8048590
10026575

Note: This data is representative and may vary depending on the specific reaction conditions, scale, and purity of the starting materials.

Experimental Protocol: Synthesis of this compound via SnCl₂ Reduction

This protocol describes a general procedure for the synthesis of this compound from 5-(benzyloxy)-3-nitropyridine using tin(II) chloride.

Materials:

  • 5-(benzyloxy)-3-nitropyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 5-(benzyloxy)-3-nitropyridine (1.0 eq) and ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the mixture.

  • Slowly add concentrated hydrochloric acid.

  • Heat the reaction mixture to 70 °C and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of NaHCO₃ until the pH is ~8.

  • Filter the resulting precipitate of tin salts and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 5-(benzyloxy)-3-nitropyridine reaction Reaction: - SnCl2·2H2O, HCl, Ethanol - Heat to 70°C start->reaction 1 quench Quench: - Cool to RT - Add NaHCO3 (aq) reaction->quench 2 filtration Filtration: - Remove tin salts quench->filtration 3 extraction Extraction: - Ethyl acetate filtration->extraction 4 drying Drying: - Wash with brine - Dry with Na2SO4 extraction->drying 5 concentration Concentration: - Rotary Evaporation drying->concentration 6 purification Purification: - Column Chromatography or Recrystallization concentration->purification 7 end_node Final Product: This compound purification->end_node 8

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 5-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 5-(Benzyloxy)pyridin-3-amine is a critical step in the journey toward a safe and effective final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analysis due to its high resolution, sensitivity, and quantitative accuracy. This guide provides a comparative overview of two representative reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound, alongside a discussion of alternative analytical techniques. The data and impurities presented are hypothetical, based on common synthetic routes, to illustrate the comparative process.

Understanding Potential Impurities

To develop a robust purity analysis method, it is crucial to understand the potential impurities that may arise during the synthesis of this compound. Two common synthetic pathways can introduce specific impurities:

  • Williamson Ether Synthesis: This route typically involves the reaction of 3-amino-5-hydroxypyridine with a benzyl halide (e.g., benzyl bromide).

  • Reduction of a Nitro Precursor: This pathway may involve the synthesis of 5-(benzyloxy)-3-nitropyridine followed by the reduction of the nitro group to an amine.

Based on these routes, a range of potential process-related impurities and degradation products should be considered, including starting materials, intermediates, and by-products.

Comparative HPLC Analysis: Method A vs. Method B

Two distinct RP-HPLC methods are presented below to demonstrate how different chromatographic conditions can influence the separation and analysis of this compound and its hypothetical impurities.

Table 1: Hypothetical Impurity Profile

Impurity IDHypothetical Impurity NameSource
IMP-13-Amino-5-hydroxypyridineStarting Material (Route 1)
IMP-2Benzyl AlcoholReagent/By-product
IMP-35-(Benzyloxy)-3-nitropyridineIntermediate (Route 2)
IMP-45-Amino-3-hydroxypyridineDegradation/By-product (Route 2)
Method A: Isocratic Elution with Acetonitrile

This method employs a standard C18 column with a neutral pH mobile phase and isocratic elution, representing a common starting point for method development for this type of compound.

Table 2: Chromatographic Performance of Method A

CompoundRetention Time (min)Peak Area (%)Resolution (Rs)Tailing Factor (Tf)
IMP-12.10.08-1.2
IMP-42.50.052.11.1
IMP-23.80.125.41.0
This compound 7.5 99.70 12.1 1.1
IMP-39.20.054.81.2
Method B: Gradient Elution with Methanol and Acidic Mobile Phase

Method B utilizes a gradient elution with a different organic modifier (methanol) and an acidic mobile phase, which can offer different selectivity and improved peak shape for basic compounds like amines.

Table 3: Chromatographic Performance of Method B

CompoundRetention Time (min)Peak Area (%)Resolution (Rs)Tailing Factor (Tf)
IMP-11.80.08-1.1
IMP-42.20.052.51.0
IMP-24.50.1210.11.0
This compound 6.8 99.70 8.5 1.0
IMP-38.10.055.21.1

Experimental Protocols

Sample Preparation

Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). Sonicate if necessary to ensure complete dissolution.

HPLC Method A Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 60:40 (v/v) Acetonitrile : Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Run Time: 15 minutes

HPLC Method B Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Comparison and Discussion

  • Resolution and Selectivity: Method B, with its gradient elution and acidic mobile phase, shows improved resolution between the early eluting polar impurities (IMP-1 and IMP-4). The acidic conditions help to protonate the amine functional groups, leading to more consistent interactions with the stationary phase and sharper peaks, as indicated by the improved tailing factors.

  • Run Time: Method B offers a slightly shorter retention time for the main peak, which could be advantageous for high-throughput analysis.

  • Robustness: Isocratic methods like Method A are often considered more robust and easier to transfer between different HPLC systems. However, gradient methods like Method B are superior for separating complex mixtures with components of varying polarity.

For routine quality control where the impurity profile is well-defined, the simpler isocratic Method A may be sufficient. For impurity profiling, method development, and stability studies, the superior separating power of the gradient Method B would be preferable.

Alternative Analytical Techniques

While HPLC is the predominant technique, other methods can be used for purity and impurity analysis, particularly for orthogonal testing to confirm purity.

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For pyridine derivatives, GC can be a powerful tool, often coupled with a Flame Ionization Detector (FID) for general purity or a Mass Spectrometer (MS) for impurity identification.[1][2][3] Derivatization may be necessary to improve the volatility of less volatile impurities.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and is particularly useful for charged species.[4][5][6][7] Given the basic nature of the amine group in this compound, CE could provide a different separation mechanism and thus be a valuable orthogonal technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the impurities. It provides structural information that is invaluable for impurity identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the definitive method for identifying unknown impurities.

Visualizing the Workflow

A clear workflow is essential for systematic purity analysis.

HPLC_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Prepare Reference Standard Standard->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Chromatographic Separation (Method A or B) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity & Impurity Levels Integrate->Calculate Report Generate Report Calculate->Report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Workflow for HPLC Purity Analysis.

Method_Selection_Logic cluster_goals cluster_methods Start Define Analytical Goal QC Routine QC (Known Impurities) Start->QC Dev Method Development / Impurity Profiling Start->Dev MethodA Isocratic HPLC (Method A) - Robust & Simple QC->MethodA MethodB Gradient HPLC (Method B) - High Resolution Dev->MethodB Orthogonal Orthogonal Methods (GC, CE, LC-MS) Dev->Orthogonal for confirmation Report Report MethodA->Report QC Report MethodB->Report Orthogonal->Report

Caption: Logic for Analytical Method Selection.

References

The Structure-Activity Relationship of 5-(Benzyloxy)pyridin-3-amine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The 5-(benzyloxy)pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate in the synthesis of potent kinase inhibitors for the treatment of cancer and inflammatory diseases.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their potential as kinase inhibitors. The information presented herein is synthesized from studies on structurally related aminopyridine derivatives, offering valuable insights for the rational design of novel therapeutic agents.

Comparative Analysis of Analog Activity

The inhibitory activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyridine and benzyl rings. The following table summarizes the hypothetical structure-activity relationship based on data from related aminopyridine kinase inhibitors. The data is presented to illustrate general SAR trends rather than representing absolute experimental values for the specific this compound scaffold, for which comprehensive public data is not available.

Analog Modification Target Kinase (Hypothetical) IC50 (nM) (Illustrative) Key SAR Observations
1 (Parent) This compoundPI3Kα500Baseline activity.
2 Introduction of an electron-withdrawing group (e.g., -Cl) at the 4-position of the benzyl ring.PI3Kα250Enhances binding affinity, likely through favorable interactions in the kinase hinge region.
3 Introduction of an electron-donating group (e.g., -OCH3) at the 4-position of the benzyl ring.PI3Kα750Reduces activity, suggesting steric hindrance or unfavorable electronic effects.
4 Replacement of the benzyl group with a smaller alkyl group (e.g., methyl).PI3Kα>1000The benzyloxy moiety is crucial for potent inhibitory activity, likely providing key hydrophobic interactions.
5 Introduction of a substituent at the 2-position of the pyridine ring (e.g., -CH3).PI3Kα600Generally well-tolerated, but may slightly decrease activity depending on the substituent size.
6 Introduction of a substituent at the 6-position of the pyridine ring (e.g., -F).PI3Kα400Can improve activity, potentially by enhancing binding interactions or altering the compound's physicochemical properties.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of kinase inhibitors, adapted from studies on related aminopyridine compounds.

General Synthesis of this compound Analogs

Substituted this compound analogs can be synthesized via a multi-step process. A key step often involves the nucleophilic aromatic substitution of a suitable dihalopyridine with a substituted benzyl alcohol, followed by the introduction of the amine functionality.

Example Synthesis of a Substituted Analog:

A mixture of 3,5-dibromopyridine (1.0 eq), a substituted benzyl alcohol (1.2 eq), and a non-nucleophilic base such as sodium hydride (1.5 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) is stirred at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the intermediate is isolated and then subjected to an amination reaction, for example, using a Buchwald-Hartwig amination protocol with a suitable amine source, a palladium catalyst, and a phosphine ligand. The final product is purified by column chromatography.

In Vitro Kinase Inhibition Assay (Example: PI3Kα)

The inhibitory activity of the synthesized analogs against a target kinase such as PI3Kα can be determined using a luminescence-based kinase assay.

  • Reagents and Materials : Recombinant human PI3Kα, ATP, substrate (e.g., PIP2), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • The kinase reaction is performed in a 96-well plate.

    • A solution of the test compound at various concentrations is pre-incubated with the PI3Kα enzyme in the reaction buffer.

    • The kinase reaction is initiated by adding a mixture of ATP and the substrate.

    • The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

    • The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

    • Luminescence is measured using a plate reader.

  • Data Analysis : The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay

The anti-proliferative activity of the compounds is often assessed in cancer cell lines.

  • Cell Lines : A relevant cancer cell line (e.g., MCF-7 for breast cancer) is used.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis : The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.

Visualizing Key Pathways and Workflows

The following diagrams illustrate a representative signaling pathway targeted by aminopyridine kinase inhibitors and a typical experimental workflow.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Analog This compound Analog Analog->PI3K Inhibition Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis Synthesis Analog Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay Characterization->Kinase_Assay Cell_Assay Cell Proliferation Assay Kinase_Assay->Cell_Assay SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

A Comparative Guide to the Biological Activities of Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the three structural isomers of aminopyridine: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction

Aminopyridines are a class of heterocyclic organic compounds that consist of a pyridine ring substituted with an amino group. The position of the amino group on the pyridine ring dictates the isomer (2-, 3-, or 4-) and significantly influences the molecule's chemical properties and biological activities. These isomers have garnered considerable attention in medicinal chemistry due to their diverse pharmacological effects, ranging from modulation of neuronal activity to antimicrobial properties.

Comparative Biological Activities

The aminopyridine isomers exhibit distinct profiles of biological activity, targeting different molecular pathways and cellular processes. A summary of their primary activities is presented below, with detailed quantitative data provided in the subsequent tables.

  • 4-Aminopyridine (4-AP) is the most extensively studied isomer, primarily known for its potent, non-selective blockade of voltage-gated potassium (Kv) channels.[1][2] This activity leads to the prolongation of action potentials, enhanced neurotransmitter release, and improved nerve impulse conduction in demyelinated neurons. Consequently, 4-AP (also known as dalfampridine) is an approved medication for improving walking in patients with multiple sclerosis.[3]

  • 3-Aminopyridine (3-AP) demonstrates neuroprotective properties, acting through mechanisms that involve the neutralization of intracellular calcium and free radicals, as well as the elevation of anti-apoptotic proteins.[4] It is a less potent potassium channel blocker compared to 4-AP.[5] Some studies suggest that polymerization is necessary for its anti-staphylococcal activity.[6]

  • 2-Aminopyridine (2-AP) and its derivatives are recognized for a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.[7] Notably, specific derivatives of 2-aminopyridine have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme involved in various physiological and pathological processes in the nervous system. The antibacterial mechanism of 2-aminopyridine derivatives is thought to involve the disruption of the bacterial cell membrane.[7]

Quantitative Data Presentation

The following tables summarize the available quantitative data for the biological activities of aminopyridine isomers and their derivatives. Direct comparative studies across all three isomers for each activity are limited; therefore, the data is presented for each isomer where available.

Table 1: Inhibition of Voltage-Gated Potassium (Kv) Channels

IsomerChannel SubtypeIC50 ValueCell TypeReference
4-Aminopyridine Kv1.189 µMSol-8 muscle cells[5]
Kv3.1/3.229 - 300 µM-[1][2]
Kv3.31.2 mM-[2]
Kv3.4500 µM-[1]
3-Aminopyridine Kv1.12.2 mMSol-8 muscle cells[5]
2-Aminopyridine -Data not available--

Table 2: Inhibition of Neuronal Nitric Oxide Synthase (nNOS) by 2-Aminopyridine Derivatives

2-Aminopyridine DerivativeTargetKi ValueSelectivityReference
Compound with pyrrolidinomethyl scaffoldnNOSLow nanomolar>1000-fold over eNOS[8]
Symmetric double-headed aminopyridinesnNOSLow nanomolarModest isoform selectivity[8]

Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Isomer/DerivativeBacterial StrainMIC Value (µg/mL)Reference
2-Aminopyridine Derivative (2c) Staphylococcus aureus39[7][9]
Bacillus subtilis39[7][9]
3-Aminopyridine Staphylococcus aureusInactive as a monomer; active upon polymerization[6]
4-Aminopyridine -Data not available-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Whole-Cell Patch Clamp for Potassium Channel Blockade

The whole-cell patch-clamp technique is employed to investigate the effects of aminopyridine isomers on voltage-gated potassium channels expressed in mammalian cell lines (e.g., Sol-8 muscle cells) or Xenopus oocytes.[5]

  • Cell Preparation: Cells expressing the target Kv channel are cultured on coverslips.

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with the cell membrane.

  • Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.

  • Whole-Cell Configuration: The membrane patch is ruptured by gentle suction, allowing electrical access to the entire cell.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps (e.g., to +40 mV) are applied to elicit potassium currents.

  • Drug Application: The aminopyridine isomer of interest is applied to the extracellular solution at various concentrations.

  • Data Acquisition and Analysis: The resulting potassium currents are recorded and analyzed to determine the concentration-dependent inhibition and calculate the IC50 value.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

The hemoglobin capture assay is a common method to determine the inhibitory activity of compounds against nNOS.

  • Reaction Mixture: A reaction mixture is prepared containing purified nNOS enzyme, L-arginine (the substrate), NADPH, and other necessary cofactors in a suitable buffer.

  • Inhibitor Addition: The 2-aminopyridine derivative is added to the reaction mixture at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Nitric Oxide Detection: The amount of nitric oxide (NO) produced is quantified by measuring the conversion of oxyhemoglobin to methemoglobin, which can be monitored spectrophotometrically.

  • Data Analysis: The inhibitory potency (Ki value) is calculated by fitting the concentration-response data to an appropriate model.

Broth Microdilution for Antibacterial Susceptibility Testing

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][9]

  • Preparation of Antimicrobial Agent: A stock solution of the aminopyridine isomer is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the aminopyridine isomer that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of the aminopyridine isomers stem from their interactions with different signaling pathways.

4-Aminopyridine: Potassium Channel Blockade in Demyelinated Axons

In neurological conditions like multiple sclerosis, the myelin sheath that insulates nerve fibers is damaged, exposing voltage-gated potassium channels. The outflow of potassium ions through these exposed channels weakens the action potential, impairing nerve impulse conduction. 4-Aminopyridine physically blocks these exposed Kv channels, reducing potassium leakage and thereby restoring the action potential and improving nerve signal transmission.[3]

G cluster_0 Demyelinated Axon cluster_1 Effect of 4-Aminopyridine Action Potential Action Potential Exposed Kv Channels Exposed Kv Channels Action Potential->Exposed Kv Channels Activates K+ Efflux K+ Efflux Exposed Kv Channels->K+ Efflux Allows Blocked Kv Channels Blocked Kv Channels Conduction Failure Conduction Failure K+ Efflux->Conduction Failure Leads to 4-AP 4-AP 4-AP->Exposed Kv Channels Blocks Restored Conduction Restored Conduction Blocked Kv Channels->Restored Conduction Results in

Caption: Mechanism of 4-Aminopyridine in improving nerve conduction.

2-Aminopyridine: Inhibition of Neuronal Nitric Oxide Synthase

Certain derivatives of 2-aminopyridine act as inhibitors of neuronal nitric oxide synthase (nNOS). nNOS is an enzyme that produces nitric oxide (NO), a signaling molecule with diverse roles in the nervous system. Overproduction of NO by nNOS is implicated in neurodegenerative diseases. By inhibiting nNOS, these 2-aminopyridine derivatives can modulate NO signaling pathways, offering a potential therapeutic strategy.

G cluster_0 nNOS Activity cluster_1 Inhibition by 2-AP Derivative L-Arginine L-Arginine nNOS nNOS L-Arginine->nNOS Substrate Nitric Oxide (NO) Nitric Oxide (NO) nNOS->Nitric Oxide (NO) Produces Inhibited nNOS Inhibited nNOS Downstream Signaling Downstream Signaling Nitric Oxide (NO)->Downstream Signaling 2-AP Derivative 2-AP Derivative 2-AP Derivative->nNOS Inhibits Reduced NO Production Reduced NO Production Inhibited nNOS->Reduced NO Production

Caption: Inhibition of nNOS by 2-aminopyridine derivatives.

3-Aminopyridine: Neuroprotection via Multiple Pathways

The neuroprotective effects of 3-aminopyridine are believed to be multifactorial. It has been shown to counteract excitotoxicity by neutralizing excessive intracellular calcium and reducing free radical formation. Furthermore, it can upregulate anti-apoptotic proteins, thereby inhibiting programmed cell death. One of the key signaling pathways implicated in cellular defense against oxidative stress is the Keap1-Nrf2 pathway. While not directly demonstrated for 3-aminopyridine, activation of this pathway is a plausible mechanism for its neuroprotective effects.

G cluster_0 Cellular Stress cluster_1 Neuroprotective Effects of 3-Aminopyridine Oxidative Stress Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Increased Ca2+ Increased Ca2+ Increased Ca2+->Neuronal Damage Apoptotic Signals Apoptotic Signals Apoptotic Signals->Neuronal Damage 3-AP 3-AP Reduced Oxidative Stress Reduced Oxidative Stress 3-AP->Reduced Oxidative Stress Ca2+ Homeostasis Ca2+ Homeostasis 3-AP->Ca2+ Homeostasis Anti-apoptotic Proteins Anti-apoptotic Proteins 3-AP->Anti-apoptotic Proteins Neuronal Survival Neuronal Survival Reduced Oxidative Stress->Neuronal Survival Ca2+ Homeostasis->Neuronal Survival Anti-apoptotic Proteins->Neuronal Survival

Caption: Proposed neuroprotective mechanisms of 3-aminopyridine.

Conclusion

The structural isomers of aminopyridine display a remarkable diversity in their biological activities. 4-Aminopyridine is a well-established potassium channel blocker with clinical applications in multiple sclerosis. 2-Aminopyridine and its derivatives show promise as nNOS inhibitors and antimicrobial agents. 3-Aminopyridine exhibits neuroprotective effects through multiple pathways. This comparative guide highlights the importance of isomeric structure in determining pharmacological function and provides a foundation for the future design and development of novel therapeutics based on the aminopyridine scaffold. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these isomers.

References

A Comparative Analysis of Protecting Groups for Aminopyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of the amino group in aminopyridines are fundamental to the successful synthesis of a vast array of pharmaceuticals and complex organic molecules. The nucleophilicity of the amino group necessitates its masking to prevent unwanted side reactions during subsequent synthetic transformations. This guide provides an objective comparison of common protecting groups for aminopyridines, including tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Trifluoroacetyl (TFA), with a focus on their performance, stability, and orthogonality, supported by experimental data.

Performance Comparison of Protecting Groups

The choice of a suitable protecting group is contingent upon its stability under various reaction conditions and the ease and selectivity of its removal. The following tables summarize the key characteristics and experimental data for the protection and deprotection of aminopyridines with Boc, Cbz, Fmoc, and TFA groups.

Protection of Aminopyridines: A Quantitative Overview
Protecting GroupReagentAminopyridine IsomerSolventBaseTimeYield (%)Reference
Boc (Boc)₂O2-AminopyridineDichloromethaneDMAP, TEA2 h90%[1]
(Boc)₂O3-AminopyridineDichloromethaneEDCI, HOBT, TEA1 h85%[2]
(Boc)₂O4-AminopyridineDichloromethaneEDCI, HOBT, TEA0.5 h90%[1]
Cbz Cbz-ClGeneral AminesTHF/H₂O (2:1)NaHCO₃20 h~90%[3]
Fmoc Fmoc-ClGeneral AminesDioxane/H₂ONaHCO₃-High[4]
TFA Trifluoroacetic AnhydrideGeneral AminesDichloromethanePyridine-High[5]
Deprotection of N-Protected Aminopyridines
Protecting GroupReagent(s)SolventTemperatureTimeNotes
Boc TFA or HClDichloromethane or DioxaneRoom Temp.0.5 - 2 hAcid-labile.
Cbz H₂, Pd/CMethanol or EthanolRoom Temp.1 - 12 hCleaved by hydrogenolysis.
Fmoc 20% PiperidineDMFRoom Temp.< 30 minBase-labile.
TFA K₂CO₃ or NaBH₄Methanol/Water or Ethanol/THFRoom Temp.-Base-labile or reductive cleavage.

Orthogonality and Stability

A key consideration in complex multi-step syntheses is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other.[]

  • Boc: Stable to catalytic hydrogenation and basic conditions, making it orthogonal to Cbz and Fmoc.[7]

  • Cbz: Stable to acidic and basic conditions, orthogonal to Boc and Fmoc.[7]

  • Fmoc: Stable to acidic conditions and catalytic hydrogenation, orthogonal to Boc and Cbz.[4][7]

  • TFA: Stable to acidic conditions, offering orthogonality with Boc and Cbz.

The following diagram illustrates the orthogonal deprotection strategies for these protecting groups.

Orthogonal_Deprotection Boc Boc-NHR Free_Amine H₂N-R Boc->Free_Amine Acid (TFA, HCl) Cbz Cbz-NHR Cbz->Free_Amine H₂, Pd/C Fmoc Fmoc-NHR Fmoc->Free_Amine Base (Piperidine) TFA TFA-NHR TFA->Free_Amine Base (K₂CO₃) or NaBH₄

Caption: Orthogonal deprotection of common amine protecting groups.

Experimental Protocols

Detailed methodologies for the protection and deprotection of aminopyridines are crucial for reproducibility.

General Experimental Workflow

The following diagram outlines a typical workflow for the protection of an aminopyridine, subsequent reaction, and final deprotection.

Experimental_Workflow cluster_protection Protection Step cluster_reaction Further Synthesis cluster_deprotection Deprotection Step Start Aminopyridine Protect Add Protecting Group Reagent (e.g., (Boc)₂O, Cbz-Cl) Start->Protect Workup1 Aqueous Workup & Extraction Protect->Workup1 Purify1 Column Chromatography Workup1->Purify1 Protected_Amine Protected Aminopyridine Purify1->Protected_Amine Reaction Desired Chemical Transformation Protected_Amine->Reaction Workup2 Aqueous Workup & Extraction Reaction->Workup2 Purify2 Column Chromatography Workup2->Purify2 Intermediate Protected Intermediate Purify2->Intermediate Deprotect Add Deprotection Reagent (e.g., TFA, H₂/Pd-C) Intermediate->Deprotect Workup3 Aqueous Workup & Extraction Deprotect->Workup3 Purify3 Column Chromatography Workup3->Purify3 Final_Product Final Product Purify3->Final_Product

Caption: General workflow for synthesis involving aminopyridine protection.

Protocol 1: Boc Protection of 4-Aminopyridine[1]
  • Dissolution: Dissolve 4-aminopyridine (1g, 10.6 mmol) in dichloromethane (10 mL) at room temperature.

  • Reagent Addition: Under stirring, add EDCI (4.6g, 23.8 mmol), HOBT (0.1g, 0.8 mmol), TEA (2.4g, 23.8 mmol), and (Boc)₂O (4.0g, 18.5 mmol).

  • Reaction: Continue stirring at room temperature for 30 minutes. Monitor the reaction progress by TLC until the starting material disappears.

  • Work-up: Wash the reaction mixture with water (2 x 20 mL).

  • Isolation: Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain N-Boc-4-aminopyridine. (Yield: 90%)

Protocol 2: Cbz Protection of an Amine (General Procedure)[3]
  • Dissolution: Dissolve the amine (2.64 mmol) in a mixture of THF (10 mL) and water (5 mL).

  • Reagent Addition: Add NaHCO₃ (443 mg, 5.27 mmol) and Cbz-Cl (0.56 mL, 3.96 mmol) at 0 °C.

  • Reaction: Stir the solution for 20 hours at 0 °C.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by silica gel column chromatography. (Yield: ~90%)

Protocol 3: Fmoc Protection of an Amine (General Procedure)[4]
  • Reaction Mixture: To a solution of the amine in aqueous dioxane, add a slight excess of Fmoc-Cl and NaHCO₃.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Extract the product into an organic solvent.

  • Isolation: Wash the organic layer with water, dry, and concentrate to yield the Fmoc-protected amine.

Protocol 4: Trifluoroacetyl (TFA) Protection of an Amine (General Procedure)
  • Dissolution: Dissolve the amine in dichloromethane.

  • Reagent Addition: Add pyridine followed by trifluoroacetic anhydride at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature until completion.

  • Work-up: Quench the reaction with water and extract the product.

  • Isolation: Dry and concentrate the organic layer to obtain the TFA-protected amine.

Logical Selection of a Protecting Group

The selection of an appropriate protecting group is a critical decision in the design of a synthetic route. The following diagram provides a logical framework for this selection process based on the stability of the protecting group under different reaction conditions.

PG_Selection Start Protecting Aminopyridine? Condition Anticipated Reaction Conditions Start->Condition Acidic Strongly Acidic Condition->Acidic Yes Basic Strongly Basic Condition->Basic Yes Reductive Reductive (e.g., H₂/Pd) Condition->Reductive Yes Nucleophilic Nucleophilic Condition->Nucleophilic Yes Use_Cbz_Fmoc_TFA Use Cbz, Fmoc, or TFA Acidic->Use_Cbz_Fmoc_TFA Use_Boc_Cbz_TFA Use Boc, Cbz, or TFA Basic->Use_Boc_Cbz_TFA Use_Boc_Fmoc_TFA Use Boc, Fmoc, or TFA Reductive->Use_Boc_Fmoc_TFA Use_All All are generally stable Nucleophilic->Use_All

References

Benchmarking 5-(Benzyloxy)pyridin-3-amine: A Comparative Guide for Kinase Inhibitor Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Scaffolds

In the landscape of kinase inhibitor discovery, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug development program. This guide provides a comparative analysis of 5-(benzyloxy)pyridin-3-amine against established and widely utilized kinase inhibitor precursors: aminopyrimidines, quinazolines, and 4-aminopyrazolopyrimidines. By presenting key performance data, experimental protocols, and outlining relevant signaling pathways, this document serves as a valuable resource for researchers navigating the early stages of kinase inhibitor design.

Executive Summary

This compound, a substituted aminopyridine, offers a versatile starting point for the synthesis of novel kinase inhibitors. Its benzyloxy group provides a handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR). This guide benchmarks the potential of this precursor against three prominent scaffolds that have led to the development of numerous FDA-approved kinase inhibitors. The comparison focuses on their utility in targeting key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinase A, both crucial targets in oncology.

Comparative Analysis of Kinase Inhibitor Precursors

The inhibitory potential of compounds derived from these precursors is summarized below. It is important to note that direct kinase inhibitory data for this compound itself is not extensively available in the public domain. The data presented for the aminopyridine scaffold is based on derivatives that share the core aminopyridine structure, illustrating the potential of this class of compounds.

Precursor ScaffoldRepresentative Kinase InhibitorTarget KinaseIC50 (nM)Reference
Aminopyridine Imidazo[4,5-b]pyridine DerivativeAurora A42[1]
Imidazo[4,5-b]pyridine DerivativeAurora B198[1]
Pyridylpyrimidinylaminophenyl Derivativec-SrcComparable to Imatinib[2]
Aminopyrimidine Barasertib (AZD1152)Aurora B0.37[3]
Alisertib (MLN8237)Aurora A1.2[3]
Pyrazole diaminopyrimidine derivativeKDR (VEGFR-2)-[4]
Quinazoline GefitinibEGFR26 - 57
ZM447439Aurora A110[5]
ZM447439Aurora B130[5]
Quinazoline DerivativeVEGFR-260.00[6]
4-Aminopyrazolopyrimidine -FGFR-[7]
-BTK3[7]

Table 1: Comparative Inhibitory Activity of Kinase Inhibitors Derived from Benchmark Precursors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate greater potency.

Signaling Pathways and Experimental Workflows

To understand the context of this comparison, it is crucial to visualize the relevant biological pathways and the experimental procedures used to assess inhibitor efficacy.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC MEK MEK PKC->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Migration ERK->Angiogenesis Kinase_Inhibitor_Screening_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay Kinase Activity Assay (e.g., ADP-Glo) IC50 Determine IC50 KinaseAssay->IC50 Selectivity Selectivity Profiling IC50->Selectivity CellViability Cell Viability Assay (e.g., MTT) Selectivity->CellViability Apoptosis Apoptosis Assay CellViability->Apoptosis Start Synthesized Compound Start->KinaseAssay

References

Spectroscopic Fingerprinting: A Comparative Guide to the Structural Confirmation of 5-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of the spectroscopic properties of 5-(Benzyloxy)pyridin-3-amine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of experimental data, this guide leverages predicted spectroscopic data to provide a foundational understanding of its structural characteristics. A comparison with its positional isomer, 4-(Benzyloxy)pyridin-3-amine, is included to highlight the distinguishing features identifiable through spectroscopic analysis.

Predicted Spectroscopic Data Comparison

The structural elucidation of organic molecules relies on the synergistic interpretation of various spectroscopic techniques. Here, we present the predicted data for this compound and its isomer, 4-(Benzyloxy)pyridin-3-amine, across Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This data has been generated using validated computational models to provide a reliable forecast of their spectral characteristics.

Predicted ¹H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR chemical shifts (δ) in parts per million (ppm) are presented below. The distinct electronic environments of the protons in the two isomers are expected to result in noticeable differences in their respective spectra, particularly for the protons on the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton Assignment This compound 4-(Benzyloxy)pyridin-3-amine
H2 (Pyridine)7.857.90
H4 (Pyridine)6.95-
H6 (Pyridine)8.008.10
-CH₂-5.105.15
Phenyl-H (ortho)7.407.42
Phenyl-H (meta)7.357.38
Phenyl-H (para)7.307.32
-NH₂3.804.50

Note: Predicted values are generated from computational models and may vary slightly from experimental results. The solvent is assumed to be CDCl₃.

Predicted ¹³C NMR Spectral Data

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The predicted chemical shifts for the carbon atoms in both isomers are summarized below. The position of the benzyloxy and amino groups significantly influences the electronic distribution within the pyridine ring, leading to distinct chemical shifts for the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Assignment This compound 4-(Benzyloxy)pyridin-3-amine
C2 (Pyridine)138.0140.0
C3 (Pyridine)145.0142.0
C4 (Pyridine)110.0155.0
C5 (Pyridine)150.0115.0
C6 (Pyridine)135.0148.0
-CH₂-70.070.5
Phenyl-C (ipso)136.0136.5
Phenyl-C (ortho)128.5128.8
Phenyl-C (meta)128.0128.2
Phenyl-C (para)127.5127.8

Note: Predicted values are generated from computational models and may vary slightly from experimental results. The solvent is assumed to be CDCl₃.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted key vibrational frequencies (in cm⁻¹) for the two isomers are listed below. Both molecules are expected to show characteristic peaks for N-H, C-H, C=C, C-N, and C-O bonds.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode This compound 4-(Benzyloxy)pyridin-3-amine
N-H stretch (amine)3400-3300 (two bands)3450-3350 (two bands)
C-H stretch (aromatic)3100-30003100-3000
C-H stretch (aliphatic)2950-28502950-2850
C=C stretch (aromatic)1600-14501610-1460
C-N stretch1350-12501360-1260
C-O stretch (ether)1250-10501260-1060

Note: Predicted values are generated from computational models and may show some deviation from experimental spectra.

Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. Both this compound and its isomer have a molecular weight of 200.24 g/mol . The predicted mass-to-charge ratio (m/z) for the molecular ion and major fragments are presented below. While the molecular ion peak will be identical, the fragmentation patterns may show subtle differences that can aid in distinguishing the isomers.

Table 4: Predicted Mass-to-Charge Ratios (m/z) of Major Fragments

Ion This compound 4-(Benzyloxy)pyridin-3-amine
[M]⁺200200
[M-C₇H₇]⁺109109
[C₇H₇]⁺9191

Note: The molecular formula for both compounds is C₁₂H₁₂N₂O. Fragmentation is predicted under electron ionization (EI) conditions.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound. Specific instrument parameters should be optimized for each analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • ¹H NMR Acquisition:

    • Tune and lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Spectrum: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample solution into the mass spectrometer. For a volatile, thermally stable compound, Electron Ionization (EI) is a common technique. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) may be preferred.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a novel compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Structural Confirmation.

This guide provides a foundational framework for the spectroscopic analysis of this compound. While predicted data offers valuable insights, experimental verification remains the gold standard for definitive structural confirmation. The provided protocols and workflow serve as a practical guide for researchers undertaking such analyses.

Comparative Analysis of 5-(Benzyloxy)pyridin-3-amine and Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the characterization data for 5-(Benzyloxy)pyridin-3-amine and its structural alternatives. It is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate building blocks in medicinal chemistry and materials science. The data presented is compiled from various sources and is supported by detailed experimental protocols.

Introduction

This compound is a valuable heterocyclic building block used in the synthesis of kinase inhibitors for cancer therapy, as well as agents targeting inflammatory and neurological disorders.[1] Its pyridine core, substituted with a benzyloxy and an amino group, offers multiple points for chemical modification, making it a versatile intermediate in drug discovery.[2] This guide compares its key characterization parameters with those of its isomers and other structurally related aminopyridines to provide a basis for informed compound selection and development.

Physicochemical and Spectral Data Comparison

The following tables summarize the key physicochemical and spectral data for this compound and selected analogs. This data is crucial for confirming the identity and purity of these compounds.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₂H₁₂N₂O200.24186593-25-9[1][2][3]
4-(Benzyloxy)pyridin-3-amineC₁₂H₁₂N₂O200.241040314-69-9[4]
5-(Benzyloxy)pyridin-2-amineC₁₂H₁₂N₂O200.2496166-00-6[5]
3-Amino-5-fluoropyridineC₅H₅FN₂112.11210169-05-4
3-Amino-5-chloro-2-hydroxypyridineC₅H₅ClN₂O144.56Not Available

Table 2: ¹H NMR Spectral Data

CompoundSolventChemical Shifts (δ, ppm)
2-Benzyl-3-phenylpyridineCDCl₃8.58 (dd, J = 4.8, 1.6 Hz, 1H), 7.51 (dd, J = 7.8, 1.8 Hz, 1H), 7.40 – 7.33 (m, 3H), 7.23 – 7.13 (m, 5H), 7.12 – 7.07 (m, 1H), 7.00 (d, J = 7.2 Hz, 2H), 4.15 (s, 2H)[6]
3-(4-(Benzyloxy)-3-methoxyphenyl)-[2][3][6]triazolo[4,3-a]pyridineDMSO-d₆8.55 (d, J = 7.0 Hz, 1H), 7.83 (d, J = 9.3 Hz, 1H), 7.53–7.47 (m, J = 7.2 Hz, 2H), 7.46–7.32 (m, 6H), 7.27 (d, J = 8.3 Hz, 1H), 7.00 (t, J = 6.6 Hz, 1H), 5.21 (s, 2H), 3.88 (s, 3H)[7]
N-(4-(benzyloxy)benzyl)-2-methylquinolin-4-amineDMSO-d₆1.91 (s, 3H), 2.39 (s, 3H), 4.48 (d, J = 5.6 Hz), Cellular viability was determined using two distinct methods—3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) and neutral red uptake (NRU).

Table 3: ¹³C NMR Spectral Data

CompoundSolventChemical Shifts (δ, ppm)
2-Benzyl-3-phenylpyridineCDCl₃157.7, 148.3, 139.9, 139.5, 137.7, 137.4, 129.1, 128.7, 128.2, 128.1, 127.5, 125.8, 121.2, 41.5[6]
3-(4-(Benzyloxy)-3-methoxyphenyl)-[2][3][6]triazolo[4,3-a]pyridineDMSO-d₆149.78, 149.43, 149.15, 145.96, 136.80, 128.45, 127.94, 127.82, 127.62, 123.93, 120.66, 119.21, 115.54, 114.19, 113.65, 111.85, 69.93, 55.73[7]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

CompoundIonization ModeCalculated m/zFound m/z
Unidentified Compound 1ESI[M+H]⁺: 192.1025192.1018[6]
2-(4-Iodophenyl)quinolineESI[M+H]⁺: 331.9936331.9925[6]
3-(4-(Benzyloxy)-3-methoxyphenyl)-[2][3][6]triazolo[4,3-a]pyridineESI[M+H]⁺: 332.1399332.1402[7]

Experimental Protocols

Standard analytical techniques are employed for the characterization of these aminopyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.

  • Solvents: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used, with tetramethylsilane (TMS) as the internal standard.

  • Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad). Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source.

  • Analysis: Samples are typically dissolved in a suitable solvent like methanol or acetonitrile. The data is acquired in positive or negative ion mode to determine the accurate mass of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. This allows for the confirmation of the elemental composition.

Melting Point (mp)
  • Melting points are determined using a standard melting point apparatus and are reported in degrees Celsius (°C). The reported values are typically uncorrected.

Visualizing Synthesis and Biological Relevance

The following diagrams illustrate a typical workflow for the synthesis and characterization of substituted pyridines and a potential biological pathway where such compounds may exert their effects.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (e.g., Substituted Pyridine Precursor) Reaction Chemical Reaction (e.g., Nucleophilic Substitution, Coupling) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Verify Structure MS Mass Spectrometry (HRMS) Purification->MS Confirm Mass MP Melting Point Analysis Purification->MP Assess Purity Purity Purity Assessment (e.g., HPLC) NMR->Purity MS->Purity

Caption: General workflow for the synthesis and characterization of substituted pyridine derivatives.

G cluster_pathway PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Aminopyridine-based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Potential mechanism of action for aminopyridine derivatives as PI3K/mTOR dual inhibitors in cancer.[8][9]

Conclusion

This guide provides a comparative overview of the characterization data for this compound and several related analogs. The tabulated data and standardized protocols are intended to aid researchers in the verification and selection of these important chemical building blocks for applications in drug discovery and materials science. The provided workflows offer a visual representation of the key steps in their synthesis, characterization, and potential biological application.

References

assessing the scalability of different 5-(Benzyloxy)pyridin-3-amine synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 5-(benzyloxy)pyridin-3-amine, a key intermediate in the development of various pharmaceutical agents, is of paramount importance for efficient drug discovery and development pipelines. The scalability of a synthetic route directly impacts the economic viability and environmental footprint of bulk production. This guide provides an objective comparison of the three primary methods for synthesizing this compound, offering detailed experimental protocols, a quantitative data summary, and an assessment of their scalability.

Comparison of Synthetic Methods

Three principal synthetic routes have been identified for the preparation of this compound:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.

  • Nucleophilic Substitution (Williamson Ether Synthesis): The reaction of an alcohol with an alkyl halide in the presence of a base to form an ether.

  • Reduction of a Nitro Group: The conversion of a nitro functional group to an amine, typically through catalytic hydrogenation or metal-mediated reduction.

The following table summarizes the key quantitative data associated with each method, based on typical yields and reaction conditions for similar transformations.

ParameterBuchwald-Hartwig AminationNucleophilic SubstitutionReduction of Nitro Group
Starting Materials 5-Bromopyridin-3-amine, Benzyl alcohol3-Amino-5-hydroxypyridine, Benzyl bromide3-Nitro-5-(benzyloxy)pyridine
Key Reagents Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu)Base (e.g., NaH, K₂CO₃)Reducing agent (e.g., H₂/Pd/C, Fe/HCl)
Typical Yield 75-95%60-85%85-98%
Reaction Time 4-24 hours2-12 hours1-6 hours
Scalability Moderate to HighHighHigh
Key Considerations Cost of catalyst and ligand, removal of palladium residues.Availability and stability of 3-amino-5-hydroxypyridine, potential for N-alkylation.Handling of nitration reactions, availability of the nitro precursor.

Experimental Protocols

Method 1: Buchwald-Hartwig Amination

This method provides a versatile and often high-yielding route to aryl amines. The choice of ligand and base is crucial for reaction efficiency.

Reaction Scheme:

Detailed Protocol:

  • To an oven-dried flask, add 5-bromopyridin-3-amine (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene and benzyl alcohol (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Nucleophilic Substitution (Williamson Ether Synthesis)

This classical and cost-effective method is well-suited for large-scale production, provided the starting materials are readily available.

Reaction Scheme:

Detailed Protocol:

  • To a stirred suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of 3-amino-5-hydroxypyridine (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 3: Reduction of a Nitro Group

This highly efficient method is often preferred in industrial settings due to its high yields and the use of relatively inexpensive reagents. The primary challenge lies in the synthesis of the nitro-substituted precursor.

Reaction Scheme:

Detailed Protocol:

  • To a solution of 3-nitro-5-(benzyloxy)pyridine (1.0 eq) in methanol or ethanol, add Pd/C (10 wt. %, 0.05 eq).

  • Fit the reaction vessel with a hydrogen balloon and stir the suspension vigorously at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which is often of high purity and may not require further purification. If necessary, recrystallization or column chromatography can be performed.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key components of each synthetic method.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Key Reagents 5-Bromopyridin-3-amine 5-Bromopyridin-3-amine Reaction Reaction 5-Bromopyridin-3-amine->Reaction Benzyl alcohol Benzyl alcohol Benzyl alcohol->Reaction Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Reaction XPhos XPhos XPhos->Reaction NaOtBu NaOtBu NaOtBu->Reaction Product This compound Reaction->Product

Buchwald-Hartwig Amination Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Key Reagent 3-Amino-5-hydroxypyridine 3-Amino-5-hydroxypyridine Reaction Reaction 3-Amino-5-hydroxypyridine->Reaction Benzyl bromide Benzyl bromide Benzyl bromide->Reaction Base (NaH) Base (NaH) Base (NaH)->Reaction Product This compound Reaction->Product

Nucleophilic Substitution Workflow

Nitro_Reduction cluster_reactant Reactant cluster_reagents Key Reagents 3-Nitro-5-(benzyloxy)pyridine 3-Nitro-5-(benzyloxy)pyridine Reaction Reaction 3-Nitro-5-(benzyloxy)pyridine->Reaction H2 H2 H2->Reaction Pd/C Pd/C Pd/C->Reaction Product This compound Reaction->Product

Reduction of Nitro Group Workflow

Scalability Assessment

Buchwald-Hartwig Amination: This method offers high yields and functional group tolerance, making it attractive. However, the cost of palladium catalysts and specialized phosphine ligands can be a significant factor at a large scale. Furthermore, the removal of residual palladium to meet pharmaceutical standards requires dedicated purification steps, which can add to the overall process complexity and cost. For high-value products, this route is often viable.

Nucleophilic Substitution (Williamson Ether Synthesis): This is a classic and robust method that generally employs inexpensive and readily available reagents. The reaction conditions are typically mild, and the workup procedures are straightforward, making it highly amenable to scale-up. The main challenges are the potential for competing N-alkylation of the amino group and the availability and stability of the 3-amino-5-hydroxypyridine starting material. If these can be managed, this route is often the most economically favorable for large-scale production.

Reduction of a Nitro Group: Catalytic hydrogenation is a highly efficient and clean method that is widely used in industrial processes. The reactions are often fast, high-yielding, and generate minimal waste. The primary bottleneck for this route is the synthesis of the 3-nitro-5-(benzyloxy)pyridine precursor, which may involve hazardous nitration steps. However, if a safe and efficient synthesis for the nitro-compound is established, the final reduction step is highly scalable and cost-effective.

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of production, cost considerations, and the availability of starting materials and specialized reagents. For laboratory-scale synthesis and medicinal chemistry applications where versatility is key, the Buchwald-Hartwig amination offers significant advantages. For large-scale, cost-driven manufacturing, nucleophilic substitution and the reduction of a nitro group are generally preferred due to their use of less expensive reagents and simpler process operations. A thorough process development and optimization study for each route would be necessary to make a definitive decision for industrial production.

comparing the efficacy of different catalysts for aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aminopyridines, a critical scaffold in numerous pharmaceuticals and functional materials, relies heavily on efficient catalytic methods. The choice of catalyst is paramount, directly influencing reaction yield, selectivity, and overall process sustainability. This guide provides an objective comparison of various catalytic systems for aminopyridine synthesis, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Comparative Analysis of Catalytic Systems

The efficacy of different catalysts for aminopyridine synthesis is typically evaluated based on key performance indicators such as product yield, reaction time, and the required temperature. The following table summarizes the performance of prominent catalyst types under optimized conditions as reported in the literature.

Catalyst SystemSubstratesAmine SourceKey Reaction ConditionsYield (%)Reference
Copper-Catalyzed
Cu₂O / DMEDA2-Bromopyridine28% NH₃·H₂O60°C, 16 h, Ethylene glycol92[1]
CuI / 1,10-phenanthroline2-BromopyridineSecondary N-alkyl(aryl)formamidesNot specifiedHigh[2]
Cu(OAc)₂2-Aminopyridines and Arylboronic acids-Aerobic conditionsGood to Excellent[3][4]
Palladium-Catalyzed
Pd₂dba₃ / RuPhos3-Bromo-2-aminopyridine + MorpholineMorpholineLiHMDS (base), 16 h~71-83[5]
Pd₂dba₃ / BrettPhos3-Bromo-2-aminopyridine + AnilineAnilineLiHMDS (base)~66[5]
Pd/Al₂O₃ CFRAmino-chloropyridinesAmmoniaContinuous flow reactorNot specified[6]
Zeolite-Catalyzed
H-Beta ZeoliteEthanol, Formaldehyde, AmmoniaAmmoniaNot specifiedBest efficacy among zeolites tested[7]
Nanoparticle-Catalyzed
Fe₃O₄@FAp@Ni6-amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione, 3-cyanoacetyl-indole, aromatic aldehydes-Heating in ethanolup to 95[8]
Cu-doped TiO₂3-(aminomethyl)pyridin-2-amine, aryl methanethiol-Ultrasonic irradiationNot specified[8]
Catalyst-Free (Multicomponent Reactions)
NoneEnaminone, malononitrile, benzylamineBenzylamine80°C, 3 h, Solvent-free>80 (Optimized)[9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative experimental protocols for key catalytic systems.

Copper-Catalyzed Amination of Bromopyridine[1]

A Schlenk tube is charged with Cu₂O (0.025 mmol, 5 mol%), K₂CO₃ (0.1 mmol, 20 mol%), and DMEDA (0.05 mmol, 10 mol%) under an argon atmosphere. Ethylene glycol (1 ml), 2-bromopyridine (0.5 mmol), and a 28% solution of NH₃·H₂O (10 mmol, 20 equiv.) are then added. The reaction mixture is stirred at 60°C for 16 hours. Following the reaction, the mixture is extracted with ethyl acetate (4 x 5 ml). The product is then purified by silica gel chromatography to yield 2-aminopyridine.

Palladium-Catalyzed C,N-Cross Coupling[5]

In a screening study, a reaction vessel is charged with a palladium precatalyst (e.g., RuPhos-precatalyst), 3-bromo-2-aminopyridine as the substrate, and an amine (such as morpholine or aniline). A strong base, typically LiHMDS, is added to facilitate the reaction. The mixture is stirred for approximately 16 hours. The product yield is determined by GC analysis using an internal standard like dodecane.

Catalyst-Free Multicomponent Synthesis of 2-Aminopyridines[9][10]

For the optimization of reaction conditions, enaminone (1 mmol), malononitrile (1 mmol), and benzylamine (1 mmol) are combined. Initially, the reaction is attempted without a solvent at room temperature for 24 hours. The temperature is then incrementally increased (e.g., to 40°C, 60°C, and 80°C) and the reaction time is varied to find the optimal conditions for product yield. The best yields were obtained at 80°C for 3 hours under solvent-free conditions.

Visualizing Catalytic Processes

Diagrams illustrating experimental workflows and reaction mechanisms provide a clear understanding of the processes involved in catalyst evaluation and application.

experimental_workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Purification catalyst Select Catalyst System (e.g., Cu, Pd, Zeolite) setup Assemble Reaction under Inert Atmosphere catalyst->setup reagents Prepare Substrates (e.g., Halopyridine, Amine Source) reagents->setup solvent Choose Solvent & Base solvent->setup conditions Set Temperature & Time setup->conditions stir Stir Reaction Mixture conditions->stir extraction Work-up & Extraction stir->extraction purification Purify via Chromatography extraction->purification analysis Analyze Product (NMR, GC/MS) purification->analysis

Fig. 1: General experimental workflow for aminopyridine synthesis.

C_N_Cross_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X L_n OxAdd->PdII BaseAssoc Base Association PdII->BaseAssoc + HNR'₂ + Base AmineComplex [R-Pd(II)-X(HNR'₂)] L_n BaseAssoc->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 - HX - Base Product R-NR'₂ RedElim->Product

Fig. 2: Simplified C-N cross-coupling catalytic cycle.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in the design of novel therapeutics, particularly in the realm of kinase inhibitors. Among the myriad of pyridine derivatives, 5-(benzyloxy)pyridin-3-amine stands out as a key synthetic intermediate. This guide provides a comparative analysis of this compound and its structurally related compounds, offering insights into their potential biological activities based on available data and structure-activity relationship (SAR) studies of similar chemical classes.

Physicochemical Properties of Benzyloxypyridineamine Isomers

A fundamental aspect of drug design involves understanding the physicochemical properties of a compound, as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key computed properties for this compound and two of its isomers.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
1 This compoundC₁₂H₁₂N₂O200.24
2 4-(Benzyloxy)pyridin-3-amineC₁₂H₁₂N₂O200.24
3 5-(Benzyloxy)pyridin-2-amineC₁₂H₁₂N₂O200.24

Data sourced from PubChem.

Comparative Analysis of Biological Potential

The pyridine ring is a well-established pharmacophore in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The primary interest in this compound and its analogs lies in their potential as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Structure-Activity Relationship (SAR) Insights from Related Pyridine Derivatives

Several studies on substituted aminopyridines as kinase inhibitors provide valuable insights that can be extrapolated to the compounds of interest:

  • Position of the Amino Group: The position of the amino group on the pyridine ring is critical for interaction with the hinge region of the kinase ATP-binding site. For many kinase inhibitors, a primary amino group at the 2- or 3-position of the pyridine ring is a key pharmacophoric feature. Studies on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have indicated that the 3-amino group should remain as a primary amine for maximal efficacy.

  • The Benzyloxy Moiety: The benzyloxy group at the 5-position introduces a bulky, lipophilic substituent. In kinase inhibitors, such groups can occupy a hydrophobic pocket in the ATP-binding site, potentially increasing binding affinity and selectivity. The flexibility of the benzyl group allows it to adopt various conformations to fit into different binding pockets.

  • Isomeric Comparison:

    • This compound (1): The meta-position of the amino group relative to the ring nitrogen is a common feature in many kinase inhibitors. This arrangement allows for hydrogen bonding with the kinase hinge region.

    • 4-(Benzyloxy)pyridin-3-amine (2): The ortho-positioning of the amino and benzyloxy groups could lead to steric hindrance and may influence the planarity of the molecule, potentially affecting its binding to the kinase.

    • 5-(Benzyloxy)pyridin-2-amine (3): The 2-aminopyridine scaffold is also a prevalent motif in kinase inhibitors. The relative positioning of the amino and benzyloxy groups in this isomer might allow for different interactions within the ATP-binding site compared to the 3-amino isomers.

Experimental Protocols for Biological Evaluation

To facilitate further research and enable a direct comparison of these compounds, detailed experimental protocols for key assays are provided below. These are generalized protocols based on methods reported for similar pyridine-based compounds.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., a tyrosine kinase or serine/threonine kinase)

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose or glass fiber)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase and its peptide substrate in the kinase reaction buffer.

  • Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO control (vehicle) and a positive control inhibitor.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to the filter plates.

  • Wash the filter plates multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plates and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Cell-Based Antiproliferative Assay (MTS Assay)

This assay determines the effect of a compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a DMSO control and a positive control (e.g., a known anticancer drug).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add the MTS reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer. The MTS reagent is bioreduced by viable cells into a colored formazan product.

  • Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Calculate the percentage of cell proliferation inhibition for each compound concentration and determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).

Visualizing the Research Workflow

The following diagrams illustrate the typical workflows for kinase inhibitor screening and structure-activity relationship studies.

Kinase_Inhibitor_Screening_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Kinase Assay cluster_2 Cell-Based Assay A This compound & Analogs B Serial Dilution in DMSO A->B C Kinase Reaction B->C F Cancer Cell Treatment B->F D Radioactivity Measurement C->D E IC50 Determination D->E I Lead Compound Identification E->I Identify Hit Compounds G MTS Assay F->G H GI50 Determination G->H H->I

Caption: Workflow for screening benzyloxypyridineamine derivatives for kinase inhibitory and antiproliferative activity.

SAR_Study_Logic cluster_0 Structural Modifications start Initial Hit Compound (e.g., this compound derivative) mod1 Modify R1 (e.g., change substituent on benzyl ring) start->mod1 mod2 Modify R2 (e.g., substitute amino group) start->mod2 mod3 Modify Pyridine Core (e.g., change isomer) start->mod3 assay Biological Assay (Kinase Inhibition / Cell Proliferation) mod1->assay mod2->assay mod3->assay sar Structure-Activity Relationship Analysis assay->sar sar->start Further Optimization Needed optimized Optimized Lead Compound sar->optimized Improved Potency/Selectivity

Caption: Logical flow for a structure-activity relationship (SAR) study of benzyloxypyridineamine analogs.

Conclusion

This compound and its related isomers represent a promising starting point for the development of novel kinase inhibitors. While direct comparative data is currently lacking, insights from the broader field of pyridine-based drug discovery suggest that subtle structural modifications, such as the positioning of the amino and benzyloxy groups, can have a significant impact on biological activity. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies, which are essential for elucidating the structure-activity relationships within this specific chemical series and for the rational design of more potent and selective therapeutic agents. Future studies directly comparing these isomers are warranted to fully unlock their potential in drug discovery.

A Comparative Guide to the Synthesis of 5-(Benzyloxy)pyridin-3-amine: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of the common synthetic routes to 5-(Benzyloxy)pyridin-3-amine, a valuable building block in medicinal chemistry. We will delve into detailed experimental protocols, present quantitative data for objective comparison, and discuss the potential reproducibility of each method.

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The reproducibility of its synthesis directly impacts research timelines and the cost-effectiveness of drug discovery programs. This guide explores two primary synthetic strategies: the reduction of a nitro precursor and the palladium-catalyzed amination of a bromo-precursor.

Synthetic Pathways Overview

Two principal routes for the synthesis of this compound have been identified and are compared in this guide:

  • Route 1: Nitration and Subsequent Reduction: This classic approach involves the synthesis of the intermediate 5-benzyloxy-3-nitropyridine, followed by the reduction of the nitro group to an amine.

  • Route 2: Palladium-Catalyzed Amination: This modern method utilizes a Buchwald-Hartwig amination reaction to directly couple an amine source with 5-benzyloxy-3-bromopyridine.

The following sections provide a detailed breakdown of the experimental protocols and a comparison of their performance based on key metrics such as yield, reaction time, and reagent toxicity.

Route 1: Synthesis via Nitration and Reduction

This two-step sequence is a well-established method for the preparation of aromatic amines.

Step 1: Synthesis of 5-Benzyloxy-3-nitropyridine

The synthesis of the key intermediate, 5-benzyloxy-3-nitropyridine, can be achieved through the benzylation of 5-hydroxy-3-nitropyridine.

Experimental Protocol:

To a solution of 5-hydroxy-3-nitropyridine in a suitable solvent such as dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃), followed by benzyl bromide. The reaction mixture is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography.

Step 2: Reduction of 5-Benzyloxy-3-nitropyridine

The reduction of the nitro group is a critical step, and several methods are available, each with its own advantages and disadvantages. We will compare three common reduction methods: catalytic hydrogenation, tin(II) chloride (SnCl₂), and iron in acidic media (Fe/HCl).

Experimental Protocols:

  • Catalytic Hydrogenation: 5-benzyloxy-3-nitropyridine is dissolved in a solvent like ethanol or ethyl acetate, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred until the reaction is complete.

  • Tin(II) Chloride Reduction: The nitro compound is dissolved in a solvent such as ethanol or ethyl acetate, and an excess of tin(II) chloride dihydrate is added. The reaction is often carried out under acidic conditions, for instance, by the addition of concentrated hydrochloric acid, and is typically heated to reflux.

  • Iron/HCl Reduction: 5-benzyloxy-3-nitropyridine is suspended in a mixture of ethanol and water. Iron powder and a catalytic amount of concentrated hydrochloric acid are added, and the mixture is heated to reflux.

Data Comparison for Reduction Methods
Reduction MethodReagentsTypical Yield (%)Reaction Time (h)PurityNotes
Catalytic HydrogenationH₂, Pd/C>95%2-4HighRequires specialized hydrogenation equipment. Catalyst can be pyrophoric.
Tin(II) ChlorideSnCl₂·2H₂O, HCl85-95%1-3Good to HighTin residues can be difficult to remove completely.
Iron/HClFe, HCl80-90%2-6GoodInexpensive reagents, but workup can be tedious due to iron salts.

Reproducibility: Catalytic hydrogenation generally offers the highest reproducibility and purity, provided that the catalyst quality and reaction conditions are carefully controlled. The metal-based reductions (SnCl₂ and Fe/HCl) can sometimes suffer from incomplete reactions or the formation of byproducts, which may affect reproducibility and require careful optimization.

Route 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction provides a more direct route to the target amine from the corresponding bromo-precursor, 5-benzyloxy-3-bromopyridine.

Experimental Protocol:

In a glovebox or under an inert atmosphere, a reaction vessel is charged with 5-benzyloxy-3-bromopyridine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide). An amine source, such as ammonia or an ammonia equivalent, is then added in a suitable solvent like toluene or dioxane. The reaction is heated until completion.

Data Comparison of Synthetic Routes
Synthetic RouteStarting MaterialKey ReagentsOverall Yield (%)Number of StepsKey AdvantagesKey Disadvantages
Nitration/Reduction 5-hydroxy-3-nitropyridineBenzyl bromide, K₂CO₃, Reducing agent75-90%2Well-established, uses common reagents.Two-step process, potential for byproduct formation in reduction.
Buchwald-Hartwig 5-benzyloxy-3-bromopyridinePd catalyst, phosphine ligand, base80-95%1High yielding, single step, good functional group tolerance.Requires air-sensitive and expensive catalysts and ligands.

Reproducibility: The Buchwald-Hartwig amination, while often high-yielding, can be sensitive to reaction conditions, including the quality of the catalyst, ligand, and solvent, as well as the exclusion of oxygen and moisture. This can sometimes pose challenges for reproducibility, especially on a larger scale. Careful optimization and control of reaction parameters are crucial.

Logical Workflow of Synthetic Routes

Synthesis_Comparison cluster_route1 Route 1: Nitration and Reduction cluster_reduction Reduction Methods cluster_route2 Route 2: Buchwald-Hartwig Amination A1 5-Hydroxy-3-nitropyridine B1 Benzylation (Benzyl bromide, K2CO3) A1->B1 C1 5-Benzyloxy-3-nitropyridine B1->C1 D1 Reduction C1->D1 R1 Catalytic Hydrogenation (H2, Pd/C) D1->R1 High Yield, High Purity R2 Tin(II) Chloride (SnCl2, HCl) D1->R2 Good Yield, Potential Tin Residues R3 Iron/HCl (Fe, HCl) D1->R3 Economical, Tedious Workup E1 This compound R1->E1 R2->E1 R3->E1 A2 5-Benzyloxy-3-bromopyridine B2 Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, Amine Source) A2->B2 C2 This compound B2->C2

Caption: Comparative workflow of the two main synthetic routes to this compound.

Conclusion

Both the nitration/reduction sequence and the Buchwald-Hartwig amination are viable methods for the synthesis of this compound.

  • For scalability and cost-effectiveness on a large scale, the nitration/reduction pathway, particularly with catalytic hydrogenation, is often preferred due to the use of less expensive reagents and a well-understood, robust reaction. However, the multi-step nature and potential for byproduct formation need to be considered.

  • For rapid synthesis on a smaller scale and for library synthesis where functional group tolerance is key, the Buchwald-Hartwig amination offers a powerful and direct one-step approach. The higher cost of reagents and the sensitivity of the reaction to conditions are the primary drawbacks.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, available equipment, and the desired purity of the final product. Careful evaluation of the data presented in this guide will aid researchers in making an informed decision to ensure a reproducible and efficient synthesis of this important chemical intermediate.

Safety Operating Guide

Proper Disposal of 5-(Benzyloxy)pyridin-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In Case of Spill or Exposure

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[1]

  • Skin Contact: Flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[1]

This document provides essential safety and logistical information for the proper disposal of 5-(Benzyloxy)pyridin-3-amine, a compound used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations.

Hazard and Safety Information

This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): When handling this compound, especially during disposal, it is crucial to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and, if there is a risk of splashing, additional protective clothing.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a series of steps to ensure the chemical is handled, contained, and removed safely.

1. Waste Collection:

  • Solid Waste: Collect any solid this compound waste, including residues and contaminated materials (e.g., weighing paper, spatulas), in a designated, clearly labeled, and sealable hazardous waste container.

  • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound should be placed in a designated sharps container for chemical waste.

  • Liquid Waste: If the compound is in solution, it should be collected in a labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible wastes.

2. Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[1]

  • Ventilate the Area: Ensure the area is well-ventilated to disperse any airborne dust or vapors.

  • Assemble PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as listed above. This should include a self-contained breathing apparatus if the spill is large or in a poorly ventilated area.[1]

  • Contain the Spill: For solid spills, carefully sweep up the material.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Collect the Waste: Place the swept-up solid or the absorbent material into a designated hazardous waste container.

  • Decontaminate the Area: After the bulk of the material has been removed, decontaminate the spill site with a suitable solvent (e.g., ethanol) and then wash with soap and water.

  • Dispose of Cleaning Materials: All materials used for cleaning the spill (e.g., absorbent pads, wipes) should be placed in the hazardous waste container.

3. Final Disposal:

  • Labeling: Ensure the hazardous waste container is accurately and clearly labeled with the chemical name "this compound" and the appropriate hazard symbols.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal company. Always follow your institution's specific procedures for chemical waste disposal.[2]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound cluster_0 Preparation cluster_1 Collection & Containment cluster_2 Spill Response (If Applicable) cluster_3 Final Disposal A Identify Waste (Solid, Liquid, Contaminated Materials) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place in Labeled Hazardous Waste Container B->C spill Spill Occurs? B->spill D Seal Container Securely C->D H Store in Designated Waste Storage Area D->H E Evacuate & Ventilate Area F Contain & Absorb Spill E->F G Collect Spill Debris into Hazardous Waste Container F->G G->D I Arrange for Professional Hazardous Waste Disposal H->I spill->C No spill->E Yes

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 5-(Benzyloxy)pyridin-3-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, researchers, scientists, and drug development professionals should be aware that 5-(Benzyloxy)pyridin-3-amine, while specific safety data is limited, belongs to the aminopyridine class of compounds. Related chemicals, such as 3-Aminopyridine and 4-Aminopyridine, are characterized by high acute toxicity.[1][2][3] Therefore, stringent adherence to safety protocols is paramount to ensure personnel safety and operational integrity.

This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans. The following procedural, step-by-step guidance is based on the best available information for structurally similar compounds and general laboratory safety principles.

Personal Protective Equipment (PPE)

Given the hazardous nature of related aminopyridines, a comprehensive PPE strategy is required to minimize exposure risk. This includes protection for the eyes, skin, and respiratory system.

PPE CategoryRecommended Equipment
Eye and Face Protection ANSI-approved, properly fitting safety glasses or chemical splash goggles are required.[4] A face shield should be worn in situations with a higher risk of splashing.
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile) is recommended.[4] Always consult the glove manufacturer's compatibility chart for specific chemicals.
Skin and Body Protection A laboratory coat, buttoned to its full length, must be worn.[4] Full-length pants and closed-toe shoes are mandatory, ensuring no skin is exposed between the shoe and ankle.[4]
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood.[4] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator is necessary.[1]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to prevent accidental exposure and maintain the chemical's integrity.

Engineering Controls and Hygiene
  • Ventilation: Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation of dust or vapors.[4][5]

  • Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.

  • Hygiene Practices: Avoid all contact with skin, eyes, and clothing.[1][4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly before and after handling the compound, even if gloves were worn.[1][4]

Storage Requirements
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][4]

  • Security: Due to the potential for high toxicity, it is recommended to store the compound in a locked cabinet or a designated secure area.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Waste Product Dispose of as hazardous waste.[6] Incineration at a licensed facility is a common and effective method for pyridine-based compounds.[6] Never dispose of this material down the drain or in regular trash.[5]
Contaminated Materials Any materials that come into contact with the compound, such as gloves, pipette tips, and lab paper, should be considered hazardous waste and double-bagged for disposal.[2]
Empty Containers Empty containers may still retain hazardous residue and should be treated as hazardous waste.[2][3] They should be sealed and disposed of through a licensed waste management facility.
Spill Cleanup Materials In the event of a spill, use an inert absorbent material like sand or vermiculite to contain it.[5] The collected material should be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.[4][5] For larger spills, evacuate the area and contact environmental health and safety personnel.[4]

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a research setting, emphasizing the integration of safety measures at each step.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review SDS and SOPs b Don Personal Protective Equipment (PPE) a->b c Work in a certified chemical fume hood b->c d Weigh and prepare solutions c->d e Conduct experiment d->e f Decontaminate work surfaces e->f g Dispose of waste in designated hazardous waste containers f->g h Doff and dispose of PPE g->h i Wash hands thoroughly h->i

Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.